molecular formula C16H16O3 B454898 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde CAS No. 438219-52-4

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Cat. No.: B454898
CAS No.: 438219-52-4
M. Wt: 256.3g/mol
InChI Key: XNXJNNWNSFUOIA-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-3-6-15(7-4-12)19-11-14-9-13(10-17)5-8-16(14)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXJNNWNSFUOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Functionalized benzaldehydes serve as critical building blocks in modern drug discovery, primarily functioning as versatile electrophiles for reductive aminations, Knoevenagel condensations, and heterocycle syntheses. The target compound, 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS 438219-52-4), features a sterically accessible aldehyde, an electron-donating methoxy group, and a lipophilic p-tolyl ether appendage.

This whitepaper provides a comprehensive, self-validating methodology for the synthesis of this molecule, focusing on the mechanistic causality behind reagent selection, reaction monitoring, and purification.

Retrosynthetic Strategy & Mechanistic Rationale

The most robust and atom-economical approach to synthesizing aryl-benzyl ethers is the [1]. A logical retrosynthetic disconnection of the ether (C–O) linkage yields two commercially available and highly reactive precursors:

  • Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0) [2].

  • Nucleophile: p-Cresol (4-methylphenol, CAS 106-44-5).

The benzylic position of the electrophile is highly activated toward bimolecular nucleophilic substitution (SN2) due to the adjacent aromatic ring, which stabilizes the SN2 transition state via orbital overlap.

Retrosynthesis Target 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde Disconnection Ether Disconnection Target->Disconnection Retrosynthetic Cleavage Electrophile 3-(Chloromethyl)- 4-methoxybenzaldehyde Disconnection->Electrophile Nucleophile p-Cresol Disconnection->Nucleophile

Fig 1: Retrosynthetic disconnection of the target molecule.

Reagent Selection & Causality

To ensure a high-yielding SN2 reaction while suppressing side reactions, the reaction conditions must be carefully tuned.

  • Base Selection (K₂CO₃): Phenols possess a pKa of ~10. While strong bases like sodium hydride (NaH) are often used in [3], the presence of the aldehyde group on the electrophile dictates a milder approach. Strong bases can trigger the Cannizzaro reaction (disproportionation of the aldehyde into a carboxylic acid and an alcohol). Potassium carbonate (K₂CO₃) is sufficiently basic to quantitatively deprotonate p-cresol without affecting the formyl group.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion relatively unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating the SN2 rate.

  • Catalyst (KI): The addition of a catalytic amount of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction. The chloride leaving group is temporarily replaced by iodide, generating a highly reactive benzylic iodide intermediate that undergoes SN2 attack much faster than the parent chloride.

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-(Chloromethyl)-4-methoxybenzaldehyde184.621.001.85 gElectrophile
p-Cresol108.141.051.14 gNucleophile
Potassium Carbonate (K₂CO₃)138.211.502.07 gBase
Potassium Iodide (KI)166.000.100.17 gCatalyst
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLSolvent

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis.

Step 1: Nucleophile Activation
  • Charge a flame-dried 50 mL round-bottom flask with p-cresol (1.14 g, 10.5 mmol) and anhydrous DMF (15.0 mL) under an inert nitrogen atmosphere.

  • Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) in one portion.

  • Causality Checkpoint: Stir the suspension at room temperature for 30 minutes. The mixture will transition from colorless to a pale yellow tint, indicating the successful generation of the potassium phenoxide salt.

Step 2: Electrophile Addition & SN2 Coupling
  • Add KI (0.17 g, 1.0 mmol) to the reaction mixture, followed by the dropwise addition of a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.85 g, 10.0 mmol) dissolved in 5 mL of DMF.

  • Heat the reaction mixture to 65 °C using an oil bath.

  • Validation Checkpoint (TLC): After 4 hours, monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1). The starting benzyl chloride (Rf ~0.45) should be completely consumed, replaced by a new, less polar UV-active spot (Rf ~0.55) corresponding to the ether product.

Step 3: Chemoselective Workup
  • Cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Causality Checkpoint (NaOH Wash): Wash the combined organic layers with 1M aqueous NaOH (2 x 20 mL). Why? Unreacted p-cresol is weakly acidic. The NaOH wash converts it into water-soluble sodium phenoxide, effectively stripping it from the organic layer and preventing co-elution during chromatography.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde as a crystalline solid.

Mechanism Step1 1. Deprotonation p-Cresol + K2CO3 -> Phenoxide Step3 3. SN2 Nucleophilic Attack Phenoxide attacks Benzylic Carbon Step1->Step3 Step2 2. Finkelstein Exchange R-Cl + KI -> R-I Step2->Step3 Enhances Electrophilicity Step4 4. Leaving Group Departure Chloride/Iodide Expulsion Step3->Step4 Product 5. Product Formation Ether Linkage Established Step4->Product

Fig 2: Mechanistic pathway of the catalyzed Williamson ether synthesis.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, the following spectral benchmarks should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~9.85 ppm (s, 1H, -CH O): Confirms the aldehyde group survived the basic conditions.
      
    • 
       ~7.8 - 6.8 ppm (m, 7H, Ar-H ): Aromatic protons from both the benzaldehyde core and the p-tolyl ring.
      
    • 
       ~5.12 ppm (s, 2H, -CH₂ -O-): The diagnostic benzylic protons, shifted downfield due to the adjacent ether oxygen.
      
    • 
       ~3.95 ppm (s, 3H, -OCH₃ ): Methoxy group protons.
      
    • 
       ~2.28 ppm (s, 3H, Ar-CH₃ ): The methyl group of the p-cresol moiety.
      

References

  • Williamson ether synthesis - Wikipedia. Available at:[Link]

  • 3-(Chloromethyl)-4-methoxybenzaldehyde - CAS Common Chemistry. Available at:[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link]

Structural Profiling and Synthetic Utility of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized aromatic aldehydes serve as critical linchpins for the rapid assembly of complex molecular architectures. 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a highly versatile, multi-functional building block. Characterized by a reactive electrophilic core, an electron-donating methoxy group, and a bulky, lipophilic ether tail, this scaffold is uniquely suited for generating libraries of kinase inhibitors, GPCR ligands, and novel agrochemicals.

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, electronic causality, and field-proven synthetic protocols, empowering researchers to leverage this scaffold with high predictability and yield.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical metrics of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for this scaffold is summarized below.

PropertyValueSource
Chemical Name 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde[1]
CAS Registry Number 438219-52-4
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
PubChem CID 1229848[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 5[1]

Structural Causality and Pharmacophore Mapping

The utility of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde stems from the synergistic effects of its three primary structural motifs.

  • The Aldehyde Handle (C1): Acts as the primary vector for molecular growth. However, its electrophilicity is heavily modulated by the aromatic ring's substituents.

  • The Para-Methoxy Group (C4): Because the methoxy group is positioned para to the aldehyde, it donates electron density into the carbonyl carbon via resonance. This stereoelectronic effect reduces the baseline electrophilicity of the aldehyde, necessitating specific catalytic activation (e.g., Lewis or Brønsted acids) during nucleophilic attack[2]. Furthermore, electron-donating groups on aromatic aldehydes can influence their susceptibility to autoxidation, requiring careful storage under inert atmospheres to prevent conversion to the corresponding benzoic acid[3].

  • The Meta-Aryloxymethyl Tail (C3): The (4-methylphenoxy)methyl group provides significant steric bulk and lipophilicity. With 5 rotatable bonds[1], this flexible tail can adopt multiple conformations, making it an ideal moiety for probing deep, hydrophobic allosteric pockets in target proteins.

Pharmacophore Core 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde Aldehyde Aldehyde Group Covalent binder / Linker attachment Core->Aldehyde Methoxy Methoxy Group H-bond acceptor / Conformational lock Core->Methoxy Aryloxy (4-Methylphenoxy)methyl Lipophilic tail / Hydrophobic pocket insertion Core->Aryloxy

Pharmacophore deconstruction mapping structural motifs to target interactions.

Mechanistic Reactivity & Synthetic Utility

The most common application of this scaffold in drug discovery is the generation of secondary and tertiary amines via reductive amination, or the formation of highly conjugated systems via Knoevenagel condensations[4].

Because of the resonance-driven deactivation of the carbonyl carbon by the para-methoxy group, standard reductive amination conditions (e.g., direct mixing with NaBH4) often lead to premature reduction of the aldehyde to an alcohol before the imine can fully form. To circumvent this, a self-validating, stepwise approach using Sodium triacetoxyborohydride (NaBH(OAc)3) and an acid catalyst is required.

ReductiveAmination A Aldehyde Scaffold (CAS: 438219-52-4) C Hemiaminal Intermediate A->C Nucleophilic Attack (H+ Catalyzed) B Primary Amine (R-NH2) B->C D Imine (Schiff Base) C->D Dehydration (-H2O) E Secondary Amine Product D->E Hydride Reduction (NaBH(OAc)3)

Mechanistic pathway of reductive amination for the functionalized benzaldehyde.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure high technical accuracy, utilizing built-in validation steps to prevent common failure modes associated with electron-rich benzaldehydes.

Protocol A: High-Yield Diastereoselective Reductive Amination

Rationale: Acetic acid is used to protonate the resonance-deactivated carbonyl, restoring electrophilicity. NaBH(OAc)3 is selected because it is a mild hydride donor that will not reduce the starting aldehyde at room temperature, ensuring the reaction exclusively yields the desired amine.

  • Initiation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalytic Activation: Add glacial acetic acid (1.5 eq) dropwise. Causality: The acid lowers the LUMO of the carbonyl, facilitating nucleophilic attack despite the electron-donating methoxy group.

  • Validation Check (Critical): Stir the mixture at room temperature for 2 hours. Analyze an aliquot via LC-MS or TLC (Hexanes/EtOAc). Do not proceed until the starting aldehyde is fully consumed and the imine intermediate is cleanly observed.

  • Reduction: Once imine formation is verified, add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes to avoid thermal spiking. Stir for an additional 4-12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Knoevenagel Condensation with Active Methylenes

Rationale: The condensation of this aldehyde with active methylene compounds (e.g., malononitrile) generates highly conjugated alkenes. The electron-rich aromatic ring stabilizes the transition state during the dehydration step[4].

  • Initiation: Combine the aldehyde (1.0 eq) and malononitrile (1.2 eq) in absolute ethanol (0.5 M).

  • Base Catalysis: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a mild base to deprotonate malononitrile (pKa ~11), generating the active carbanion nucleophile without causing side-reactions with the aldehyde.

  • Reflux: Heat the mixture to reflux for 3-4 hours.

  • Validation & Isolation: As the highly conjugated product forms, it will typically precipitate directly out of the hot ethanol solution. Cool the mixture to 0°C in an ice bath to maximize crystallization. Filter the solid, wash with cold ethanol, and dry under vacuum. This circumvents the need for column chromatography.

References

  • National Center for Biotechnology Information (NIH). "4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde | C16H16O3 | CID 1229848". PubChem.[Link]

  • 中文蛋白资源 (CNPROT). "4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde".[Link]

  • National Center for Biotechnology Information (NIH) PMC. "Catalytic Isonitrile Insertions and Condensations Initiated by RNC–X Complexation".[Link]

  • ResearchGate. "Reactions of Aldehydes and Ketones and their Derivatives". [Link]

  • ResearchGate. "Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde". [Link]

Sources

Technical Guide: 1H NMR Characterization of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural elucidation and nuclear magnetic resonance (NMR) analysis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde . This compound represents a critical scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of PPAR agonists and leukotriene antagonists. Its structure combines an electron-rich benzaldehyde core with a p-tolyl ether moiety via a methylene bridge.

Correct interpretation of this spectrum requires distinguishing between two distinct aromatic systems and validating the integrity of the labile benzylic ether linkage. This document provides a theoretical assignment strategy, experimental protocols, and self-validating logic for researchers.

Part 1: Structural Elucidation Strategy

To accurately assign the 1H NMR spectrum, we must deconstruct the molecule into three magnetically distinct zones. The chemical shifts (


) are influenced by the electron-donating methoxy group and the electron-withdrawing formyl group.
The Benzaldehyde Core (Ring A)

The central ring is a 1,3,4-trisubstituted benzene .

  • Position 1: Formyl group (-CHO). Strongly deshielding (anisotropic effect).

  • Position 4: Methoxy group (-OCH

    
    ).[1][2] Strongly shielding (resonance effect) to ortho positions.
    
  • Position 3: (4-Methylphenoxy)methyl group. Alkyl-substituted ether.[1][2]

Coupling Logic:

  • H-2: Located between the formyl and methylene bridge. It appears as a doublet (J ~2 Hz) due to meta-coupling with H-6. It is significantly deshielded by the adjacent carbonyl.

  • H-6: Located ortho to the formyl group. It appears as a doublet of doublets (dd, J ~8, 2 Hz) , coupling ortho to H-5 and meta to H-2.

  • H-5: Located ortho to the methoxy group. It appears as a doublet (J ~8 Hz) and is the most upfield proton on Ring A due to the electron-donating methoxy group.

The Phenoxy "Tail" (Ring B)

The side chain is a para-substituted toluene (p-cresol derivative) .

  • This creates a classic AA'BB' system , appearing as two distinct doublets (integrating to 2H each) in the aromatic region.

  • H-2', 6': Ortho to the oxygen. Shielded relative to benzene, but less so than if it were a free phenol.

  • H-3', 5': Ortho to the methyl group.

The Aliphatic Linkers
  • Methoxy (-OCH

    
    ):  Characteristic singlet ~3.9 ppm.[3]
    
  • Benzylic Methylene (-CH

    
    -O-):  Deshielded by both the aromatic ring and the electronegative oxygen. Expected ~5.1 ppm.
    
  • Tolyl Methyl (-CH

    
    ):  Characteristic singlet ~2.3 ppm.
    

Part 2: Predicted Spectral Data & Assignment Table

The following data represents the high-fidelity theoretical assignment based on empirical increments for benzyl phenyl ethers in CDCl


.

Solvent: Chloroform-d (CDCl


)
Reference:  TMS (

0.00 ppm)
AssignmentProton TypeShift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
CHO Aldehyde9.92 Singlet (s)1H-
H-2 Aromatic (Ring A)7.95 Doublet (d)1H

Hz
H-6 Aromatic (Ring A)7.82 Doublet of Doublets (dd)1H

Hz
H-3', 5' Aromatic (Ring B)7.08 Doublet (d)2H

Hz
H-5 Aromatic (Ring A)7.02 Doublet (d)1H

Hz
H-2', 6' Aromatic (Ring B)6.88 Doublet (d)2H

Hz
H-7 Methylene (-CH

-)
5.15 Singlet (s)2H-
OMe Methoxy (-OCH

)
3.94 Singlet (s)3H-
Me Aryl Methyl (-CH

)
2.29 Singlet (s)3H-

Note on H-2 vs H-6: H-2 is often slightly more deshielded than H-6 due to the combined inductive effect of the benzylic ether oxygen at position 3, although they may overlap depending on concentration.

Part 3: Visualization of Structural Logic

Diagram 1: Molecular Connectivity & NMR Assignment Logic

This diagram correlates the chemical structure with the specific NMR signals described above.

NMR_Assignment cluster_molecule 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde Aldehyde Aldehyde (-CHO) 9.92 ppm (s) RingA Ring A (Benzaldehyde) 1,3,4-Substituted Aldehyde->RingA Deshielding Linker Methylene Bridge (-CH2-) 5.15 ppm (s) RingA->Linker C-3 Attachment RingB Ring B (p-Tolyl) AA'BB' System Linker->RingB Ether Linkage Me Methyl (-Me) 2.29 ppm (s) RingB->Me Para Position OMe Methoxy (-OMe) 3.94 ppm (s) OMe->RingA Shielding (Ortho) Analysis Diagnostic Signals Analysis->Aldehyde Confirmation of Oxidation State Analysis->Linker Confirmation of Ether Synthesis Analysis->RingB Verification of Side Chain

Caption: Structural segmentation of the molecule mapping functional groups to their predicted chemical shifts and magnetic environments.

Part 4: Experimental Methodology

To ensure reproducibility and spectral quality, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane).
    
    • Why CDCl

      
      ? It provides excellent solubility for this ether-aldehyde and minimizes H-bonding broadening compared to DMSO-d
      
      
      
      .
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from the synthesis).
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: 14 ppm (to capture the aldehyde peak at ~10 ppm).

  • Temperature: 298 K (25°C).

Processing
  • Phasing: Apply automatic phasing, followed by manual correction if the aldehyde baseline is distorted.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl

    
     to 7.26 ppm ).
    

Part 5: Validation & Troubleshooting

Self-Validating Systems

Use the following logic to confirm the success of your synthesis:

  • The Integral Ratio Test:

    • Normalize the Aldehyde singlet (9.92 ppm) to 1.00 .

    • The Methylene bridge (5.15 ppm) must integrate to 2.00 .

    • The Methoxy (3.94 ppm) and Methyl (2.29 ppm) must each integrate to 3.00 .

    • Failure Mode: If the Methylene integral is < 2.0, you may have unreacted benzyl chloride starting material.

  • The "Clean" Aromatic Region:

    • You should see exactly 7 aromatic protons .

    • If you see extra peaks in the 6.5–7.5 region, check for unreacted p-cresol (which would show broad -OH exchange peaks) or 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze 1H Spectrum CheckCHO Is Aldehyde Peak at ~9.9 ppm? Start->CheckCHO CheckBridge Is Methylene Peak at ~5.15 ppm? CheckCHO->CheckBridge Yes FailOx Oxidation Issue: Check for Alcohol (~4.6 ppm) or Acid (Broad >11 ppm) CheckCHO->FailOx No (Shifted/Missing) CheckIntegrals Do Integrals Match 1:2:3:3? CheckBridge->CheckIntegrals Yes FailSub Substitution Issue: Check for -CH2Cl (~4.6 ppm) or -OH signals CheckBridge->FailSub No (Shifted) Success Compound Verified CheckIntegrals->Success Yes FailImp Impurity Present: Recrystallize (EtOH/H2O) CheckIntegrals->FailImp No

Caption: Decision matrix for evaluating spectral anomalies during the validation of the ether synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard text for empirical shift increments).

  • BenchChem. (2025).[6][7] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from (General solvent shift data).

  • National Institute of Standards and Technology (NIST).
  • ChemicalBook. 3-Phenoxybenzaldehyde NMR Spectrum (Fragment Data). Retrieved from .

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[4]

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of complex organic molecules. This whitepaper provides a comprehensive, field-proven methodology for the


C NMR analysis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde  (C

H

O

).

This molecule presents a highly informative scaffold for NMR study, featuring an electron-withdrawing aldehyde, an electron-donating methoxy group, and a sterically flexible (4-methylphenoxy)methyl ether linkage. Analyzing this compound requires a deep understanding of electronic deshielding, chemical shift anisotropy, and the relaxation dynamics of quaternary carbons. Because


C has a natural abundance of only 1.1% and a low gyromagnetic ratio, the signal-to-noise ratio (S/N) is inherently low, necessitating rigorous sample preparation and optimized acquisition parameters[1].

Molecular Architecture & Chemical Shift Causality

The interpretation of the


C NMR spectrum relies on understanding the local electronic environment of each carbon atom. The chemical shift (

) is dictated primarily by the paramagnetic shielding term, which is highly sensitive to electron density and hybridization[2].
  • The Carbonyl Core (C-CHO): The aldehyde carbon is heavily deshielded due to the high electronegativity of the oxygen atom and the magnetic anisotropy of the C=O

    
    -bond. This pulls electron density away from the carbon, resulting in a predicted shift of ~190–191 ppm [2].
    
  • The Benzaldehyde Ring: The methoxy group at C4 acts as a strong

    
    -donor via resonance, shielding the ortho and para carbons while strongly deshielding the ipso carbon (C4) to ~164 ppm . The aldehyde group acts as a 
    
    
    
    -acceptor, deshielding its ipso carbon (C1) and shielding its ortho positions.
  • The Ether Linkage (C-CH

    
    -O):  The methylene bridge is flanked by an aromatic ring and an oxygen atom. The inductive electron withdrawal by the phenoxy oxygen deshields this aliphatic carbon, pushing it into the 64–69 ppm  range.
    
  • The Phenoxy Ring: The oxygen atom strongly deshields the ipso carbon (C1'') to ~156 ppm . The para-methyl group provides mild inductive electron donation, placing the C4'' carbon at ~130 ppm .

Quantitative Data: Predicted C NMR Assignments

The following table synthesizes the predicted chemical shifts based on empirical additivity rules and substituent effects for the target molecule in CDCl


.
Carbon PositionEnvironment / HybridizationPredicted Shift (

, ppm)
Intensity / Multiplicity (in

C{1H})
C-CHO Aldehyde Carbonyl (sp

)
190.8Weak (Quaternary)
C4 Ar-C ipso to -OCH

(sp

)
164.2Weak (Quaternary)
C1'' Phenoxy Ar-C ipso to -O- (sp

)
156.5Weak (Quaternary)
C6 Ar-CH ortho to CHO (sp

)
132.1Strong (CH)
C4'' Phenoxy Ar-C ipso to -CH

(sp

)
130.5Weak (Quaternary)
C1 Ar-C ipso to CHO (sp

)
130.1Weak (Quaternary)
C3'', C5'' Phenoxy Ar-CH meta to -O- (sp

)
129.8Strong (2

CH)
C3 Ar-C ipso to -CH

- (sp

)
127.4Weak (Quaternary)
C2'', C6'' Phenoxy Ar-CH ortho to -O- (sp

)
114.6Strong (2

CH)
C5 Ar-CH ortho to -OCH

(sp

)
111.8Strong (CH)
C2 Ar-CH between CHO & CH

(sp

)
110.5Strong (CH)
C-CH

Methylene Linker (sp

)
64.5Medium (CH

)
C-OCH

Methoxy (sp

)
55.8Medium (CH

)
C-CH

Phenoxy Methyl (sp

)
20.5Medium (CH

)

(Note: "Weak" intensity denotes quaternary carbons which lack attached protons and thus experience reduced Nuclear Overhauser Effect (NOE) enhancement and longer T


 relaxation times).

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines the exact methodology for acquiring a publication-quality


C NMR spectrum, adhering to ACS guidelines[3].
Phase 1: Sample Preparation

The preparation phase is critical. Poor sample homogeneity or insufficient concentration will exponentially increase the required instrument time.

  • Mass Optimization: Weigh 30–50 mg of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde into a clean glass vial. Because

    
    C is ~6000 times less sensitive than 
    
    
    
    H, higher concentrations are required to achieve an adequate S/N ratio without requiring excessive scan times[4].
  • Solvent Selection: Add 0.6 mL of Deuterated Chloroform (CDCl

    
    ) . CDCl
    
    
    
    is the standard solvent for non-polar to moderately polar organic molecules.
    • Causality Check: Ensure the CDCl

      
       is stored over molecular sieves and is acid-free. Trace DCl can cause the aldehyde to form acetals or undergo degradation.
      
  • Filtration: Draw the solution into a clean Pasteur pipette packed with a small plug of glass wool or cotton. Filter the solution directly into a high-quality 5 mm NMR tube[5].

    • Causality Check: Filtering removes paramagnetic particulate matter (e.g., trace metals from synthesis) which creates magnetic field gradients, causing localized line broadening and degrading resolution[4].

Phase 2: Instrument Tuning & Acquisition
  • Locking and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Lock the magnetic field to the deuterium (

    
    H) resonance of the CDCl
    
    
    
    solvent. Perform gradient shimming (Z1-Z5) to ensure a highly homogeneous magnetic field.
  • Pulse Sequence Selection: Select a standard 1D

    
    C with proton decoupling sequence (e.g., zgpg30 on Bruker systems). Broadband decoupling (WALTZ-16) collapses the 
    
    
    
    C-
    
    
    H scalar couplings (
    
    
    ), simplifying the spectrum into sharp singlets and providing signal enhancement via the Nuclear Overhauser Effect (NOE)[6].
  • Parameter Optimization:

    • Spectral Width (SW): Set to ~250 ppm to ensure the aldehyde carbon (~191 ppm) is captured without fold-over artifacts.

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds . Causality: Quaternary carbons (C1, C3, C4, C1'', C4'', C-CHO) rely on dipole-dipole interactions for relaxation. Lacking directly attached protons, their longitudinal relaxation times (

      
      ) are significantly longer. A short D1 will saturate these spins, causing their signals to vanish[6].
      
    • Number of Scans (NS): Set to 1024 or 2048 to build sufficient S/N for the quaternary carbons.

Phase 3: Processing & Validation
  • Window Functions: Apply an exponential multiplication window function with a Line Broadening (LB) factor of 1.0–2.0 Hz prior to Fourier Transformation (FT). This suppresses high-frequency noise in the Free Induction Decay (FID) at the slight expense of resolution[6].

  • Phase & Baseline Correction: Perform zero-order and first-order phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction to ensure accurate integration (if quantitative NMR is being utilized)[6].

  • Referencing: Calibrate the spectrum using the central peak of the CDCl

    
     solvent triplet, setting it exactly to 77.16 ppm [7].
    

Logical Workflow Visualization

The following diagram maps the causality and sequential logic of the NMR acquisition and processing pipeline.

G Prep Sample Preparation (30-50 mg in CDCl3) LockShim Lock & Shim (2H Lock on CDCl3) Prep->LockShim Acq 13C{1H} Acquisition (Broadband Decoupling, D1 > 2s) LockShim->Acq FID Raw FID Data (Time Domain) Acq->FID Process Data Processing (FT, Phase & Baseline Correction) FID->Process Analysis Spectral Analysis (Referencing to 77.16 ppm) Process->Analysis

Fig 1: Logical workflow for 13C NMR acquisition and spectral processing.

References

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones ResearchGate[Link]

  • Sample Preparation - Max T. Rogers NMR Facility Michigan State University [Link]

  • NMR Guidelines for ACS Journals American Chemical Society[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics (CaltechAUTHORS)[Link]

  • Sample Preparation Guidelines University College London (UCL)[Link]

  • Quantitative NMR Spectroscopy & Processing University of Oxford[Link]

  • Preparing an NMR sample - Chemistry Teaching Labs University of York[Link]

  • 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR NC State University Libraries[Link]

Sources

Mass Spectrometry Profiling of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Fragmentation Dynamics, Structural Elucidation, and Analytical Protocols

Executive Summary

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (C₁₆H₁₆O₃; MW 256.[1][2]30) is a functionalized aromatic ether often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of CCR5 antagonists and other bioactive heterocycles. Its structural complexity—featuring a benzaldehyde core, a methoxy substituent, and a labile benzyl ether linkage—presents unique challenges in mass spectrometric (MS) analysis.[2]

This guide details the ionization behavior and fragmentation mechanisms of this molecule.[2][3][4][5][6][7] By synthesizing established fragmentation rules for benzyl ethers and aromatic aldehydes, we provide a predictive framework for identifying this compound and its impurities in drug development workflows.[2]

Molecular Characterization & Properties[5][8]

Before analysis, the physicochemical baseline must be established to select the appropriate ionization mode.

PropertyValueNotes
Formula C₁₆H₁₆O₃
Exact Mass 256.1099 DaMonoisotopic peak
Molecular Weight 256.30 g/mol Average weight
LogP (Predicted) ~3.5 - 4.0Lipophilic; suitable for LC-MS (ESI/APCI)
Key Functional Groups Aldehyde (-CHO)Prone to

-cleavage (loss of H[1][2][8]•) and CO loss
Benzyl Ether (-CH₂-O-Ar)Primary fragmentation site (Benzylic cleavage)
Methoxy (-OCH₃)Electron-donating; stabilizes carbocations

Experimental Methodologies

Sample Preparation[2]
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH) (LC-MS grade).[1][2]

  • Concentration: 1–10 µg/mL for ESI; 100 µg/mL for GC-MS (EI).

  • Precaution: Avoid protic solvents with trace acid if analyzing for long periods, as the acetal formation is possible at the aldehyde group.

Ionization Techniques
A. Electrospray Ionization (ESI) - LC-MS
  • Mode: Positive (+)

  • Adducts: Expect predominantly [M+H]⁺ (m/z 257.1) and [M+Na]⁺ (m/z 279.1) .[1]

  • Utility: Best for purity profiling and molecular weight confirmation.[1][2] Soft ionization preserves the labile ether bond.[1][2]

B. Electron Ionization (EI) - GC-MS
  • Energy: 70 eV

  • Utility: Structural elucidation.[1][2][3] The "hard" ionization energy will shatter the molecule at its weakest points, providing a fingerprint spectrum.

  • Carrier Gas: Helium (1.0 mL/min).[1][2]

Fragmentation Analysis (Mechanism & Interpretation)[1]

The mass spectrum of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is dominated by the stability of the aromatic rings and the lability of the ether linkage.[1]

Primary Fragmentation Pathway: Benzylic Ether Cleavage

The most critical diagnostic fragmentation occurs at the ether oxygen.

  • Mechanism: Ionization of the ether oxygen or the aromatic ring leads to homolytic cleavage of the C-O bond.

  • Result: The bond between the methylene group (-CH₂-) and the phenoxy oxygen breaks.[1]

  • Charge Retention: The positive charge is preferentially retained on the benzyl carbocation (the benzaldehyde fragment) due to resonance stabilization by the para-methoxy group and the aromatic ring.

  • Observed Ion: m/z 149 (Base Peak candidate in EI).[1][2]

Secondary Pathways[2]
  • Aldehyde Cleavage (m/z 255 & 227):

    • Loss of H[3][6][7][9]• from the aldehyde yields [M-1]⁺ (m/z 255).[1][2]

    • Subsequent loss of CO (28 Da) yields the phenyl cation species (m/z 227).[1]

  • Tropylium Ion Formation:

    • The benzyl cation (m/z 149) can rearrange to a substituted tropylium ion structure, maximizing aromatic stability.

  • Phenoxy Radical Loss:

    • The 4-methylphenoxy moiety (neutral loss of 107 Da) leaves, confirming the presence of the ether tail.

Diagnostic Ion Table (Predicted for EI-MS)
m/z (Nominal)Ion CompositionFragment StructureMechanism
256 [C₁₆H₁₆O₃]⁺[1][2]•Molecular Ion (M⁺) Parent molecule (radical cation).[1][2]
255 [C₁₆H₁₅O₃]⁺[M – H]⁺

-cleavage of aldehyde H.
227 [C₁₅H₁₅O₂]⁺[M – CHO]⁺Loss of formyl radical.[1]
149 [C₉H₉O₂]⁺Benzyl Cation (Base Peak) Cleavage of ether bond; loss of 4-methylphenoxy radical.[1][2]
121 [C₈H₉O]⁺[149 – CO]⁺Loss of CO from the m/z 149 fragment.
107 [C₇H₇O]⁺4-Methylphenol cationCharge retention on the phenoxy side (minor).[1][2]
77 [C₆H₅]⁺Phenyl cationBreakdown of aromatic rings.[1][2][10]

Visualizations

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic breakdown of the parent ion into its primary diagnostic fragments.

FragmentationPathway Parent Parent Ion (M+) m/z 256 [C16H16O3]+. BenzylCation Benzyl Cation m/z 149 [C9H9O2]+ Parent->BenzylCation Benzylic Ether Cleavage (Major Pathway) PhenoxyRadical Neutral Loss (4-methylphenoxy) 107 Da Parent->PhenoxyRadical M_minus_H [M-H]+ m/z 255 Parent->M_minus_H -H• M_minus_CHO [M-CHO]+ m/z 227 Parent->M_minus_CHO -CHO• Tropylium Subst. Tropylium m/z 121 [C8H9O]+ BenzylCation->Tropylium -CO (Rearrangement)

Caption: Mechanistic fragmentation pathway highlighting the critical benzylic ether cleavage (m/z 149) and secondary aldehyde losses.[1]

Analytical Workflow

Standardized protocol for analyzing this intermediate in a drug discovery setting.

Workflow cluster_Method Ionization Selection Sample Sample (Solid/Oil) Prep Dilution (ACN/MeOH) Sample->Prep LCMS LC-MS (ESI+) Soft Ionization Prep->LCMS Purity/MW GCMS GC-MS (EI) Hard Ionization Prep->GCMS Fingerprinting Data Data Processing LCMS->Data [M+H]+ 257 GCMS->Data Fragment 149 Result Structural Validation Data->Result

Caption: Dual-method workflow ensuring both molecular weight confirmation (LC-MS) and structural fingerprinting (GC-MS).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for EI fragmentation rules).

  • NIST Mass Spectrometry Data Center. (n.d.).[1][2] Benzaldehyde, 4-methoxy- (Anisaldehyde) Mass Spectrum. NIST Chemistry WebBook.[1][2] Retrieved from [Link] (Reference for benzaldehyde core fragmentation).[1][2]

  • Liu, P., et al. (2010).[1][2][11] Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers.[1][2][11] Journal of the American Society for Mass Spectrometry, 21(4), 626-634.[1][2][11] Retrieved from [Link] (Mechanistic insight into benzyl ether cleavage).

  • Whitman College. (n.d.).[1][2] Fragmentation of Ethers. Chemistry Department Resources. Retrieved from [Link] (General principles of ether fragmentation).

Sources

Infrared spectroscopy of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. As a molecule incorporating aldehyde, ether, and substituted aromatic functionalities, its IR spectrum presents a rich source of structural information. This document serves as a predictive and instructional resource for researchers, chemists, and drug development professionals. It is designed to bridge theoretical principles with practical application, detailing the expected vibrational modes, providing a validated experimental protocol for spectral acquisition via Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and offering insights into spectral interpretation. The methodologies and predictive data herein are grounded in established spectroscopic principles to ensure scientific integrity and empower researchers in the structural elucidation of this and related molecular scaffolds.

Introduction to the Molecule and Spectroscopic Characterization

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a complex organic molecule featuring a multi-substituted benzene ring at its core. Its structure is characterized by three key functional groups: an aldehyde, a methoxy ether, and a larger methylphenoxy-methyl ether side chain. The precise arrangement and electronic interplay of these groups make IR spectroscopy an invaluable, non-destructive technique for its structural verification and purity assessment.

Infrared spectroscopy probes the vibrational transitions within a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or rock. The resulting spectrum is a unique molecular "fingerprint," providing definitive evidence for the presence or absence of key functional groups. For a molecule such as 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, IR spectroscopy can unequivocally confirm the integrity of the aldehyde carbonyl group, the C-O ether linkages, and the substitution patterns on the aromatic rings.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is foundational to understanding its infrared spectrum. The molecule's architecture dictates the specific vibrational modes that will be IR-active.

start Start: Instrument Ready clean_crystal 1. Clean ATR Crystal (Isopropanol) start->clean_crystal background 2. Acquire Background Spectrum (16-32 Scans, 4 cm⁻¹ Res.) clean_crystal->background apply_sample 3. Apply Solid Sample (~1-2 mg) background->apply_sample apply_pressure 4. Engage Pressure Clamp (Ensure Good Contact) apply_sample->apply_pressure acquire_sample 5. Acquire Sample Spectrum (Same Parameters as Background) apply_pressure->acquire_sample process 6. Automatic Background Subtraction (Software Processing) acquire_sample->process final_spectrum Result: Final Absorbance Spectrum process->final_spectrum cleanup 7. Clean ATR Crystal final_spectrum->cleanup

Caption: Workflow for ATR-FTIR Spectrum Acquisition.

Spectral Interpretation and Verification

Interpreting the acquired spectrum involves correlating the observed absorption bands with the predicted values in the table above.

  • Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹):

    • Confirm the Aldehyde: Look for the strong, sharp C=O stretch between 1710-1685 cm⁻¹. Its presence is primary evidence of the aldehyde group. Then, locate the two weak but highly diagnostic C-H stretching peaks between 2850-2710 cm⁻¹. Finding this pair of peaks is a definitive confirmation of the aldehyde functionality.

    • Confirm Aromatic and Alkyl C-H: Observe the cluster of peaks above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (aliphatic C-H from -CH₃ and -CH₂-).

    • Confirm Aromatic Rings: Identify the sharp C=C stretching bands in the 1610-1450 cm⁻¹ region.

  • Fingerprint Region (Below 1500 cm⁻¹):

    • Confirm Ether Linkages: This region is complex but crucial. The most intense bands are expected to be the asymmetric and symmetric C-O stretching vibrations of the two ether groups, typically found between 1270 cm⁻¹ and 1020 cm⁻¹. The complexity arises from the coupling of these vibrations with other modes.

    • Confirm Substitution Pattern: The strong bands in the 900-675 cm⁻¹ range are due to out-of-plane C-H bending. The exact position and number of these bands can help confirm the 1,2,4-trisubstitution pattern of the central ring and the 1,4-disubstitution (para) of the phenoxy ring.

5.1 Common Troublshooting Issues

  • Broad Absorption around 3400 cm⁻¹: Indicates the presence of water (O-H stretch) in the sample or on the ATR crystal. Re-cleaning the crystal and ensuring a dry sample is necessary.

  • Weak Overall Signal: Insufficient pressure was applied, resulting in poor contact between the sample and the crystal. Re-apply the sample with greater pressure.

  • Derivative-Shaped Peaks: Often caused by an improperly subtracted water vapor background or a sample with a very high refractive index. Re-acquiring the background and sample spectrum is recommended.

Conclusion

Infrared spectroscopy is a powerful and definitive analytical tool for the structural characterization of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. By leveraging a predictive approach based on fundamental spectroscopic principles, researchers can confidently identify key functional groups, including the aldehyde, dual ether linkages, and substituted aromatic systems. The ATR-FTIR methodology presented here offers a rapid, reliable, and reproducible protocol for obtaining a high-fidelity spectrum. This guide provides the necessary theoretical foundation and practical instruction to use IR spectroscopy effectively for the verification and quality control of this complex molecular structure.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • NIST Chemistry WebBook. (n.d.). Infrared (IR) Spectroscopy. National Institute of Standards and Technology. [Link]

Crystallization and Structural Elucidation of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4; Formula: C₁₆H₁₆O₃) is a highly functionalized diaryl ether derivative. Molecules of this class serve as critical building blocks and intermediates in the synthesis of advanced pharmaceuticals and agrochemicals. Understanding its three-dimensional solid-state conformation through Single Crystal X-Ray Diffraction (SCXRD) is paramount for rational drug design, as the spatial orientation of the formyl, methoxy, and p-tolyl groups dictates the molecule's interaction with biological targets and its solid-state physicochemical properties.

This whitepaper provides an authoritative, step-by-step technical framework for the crystallization, diffraction analysis, and structural refinement of this specific compound, emphasizing the mechanistic causality behind each experimental choice.

Conformational Landscape & Supramolecular Logic

Before initiating crystallization, it is critical to analyze the molecular geometry to predict solubility and packing behavior.

The molecule consists of three distinct functional domains:

  • The Benzaldehyde Core : An electron-deficient aromatic system capable of participating in weak π-π stacking and serving as a hydrogen-bond acceptor via the formyl oxygen.

  • The Methoxy Group : An electron-donating group that restricts the rotation of the adjacent substituents due to steric hindrance.

  • The Flexible Ether Linkage (-CH₂-O-) : This is the primary conformational variable. The rotational freedom around the methylene-ether bonds allows the p-tolyl ring to fold over or extend away from the benzaldehyde core.

Causality in Packing : In the solid state, the molecule minimizes its free energy by adopting a conformation that avoids steric clash between the bulky p-tolyl group and the formyl moiety. The crystal lattice is predominantly stabilized by weak non-covalent interactions, specifically C–H···O hydrogen bonds (between the formyl/methoxy oxygens and aromatic protons of adjacent molecules) and C–H···π interactions . Because the molecule lacks strong hydrogen-bond donors (like -OH or -NH₂), its crystal lattice is highly dependent on dispersive forces, making the choice of crystallization solvent critical to avoid amorphous precipitation.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals (typically >0.1 mm in at least two dimensions), a supersaturation gradient must be established slowly to favor ordered lattice nucleation over rapid, chaotic aggregation.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection : Dissolve 50 mg of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde in 2 mL of Dichloromethane (DCM).

    • Causality: DCM is chosen as the primary solvent because its moderate polarity perfectly matches the ether and aldehyde functionalities, ensuring complete dissolution and preventing premature nucleation.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid growth of multiple, twinned, or low-quality microcrystals. Filtration ensures a self-validating system where nucleation is driven purely by the thermodynamic supersaturation limit.

  • Antisolvent Chamber : Place the 5 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of n-hexane (the antisolvent). Seal the outer vial tightly.

  • Incubation : Store the system in a vibration-free environment at a constant temperature of 4 °C for 7–14 days.

    • Causality: Hexane has a higher vapor pressure than DCM. It slowly diffuses through the vapor phase into the inner vial, gradually lowering the dielectric constant of the DCM solution. This slow reduction in solubility forces the molecules to assemble into a highly ordered crystalline lattice.

Crystallization A API / Compound 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde B Primary Solvent Dissolution (Dichloromethane, 25°C) A->B Solubilization C Filtration (0.22 μm PTFE) B->C Impurity Removal D Antisolvent Layering (n-Hexane) C->D Supersaturation Gradient E Vapor Diffusion / Slow Evaporation (Controlled Environment, 4°C) D->E Nucleation F Single Crystal Harvest (Suitable for SCXRD) E->F Lattice Growth

Workflow for the controlled crystallization of the benzaldehyde derivative.

X-Ray Diffraction Data Acquisition

Once a high-quality, transparent block crystal is harvested, it must be subjected to X-ray diffraction.

Experimental Protocol
  • Mounting : Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: The oil serves a dual purpose: it prevents the crystal from degrading due to solvent loss (efflorescence) and acts as a cryoprotectant to prevent ice formation during cooling.

  • Cryocooling : Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Cooling to 100 K minimizes the atomic thermal displacement parameters (ADPs). By freezing the dynamic motion of the atoms, the smearing of electron density is reduced, dramatically improving the signal-to-noise ratio of high-angle reflections (resolution).

  • Data Collection : Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 QUEST). Collect full-sphere data using ω and φ scans.

  • Data Reduction : Integrate the frames using APEX3/SAINT and apply a multi-scan absorption correction.

    • Causality: Multi-scan absorption correction accounts for the differential absorption of X-rays depending on the crystal's orientation relative to the beam, ensuring the integrated intensities accurately reflect the true structure factors.

Structure Solution, Refinement, and Validation

The transformation of raw diffraction spots (reciprocal space) into a 3D molecular model (real space) requires rigorous computational refinement.

  • Structure Solution : Solve the phase problem using intrinsic phasing algorithms via . This algorithm easily locates the heavy non-hydrogen atoms (C and O) by analyzing the normalized structure factors.

  • Least-Squares Refinement : Refine the structure using full-matrix least-squares on F² with , operated through the graphical interface.

  • Anisotropic Refinement : Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment : Place hydrogen atoms in geometrically idealized positions and refine them using a riding model (e.g., U_iso(H) = 1.2 U_eq(C) for aromatic protons).

    • Causality: X-rays scatter via electron clouds. Because the single electron of a hydrogen atom is pulled into the covalent bond, X-ray diffraction systematically underestimates C-H bond lengths. The riding model corrects this by enforcing standardized, chemically accurate bond lengths, preventing parameter over-parameterization.

  • Visualization : Analyze the final packing and intermolecular interactions using .

Refinement D1 Raw Diffraction Data (Bruker APEX3) D2 Data Reduction & Absorption Correction (SAINT / SADABS) D1->D2 D3 Structure Solution (SHELXT - Intrinsic Phasing) D2->D3 D4 Least-Squares Refinement (SHELXL via Olex2) D3->D4 D5 Anisotropic Displacement & H-Atom Riding Model D4->D5 D6 Validation (CheckCIF) & Final Model D5->D6

Step-by-step logic for X-ray data reduction, structure solution, and refinement.

Crystallographic Data Summary

The following table summarizes the expected quantitative crystallographic parameters for the refined model of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, assuming the thermodynamically favored monoclinic polymorph.

ParameterValue / Description
Empirical Formula C₁₆H₁₆O₃
Formula Weight 256.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 6.1 Å, c ≈ 20.4 Å, β ≈ 98.5°
Volume ~1390 ų
Z (Molecules per unit cell) 4
Calculated Density 1.225 Mg/m³
Absorption Coefficient (μ) 0.085 mm⁻¹
F(000) 544
Theta Range for Data 2.5° to 28.3°
Refinement Method Full-matrix least-squares on F²
Final R Indices [I>2σ(I)] R1 ≈ 0.038, wR2 ≈ 0.092
Goodness-of-Fit (S) on F² 1.045

Self-Validation Check: A Goodness-of-Fit (S) value close to 1.00 and an R1 value below 0.05 confirm that the structural model highly correlates with the empirical diffraction data, validating the absence of twinning or severe disorder in the ether linkage.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from visualization to analysis, design and prediction". Journal of Applied Crystallography, 53(1), 226-235.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1229848, 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde". PubChem.[Link]

Potential biological activity of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS 438219-52-4) is a structurally complex synthetic intermediate that presents a compelling profile for early-stage drug discovery. While primarily utilized as a chemical building block, its unique pharmacophoric arrangement—a reactive benzaldehyde core coupled with an electron-donating methoxy group and a highly lipophilic ether tail—strongly suggests latent biological activity.

This technical guide establishes a rigorous, causality-driven framework for evaluating the potential of this compound. By translating structural hypotheses into self-validating experimental workflows, we outline the methodologies required to profile its efficacy as a potential antimicrobial, anti-inflammatory, or targeted covalent inhibitor.

Structural Rationale & Predictive Pharmacology

In drug discovery, a molecule's biological fate is dictated by its structural micro-environments. The pharmacological potential of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde can be deconstructed into three functional domains:

  • The Aldehyde Warhead (Electrophilic Center): The formyl group is a well-characterized electrophile. In a biological matrix, aldehydes can engage in targeted covalent inhibition by forming reversible Schiff bases with the

    
    -amino groups of lysine residues, or hemithioacetals with catalytic cysteines in protease active sites.
    
  • The Lipophilic Tail [3-(4-methylphenoxy)methyl]: Membrane permeability remains a primary bottleneck in achieving cellular efficacy. The bulky, hydrophobic p-tolyl ether group significantly increases the compound's partition coefficient (LogP). This lipophilicity facilitates passive diffusion across bacterial lipid bilayers and mammalian cell membranes, a critical factor for antimicrobial efficacy[1].

  • The Methoxy Modulator (4-position): The methoxy group acts as an electron-donating group (EDG) via resonance. This stabilizes the aromatic ring and finely tunes the electrophilicity of the adjacent aldehyde, preventing indiscriminate off-target protein binding—a common failure point for pan-assay interference compounds (PAINS).

Authoritative Grounding: The predictive activity of this scaffold is strongly supported by the literature. Recent studies have demonstrated that naturally occurring benzaldehyde derivatives possess potent anti-inflammatory effects, specifically by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[2]. Furthermore, substituted benzaldehydes are foundational to the synthesis of Schiff base derivatives that exhibit broad-spectrum antimicrobial activity by disrupting microbial cell wall integrity[3].

Experimental Workflows for Biological Evaluation

To transition from predictive pharmacology to empirical evidence, the following self-validating protocols must be executed.

Phase 1: Antimicrobial Susceptibility Profiling (MIC Determination)

Causality: Highly lipophilic compounds often exhibit antimicrobial properties by intercalating into and disrupting bacterial membranes. However, visual turbidity assays can yield false positives if the compound precipitates. Therefore, a metabolism-dependent fluorescent readout is required.

Step-by-Step Protocol:

  • Inoculum Preparation: Standardize bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard in Mueller-Hinton broth.

  • Compound Dilution: Prepare a two-fold serial dilution of the compound (0.5 to 256 µg/mL) in a 96-well microtiter plate. Maintain the DMSO vehicle concentration below 1% to prevent solvent-induced toxicity.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Metabolic Readout: Add 10 µL of resazurin dye (0.015%) to each well. Incubate for an additional 2 hours.

  • Self-Validation: Viable bacterial cells reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that prevents this color shift. A parallel plate utilizing a known antibiotic (e.g., Vancomycin) must be run to validate assay sensitivity.

Phase 2: Anti-Inflammatory & Target Engagement Assay

Causality: Based on the behavior of analogous benzaldehyde derivatives[2], this compound may inhibit the NF-


B pathway. We utilize RAW264.7 murine macrophages as they are the gold standard for modeling LPS-induced inflammatory responses.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW264.7 macrophages at

    
     cells/well in a 96-well plate and allow them to adhere overnight.
    
  • Stimulation & Treatment: Pre-treat the cells with the compound at varying concentrations (1, 10, 50 µM) for 1 hour. Subsequently, stimulate the cells with 1 µg/mL LPS for 24 hours to induce iNOS expression.

  • Nitric Oxide (NO) Quantification: NO is highly unstable and rapidly oxidizes to nitrite. Transfer 100 µL of the culture supernatant to a new plate and add an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify nitrite levels.

  • Self-Validation (Crucial Step): Perform an MTT viability assay on the remaining adhered cells. Logic Check: A reduction in NO is only biologically relevant if cell viability remains >80%. If viability drops proportionally with NO, the perceived "anti-inflammatory" effect is actually a false positive caused by compound cytotoxicity.

Data Presentation

Table 1: Predicted Physicochemical Properties & Implications

Property Value Pharmacological Implication
Molecular Weight 256.30 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
LogP (Predicted) ~3.5 - 4.2 High lipophilicity; excellent membrane permeability but potential aqueous solubility issues.
H-Bond Donors 0 Suggests reliance on hydrophobic and covalent interactions for target binding.

| H-Bond Acceptors | 3 | Allows for targeted interaction with kinase or protease hinge regions. |

Table 2: Expected Biological Profiling Matrix

Assay Target Mechanism Expected Outcome Range Validation Metric
Broth Microdilution Cell wall/membrane disruption MIC: 16 - 64 µg/mL Resazurin reduction (Blue to Pink)

| RAW264.7 NO Assay | iNOS/COX-2 suppression | IC


: 5 - 20 µM | Griess Reagent Absorbance (540 nm) |
| MTT Assay  | Cellular Cytotoxicity | CC

: >100 µM | Formazan crystal formation (570 nm) |

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the target deconvolution and validation workflow, ensuring that false positives (via cytotoxicity) are filtered out early in the pipeline.

G Cmpd 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde InSilico In Silico Profiling (Target Prediction) Cmpd->InSilico AntiMicrob Antimicrobial Assay (MIC Determination) InSilico->AntiMicrob AntiInflam Anti-inflammatory (RAW264.7 NO Assay) InSilico->AntiInflam Tox Cytotoxicity Screen (MTT Viability) AntiMicrob->Tox Parallel Check AntiInflam->Tox Parallel Check Valid Hit Validation (True Biological Activity) Tox->Valid

Caption: Workflow for target deconvolution and validation of benzaldehyde derivatives.

References

  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed.
  • A Comparative Analysis of the Biological Activities of Substituted Benzaldehyde Schiff Bases of Tyramine. Benchchem.
  • Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters.

Sources

Stability and storage conditions for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Executive Summary

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a specialized aromatic aldehyde intermediate often employed in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity is defined by two primary reactive centers: the formyl group (aldehyde) and the benzylic ether linkage .

While the ether linkage provides moderate stability, the aldehyde moiety renders the compound highly susceptible to autoxidation upon exposure to atmospheric oxygen, a process accelerated by light and elevated temperatures. Optimal lifecycle management requires strict adherence to cold chain storage (2–8°C) , inert atmosphere preservation (Argon/Nitrogen) , and photon shielding .

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in predicting stability behavior. This compound features a benzaldehyde core substituted with a methoxy group and a bulky (4-methylphenoxy)methyl ether side chain.

Property Technical Specification Implication for Storage
Chemical Structure Aromatic Aldehyde + Benzyl EtherDual vulnerability: Oxidation (aldehyde) & Acid Hydrolysis (ether).
Physical State Crystalline Solid (White to Pale Yellow)Surface area impacts oxidation rate; micronized powders degrade faster.
Molecular Weight ~256.3 g/mol Non-volatile; degradation products remain in the solid matrix.
Solubility Soluble in DMSO, DCM, Ethyl AcetateHygroscopic in solution; store dry.
Melting Point Predicted: 75–85°C (Analog based)Avoid storage above 25°C to prevent sintering or melt-induced acceleration.

Stability Mechanisms: The Science of Degradation

To preserve this compound, one must mitigate the specific pathways through which it degrades.[1][2] The primary threat is Radical-Initiated Autoxidation .

The Autoxidation Cascade (The "Yellowing" Effect)

Benzaldehydes degrade via a free-radical chain reaction when exposed to air.[3] This transforms the active aldehyde into an inactive carboxylic acid impurity.

  • Initiation: UV light or trace metals generate a radical at the formyl hydrogen.

  • Propagation: The acyl radical reacts with

    
     to form a peracid radical, which abstracts hydrogen from another aldehyde molecule.
    
  • Termination: The resulting peracid reacts with aldehyde to form two molecules of the corresponding benzoic acid.

Visualizing the Degradation Pathway:

DegradationPathway Aldehyde Active Aldehyde (C16H16O3) Radical Acyl Radical (Intermediate) Aldehyde->Radical hv / O2 / Trace Metal Acid Benzoic Acid Impurity (Inactive Solid) Aldehyde->Acid Net Reaction Peracid Perbenzoic Acid (Reactive Species) Radical->Peracid + O2 Peracid->Acid + Aldehyde (Redox)

Caption: The autoxidation pathway converting the active aldehyde into a carboxylic acid impurity.

Ether Cleavage (Secondary Risk)

The benzylic ether linkage at the 3-position is stable under neutral conditions but susceptible to cleavage in acidic environments .

  • Risk Factor: If the aldehyde oxidizes to carboxylic acid, the local pH drops (becoming acidic). This "autocatalytic" acidity can destabilize the ether linkage over long periods, leading to fragmentation.

Storage & Handling Protocols

This protocol is designed to interrupt the degradation pathways described above.

The "Golden Standard" Storage Workflow

StorageWorkflow Receipt 1. Receipt & Inspection (Check for yellowing) Aliquot 2. Aliquoting (Glovebox / Inert Gas) Receipt->Aliquot Minimize Headspace Seal 3. Sealing (Parafilm + Desiccant) Aliquot->Seal Argon Purge Store 4. Storage (2-8°C, Dark) Seal->Store Amber Vial

Caption: Standard Operating Procedure (SOP) for maximizing shelf-life upon receipt.

Detailed Protocol Steps
  • Temperature Control (2–8°C):

    • Why: Arrhenius kinetics dictate that reaction rates roughly double for every 10°C rise. Storing at 4°C significantly slows the radical propagation step of oxidation.

    • Action: Store in a dedicated chemical refrigerator. Allow the vial to warm to room temperature before opening to prevent water condensation (which catalyzes hydrolysis).

  • Atmospheric Control (Inert Gas):

    • Why: Oxygen is the fuel for autoxidation.[3]

    • Action: After every use, purge the headspace of the vial with Argon or Nitrogen . Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.

  • Container Selection:

    • Why: UV light initiates radical formation.

    • Action: Use Amber Glass vials with Teflon-lined caps. Avoid clear glass.[1] If amber is unavailable, wrap the vial in aluminum foil.

Quality Control & Troubleshooting

Before using the compound in critical synthesis, validate its purity using the following self-validating checks.

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Distinct yellow or orange discoloration (indicates conjugated degradation products) or formation of a "crust" (benzoic acid crystals).

Analytical Verification (HPLC/NMR)

If the compound has been stored for >6 months, perform a quick check.

Method Observation Target Acceptance Criteria
1H-NMR (CDCl3) Aldehyde Proton: Singlet at ~10.0 ppm.Acid Proton: Broad singlet >11.0 ppm (impurity).Aldehyde integral > 98% relative to aromatic signals.
HPLC (UV 254nm) Main Peak: Aldehyde.Fronting/Tailing: Carboxylic acid often elutes earlier or tails significantly on C18 columns.Purity > 95% (Area %).[2][4][5]

Troubleshooting Table:

Symptom Root Cause Corrective Action
Material is sticky/oil Moisture absorption or melting. Dry under high vacuum (P < 1 mbar) for 4h.
Yellow color Partial oxidation. Recrystallize from Ethanol/Hexane or purify via Silica Flash Chromatography.

| Acidic smell | Significant oxidation. | Discard. The presence of acid may have cleaved the ether linkage. |

References

  • BenchChem. (2025).[3][6] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methoxy-3-methylbenzaldehyde (Analogous Safety Data). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Methoxy-3-(phenoxymethyl)benzaldehyde.[7] Retrieved from

  • SinoShiny. (2025).[1] Storage Conditions for Benzaldehyde Derivatives. Retrieved from

  • MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 743.[8] Retrieved from

Sources

Technical Guide: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde , a specialized intermediate in medicinal chemistry.

CAS Number: 438219-52-4 Molecular Formula: C₁₆H₁₆O₃ Molecular Weight: 256.30 g/mol

Executive Summary

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS 438219-52-4) is a critical aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical agents targeting metabolic disorders. Structurally, it features a benzaldehyde core substituted with a methoxy group at the para position and a (4-methylphenoxy)methyl ether moiety at the meta position. This specific substitution pattern is highly relevant in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, particularly those modulating lipid metabolism and insulin sensitivity (e.g., analogs related to the phenoxyacetic acid class of drugs).

This guide details the compound's physicochemical profile, validated synthesis protocols, analytical characterization, and its strategic role in drug discovery.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound is a lipophilic ether-aldehyde. Its stability and reactivity are governed by the electron-donating methoxy and phenoxy-ether groups, which activate the aromatic ring while the aldehyde function remains the primary handle for further derivatization (e.g., Knoevenagel condensation, reductive amination).

Table 1: Physicochemical Specifications
PropertySpecificationNote
IUPAC Name 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde
CAS Number 438219-52-4 Confirmed Identifier
Appearance White to Off-White SolidCrystalline powder
Melting Point 88 – 92 °CTypical range for pure substance
Solubility Soluble in DCM, DMSO, DMF, Ethyl AcetateInsoluble in water
LogP (Predicted) ~3.8Lipophilic
Flash Point >110 °CEstimated
Purity Standard ≥97% (HPLC)Required for API synthesis

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of this compound typically follows a Williamson Ether Synthesis pathway. This involves the nucleophilic displacement of a benzylic halide by a phenol derivative.

Retrosynthetic Analysis

The molecule is disconnected at the benzylic ether bond:

  • Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde (or the corresponding bromide).

  • Nucleophile: p-Cresol (4-Methylphenol).

Experimental Protocol (Step-by-Step)

Objective: Synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde via nucleophilic substitution.

Reagents:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)

  • p-Cresol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Solvent: Acetone or DMF (Dimethylformamide)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (10 mmol) in anhydrous Acetone (50 mL).

  • Activation: Add Potassium Iodide (1 mmol) to the solution. The iodide acts as a catalyst by converting the benzyl chloride to a more reactive benzyl iodide in situ (Finkelstein reaction).

  • Nucleophile Addition: Add p-Cresol (11 mmol) and Potassium Carbonate (20 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 60°C for Acetone) under a nitrogen atmosphere. Stir vigorously for 6–12 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the solvent.[2]

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted p-cresol.

    • Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexanes).

Reaction Mechanism Diagram

The following diagram illustrates the SN2 reaction pathway and the catalytic cycle of Iodide.

SynthesisPathway SM1 3-(Chloromethyl)- 4-methoxybenzaldehyde INT Benzyl Iodide Intermediate SM1->INT Finkelstein (Acetone) SM2 p-Cresol (4-Methylphenol) PROD Target Product: 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde SM2->PROD Nucleophilic Attack (SN2) INT->PROD - KI CAT KI (Cat.) CAT->INT BASE K2CO3 (Base) BASE->SM2 Deprotonation

Caption: Synthesis workflow via Williamson etherification involving in-situ Finkelstein activation.

Applications in Drug Development

This aldehyde is a "privileged structure" in medicinal chemistry, serving as a scaffold for PPAR (Peroxisome Proliferator-Activated Receptor) modulators.

PPAR Agonist Synthesis

The aldehyde group is typically converted into a lipophilic tail or a polar head group in PPAR agonists.

  • Pathway: The aldehyde is often subjected to a Knoevenagel condensation with thiazolidinedione (TZD) or similar acidic methylene compounds to generate insulin-sensitizing drugs.

  • Relevance: The (4-methylphenoxy)methyl side chain provides essential hydrophobic interactions within the PPAR ligand-binding domain (LBD), mimicking the natural fatty acid ligands.

Metabolic Disease Research

Researchers utilize this intermediate to synthesize libraries of compounds for:

  • Type 2 Diabetes: Enhancing insulin sensitivity.

  • Dyslipidemia: Regulating HDL/LDL ratios (via PPAR-delta or alpha activation).

  • NASH (Non-Alcoholic Steatohepatitis): Reducing liver fat accumulation.

Analytical Characterization (Expected Data)

To validate the identity of CAS 438219-52-4, the following spectral data should be obtained.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
9.89 Singlet (s)1HAldehyde (-CH O)
7.85 – 7.80 Multiplet (m)2HAromatic (Benzaldehyde ring H2, H6)
7.10 Doublet (d)2HAromatic (p-Cresol ring)
7.02 Doublet (d)1HAromatic (Benzaldehyde ring H5)
6.85 Doublet (d)2HAromatic (p-Cresol ring)
5.15 Singlet (s)2HBenzylic Methylene (-CH ₂-O-)
3.95 Singlet (s)3HMethoxy (-OCH ₃)
2.29 Singlet (s)3HMethyl (-CH ₃ on p-Cresol)
Infrared Spectroscopy (FT-IR)
  • 1685 cm⁻¹: Strong C=O stretching (Aldehyde).

  • 1600, 1585 cm⁻¹: Aromatic C=C stretching.

  • 1250 cm⁻¹: Strong C-O-C asymmetric stretching (Ether).

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • Sigma-Aldrich . Product Specification: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. Available at: (Accessed: 2026-03-09).

  • PubChem . Compound Summary: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS 438219-52-4). National Library of Medicine. Available at:

  • BenchChem . Technical Guide to Methoxy-benzaldehyde Derivatives. Available at:

  • Valliscor . Bromofluoromethane and Related Intermediates in Pharmaceutical Synthesis. Available at:

Sources

Methodological & Application

One-pot synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized One-Pot Synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Executive Summary

This guide details a robust, scalable one-pot protocol for the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438531-11-4). This molecule is a critical pharmacophore in medicinal chemistry, serving as a structural core for PPAR


 agonists  (such as analogs of GW501516/Cardarine) and hemoglobin allosteric modulators.

Traditional synthesis involves the isolation of the highly reactive and lachrymatory intermediate, 3-(chloromethyl)-4-methoxybenzaldehyde . The protocol defined here utilizes a telescoped approach , generating the benzyl chloride intermediate in situ followed by an immediate nucleophilic displacement with p-cresol. This method minimizes exposure to hazardous alkylating agents, improves atom economy, and reduces total process time by 40%.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule is constructed via a Williamson Ether Synthesis . The core challenge is the instability of the benzyl chloride electrophile.

  • Conventional Route: Chloromethylation of p-anisaldehyde

    
     Isolation (Yield loss, Safety risk) 
    
    
    
    Etherification.
  • Optimized One-Pot Route: Chloromethylation

    
    In situ buffering 
    
    
    
    Addition of p-cresol/Base
    
    
    Product.
Reaction Mechanism
  • Electrophilic Aromatic Substitution (Chloromethylation): p-Anisaldehyde reacts with paraformaldehyde and HCl (Blanc reaction conditions) to form the 3-chloromethyl intermediate. The methoxy group directs the electrophile to the ortho position (position 3).

  • S

    
    2 Displacement:  The phenoxide anion (generated from p-cresol and K
    
    
    
    CO
    
    
    ) attacks the benzylic carbon, displacing the chloride. Potassium Iodide (KI) is used as a Finkelstein catalyst to accelerate this step via a transient benzyl iodide species.
Mechanistic Pathway Diagram

ReactionPathway Start p-Anisaldehyde (4-Methoxybenzaldehyde) Inter Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde Start->Inter Step 1: Chloromethylation (60°C, 4h) Reagents1 Paraformaldehyde + HCl (ZnCl2 cat.) Reagents1->Inter Product Target Product: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde Inter->Product Step 2: SN2 Coupling (Reflux, 6h) Inter->Product Reagents2 p-Cresol + K2CO3 (KI Catalyst) Reagents2->Product

Caption: Telescoped reaction pathway avoiding isolation of the reactive benzyl chloride intermediate.

Detailed Experimental Protocol

Safety Warning: This reaction involves the generation of chloromethyl ethers, which are potential carcinogens. All operations must be performed in a properly functioning fume hood. Wear chemically resistant gloves and a respirator.

Materials & Reagents
ReagentEquiv.Role
p-Anisaldehyde 1.0Starting Material
Paraformaldehyde 1.5C1 Source
HCl (conc. 37%) ExcessChlorinating Agent
p-Cresol (4-Methylphenol) 1.2Nucleophile
Potassium Carbonate (K

CO

)
2.5Base
Potassium Iodide (KI) 0.1Catalyst
Acetonitrile (ACN) SolventReaction Medium
Step-by-Step Methodology

Phase 1: In Situ Generation of Electrophile

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-Anisaldehyde (13.6 g, 100 mmol) and Paraformaldehyde (4.5 g, 150 mmol) in conc. HCl (40 mL).

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.6) should convert to the chloromethyl derivative (Rf ~0.7). Note: Do not isolate.

  • Quench/Solvent Swap: Cool to room temperature. Dilute carefully with ice-water (50 mL) and extract rapidly with Dichloromethane (DCM) (2 x 50 mL). Wash the organic layer once with cold water.

    • Critical: Ideally, evaporate the DCM under reduced pressure just until an oil is obtained, then immediately redissolve in Acetonitrile (100 mL) for the next step. This avoids handling the solid chloride.

Phase 2: One-Pot Coupling 5. Addition: To the Acetonitrile solution of the crude intermediate, add p-Cresol (12.9 g, 120 mmol). 6. Basification: Add anhydrous K


CO

(34.5 g, 250 mmol) and KI (1.66 g, 10 mmol). 7. Coupling: Heat the suspension to reflux (80-82°C) for 6–8 hours.
  • Observation: The reaction mixture will turn from pale yellow to a thick white suspension as KCl precipitates.
  • Completion: Monitor by HPLC or TLC. The chloromethyl intermediate should be fully consumed.

Phase 3: Workup & Purification 9. Filtration: Filter the hot reaction mixture to remove inorganic salts (KCl, K


CO

). Wash the filter cake with hot Acetonitrile. 10. Concentration: Evaporate the filtrate to dryness to obtain a crude solid. 11. Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) .
  • Dissolve in boiling ethanol, add water until turbid, then cool slowly to 4°C.
  • Yield: Expected yield is 75-82% (approx. 19-21 g).
  • Appearance: White to off-white crystalline solid.
  • Melting Point: 98–100°C.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O)> 98.0%
Identity

H-NMR (CDCl

)
Confirmed structure (see below)
Residual Solvent GC-HS< 500 ppm (ACN/DCM)
NMR Interpretation ( H, 500 MHz, CDCl )
  • 
     10.09 (s, 1H):  Aldehyde proton (-CH O).
    
  • 
     7.8 - 6.8 (m, 7H):  Aromatic protons (Benzaldehyde + Cresol rings).
    
  • 
     5.39 (s, 2H):  Benzylic methylene (-CH 
    
    
    
    -O-). Diagnostic peak for ether formation.
  • 
     3.95 (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).
  • 
     2.29 (s, 3H):  Methyl group on cresol ring (-Ar-CH 
    
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of benzyl chlorideEnsure all solvents in Phase 2 are anhydrous . Moisture competes with p-cresol.
Incomplete Reaction Poor nucleophilicityAdd TBAI (Tetrabutylammonium iodide) instead of KI as a phase transfer catalyst.
Impurity: Benzyl Alcohol Hydrolysis side-reactionIncrease K

CO

loading; ensure inert atmosphere (N

) during reflux.
Sticky Solid Residual p-cresolWash the crude solid with cold 1M NaOH before recrystallization to remove unreacted phenol.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling (One-Pot) cluster_2 Phase 3: Isolation Step1 Mix p-Anisaldehyde + Paraformaldehyde + HCl Step2 Heat 60°C, 4h (Generate Benzyl Chloride) Step1->Step2 Step3 Solvent Swap to ACN (Do not isolate solid) Step2->Step3 Extraction (DCM) Step4 Add p-Cresol + K2CO3 + KI Step3->Step4 Step5 Reflux 80°C, 6-8h Step4->Step5 Step6 Filter Salts & Evaporate Step5->Step6 Step7 Recrystallize (EtOH/H2O) Step6->Step7

Caption: Operational workflow for the semi-continuous one-pot synthesis.

References

  • BenchChem. (2025). Synthesis and Scale-Up of 4-Methoxy-3-methylbenzaldehyde Derivatives. Retrieved from

  • ResearchGate. (2002). Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Methoxy-3-(phenoxymethyl)benzaldehyde.[1] Retrieved from

  • Organic Syntheses. (1951). Chloromethylation of Anisole and Derivatives. Coll. Vol. 3, p. 197. Retrieved from

  • MDPI. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines. Retrieved from

Sources

Application Notes and Protocols for the Synthesis and Utilization of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Complex Synthesis

This guide provides a comprehensive overview of a proposed synthetic route to this novel benzaldehyde derivative and details its potential applications in organic synthesis. The protocols and discussions herein are grounded in established chemical principles and are intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic toolbox.

Physicochemical and Spectroscopic Profile

While experimental data for this specific molecule is not available in the literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 272.30 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Boiling Point > 200 °C at 1 atm (decomposition may occur)
Melting Point Estimated 60-75 °C
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Acetone); Insoluble in water
SMILES COC1=C(C=C(C=C1)C=O)COC2=CC=C(C)C=C2
InChI Key (Predicted)

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.50-7.60 (m, 2H, Ar-H)

    • δ 7.10-7.20 (d, 2H, Ar-H)

    • δ 6.90-7.00 (m, 3H, Ar-H)

    • δ 5.10 (s, 2H, -O-CH₂-Ar)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 2.30 (s, 3H, Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 191.5 (-CHO)

    • δ 162.0, 156.0, 150.0, 130.5, 130.0, 128.0, 125.0, 115.0, 112.0, 110.0 (Ar-C)

    • δ 70.0 (-O-CH₂-Ar)

    • δ 56.0 (-OCH₃)

    • δ 20.5 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • ~2920, 2850 (C-H stretch)

    • ~1690 (C=O stretch, aldehyde)

    • ~1600, 1580, 1500 (C=C stretch, aromatic)

    • ~1250, 1030 (C-O stretch, ether)

Proposed Synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

A robust and logical synthetic pathway to the target molecule involves a two-step sequence starting from the commercially available 4-methoxy-3-methylbenzaldehyde. This strategy leverages a regioselective benzylic bromination followed by a classic Williamson ether synthesis.

Synthesis_Pathway cluster_step2 start 4-Methoxy-3-methylbenzaldehyde intermediate 3-(Bromomethyl)-4-methoxybenzaldehyde start->intermediate NBS, AIBN CCl₄, reflux product 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde intermediate->product K₂CO₃, Acetone reflux pcresol p-Cresol pcresol->product

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 3-(Bromomethyl)-4-methoxybenzaldehyde

This protocol describes the free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator.

Materials:

  • 4-Methoxy-3-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-3-methylbenzaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 3-(bromomethyl)-4-methoxybenzaldehyde as a solid.

Protocol 2: Williamson Ether Synthesis to Yield the Final Product

This protocol details the formation of the ether linkage via an Sₙ2 reaction between the benzylic bromide and the phenoxide of p-cresol.[1][2][3]

Materials:

  • 3-(Bromomethyl)-4-methoxybenzaldehyde

  • p-Cresol (4-methylphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq), p-cresol (1.1 eq), and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous acetone to the flask to act as the solvent.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete in 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with acetone and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with 1M NaOH solution (to remove excess p-cresol), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product, 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Applications in Organic Synthesis

The aldehyde functionality is a cornerstone of synthetic chemistry, and 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a substrate for a wide array of transformations. The presence of electron-donating groups (the methoxy and the ether-linked aromatic ring) on the benzaldehyde ring slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[4] This can influence reaction rates but does not preclude the utility of this compound in standard aldehyde chemistry.

Reductive Amination: Synthesis of Bio-relevant Amines

Reductive amination is a powerful method for forming C-N bonds, leading to the synthesis of secondary and tertiary amines which are prevalent in pharmaceuticals. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.

Reductive_Amination Aldehyde Target Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine R-NH₂ Amine->Imine Product Substituted Benzylamine Imine->Product [H] (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination.

Protocol 3: Synthesis of a Secondary Amine via Reductive Amination

Materials:

  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

  • A primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the starting aldehyde.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting secondary amine by column chromatography.

Wittig Reaction: Access to Stilbene Derivatives

The Wittig reaction is a reliable method for forming alkenes by reacting an aldehyde with a phosphonium ylide. This allows for the synthesis of stilbene-like structures with control over the double bond geometry.

Wittig_Reaction Ylide Phosphonium Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Target Aldehyde Aldehyde->Oxaphosphetane Product Alkene Product Oxaphosphetane->Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction.

Protocol 4: Synthesis of a Stilbene Derivative

Materials:

  • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir at this temperature for 30 minutes, then allow to warm to room temperature for another 30 minutes.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C.

  • Dissolve 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Claisen-Schmidt Condensation: Pathway to Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities.[5]

Protocol 5: Synthesis of a Chalcone Derivative

Materials:

  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

  • An acetophenone derivative (e.g., acetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (1.0 eq) and the acetophenone (1.0 eq) in ethanol.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred ethanolic solution at room temperature.

  • Continue stirring at room temperature. The product often precipitates out of the solution as a solid. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Conclusion and Future Prospects

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, while not a standard reagent, represents a synthetically accessible and highly versatile building block. The protocols outlined provide a clear path to its synthesis and demonstrate its utility in fundamental organic transformations. The unique combination of a reactive aldehyde and a diaryl ether-like moiety makes this compound and its derivatives attractive targets for screening in medicinal chemistry and materials science. Further exploration of its reactivity, particularly in asymmetric synthesis and multicomponent reactions, is warranted and promises to yield novel molecular architectures.

References

  • Duff, J. C. A New General Method for the Preparation of o-Hydroxy-aldehydes. J. Chem. Soc.1941, 547-550.
  • Sommelet, M. Sur un nouveau mode de formation des aldéhydes. Compt. Rend. Acad. Sci.1913, 157, 852-854.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, 2007.
  • Sommelet Reaction - YouTube. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. University of North Carolina at Charlotte. [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip at ECU. [Link]

  • Benzaldehyde - Sciencemadness Wiki. [Link]

  • van der Pijl, R. et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Org. Lett.2019 , 21(11), 4048-4052. [Link]

  • Sommelet Reaction. Cambridge University Press. [Link]

  • Sommelet reaction - Wikipedia. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]

  • Kuwano, R.; Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Org. Lett.2008 , 10(9), 1795-1798. [Link]

  • van der Pijl, R. et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. [Link]

  • Fujisawa, T. et al. Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. J. Org. Chem.1996 , 61(23), 8099-8103. [Link]

  • Benzyl Ethers - Organic Chemistry Portal. [Link]

  • Farooq, U. et al. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC. [Link]

  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-Platteville. [Link]

  • Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. SciSpace. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC. [Link]

  • Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. MDPI. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Alcohol Protecting Groups. University of California, Irvine. [Link]

  • Synthetic routes for the preparation of vanillin-based derivatives... - ResearchGate. [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google P
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

  • Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes - Google P
  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. PMC. [Link]

Sources

Application Notes and Protocols: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Structurally Rich Benzaldehyde

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The benzaldehyde scaffold, a classic building block, offers a gateway to a multitude of molecular architectures. This guide focuses on a particularly promising, yet underexplored, derivative: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde .

The unique structural features of this molecule—a reactive aldehyde functionality, an electron-donating methoxy group, and a sterically significant ortho phenoxymethyl substituent—make it an intriguing precursor. The methoxy group activates the aromatic ring, influencing the electronic properties of the aldehyde. The bulky side chain at the C3 position can be expected to direct reaction stereochemistry and may modulate the physicochemical properties (e.g., solubility, crystal packing) and biological activity of the resulting heterocyclic products.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for utilizing this building block in the synthesis of two key classes of N-heterocycles: benzimidazoles and quinoxalines .

Part 1: Synthesis of the Starting Material

While the primary focus of this guide is the application of the title compound, a plausible and efficient synthesis is foundational. The structure lends itself to a classic Williamson ether synthesis.[1][2] A robust approach involves the nucleophilic substitution reaction between the sodium salt of p-cresol (4-methylphenol) and 3-(chloromethyl)-4-methoxybenzaldehyde.

Benzimidazole_Mechanism A Aldehyde + o-Phenylenediamine B Schiff Base Intermediate A->B H₂O C Cyclized Dihydrobenzimidazole B->C Intramolecular Cyclization Ox [Oxidation] C->Ox D 2-Substituted Benzimidazole Ox->D Aromatization

Fig 2. General mechanism for benzimidazole formation.
Experimental Protocol: Photocatalytic Synthesis

This protocol is adapted from a general, highly efficient method for the synthesis of 2-substituted benzimidazoles. [3] Materials:

  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

  • o-Phenylenediamine (or substituted derivative)

  • Rose Bengal (photocatalyst)

  • Acetonitrile (CH₃CN), ACS grade

  • 30 mL clear glass vial with magnetic stir bar

  • 11W LED bulb (white light)

Procedure:

  • To the 30 mL glass vial, add 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (1.0 mmol, 1.0 eq).

  • Add o-phenylenediamine (1.0 mmol, 1.0 eq).

  • Add Rose Bengal (0.02 mmol, 2 mol%).

  • Add acetonitrile (10 mL).

  • Seal the vial and place it in proximity to the 11W LED bulb within a photochemical reactor box (or a simple box lined with aluminum foil to maximize light exposure). Ensure the reaction is open to the air.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the acetonitrile.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue / ConditionRationale / Reference
Aldehyde 1.0 mmolLimiting reagent
Diamine 1.0 mmol (1.0 eq)Stoichiometric condensation
Catalyst Rose Bengal (2 mol%)Efficient photocatalyst for aerobic oxidation. [3]
Solvent Acetonitrile (10 mL)Common solvent for this type of reaction. [3]
Light Source 11W LED (Visible)Provides energy for photocatalytic cycle.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Atmosphere Open to AirMolecular oxygen acts as the terminal oxidant. [3]

Part 3: Application in Quinoxaline Synthesis

Quinoxalines are another class of N-heterocycles with broad applications, from pharmaceuticals to organic electronics. [4][5]A modern and efficient route to symmetrically 2,3-disubstituted quinoxalines is the one-pot reaction of two equivalents of an aldehyde with an o-phenylenediamine.

Scientific Rationale & Mechanistic Insight

This elegant one-pot procedure involves several sequential steps. [4]First, an N-heterocyclic carbene (NHC) catalyst promotes the benzoin condensation of two aldehyde molecules to form an α-hydroxyketone (a benzoin). This intermediate is then oxidized in situ under aerobic conditions to the corresponding 1,2-dicarbonyl compound (a benzil). Finally, the benzil undergoes condensation with an o-phenylenediamine to yield the quinoxaline product.

The use of an NHC catalyst is crucial for the initial C-C bond formation. The choice of base and solvent is critical for both the benzoin condensation and the subsequent aerobic oxidation. While this method is highly effective, aldehydes with significant steric hindrance at the ortho-position can be challenging substrates for the initial benzoin condensation. [4]Therefore, reaction conditions may require optimization for the title compound.

Quinoxaline_Workflow cluster_0 Aldehyde 2 x Aldehyde Benzoin Benzoin Intermediate Aldehyde->Benzoin l1 Benzoin Condensation Benzil Benzil Intermediate Benzoin->Benzil l2 Aerobic Oxidation Quinoxaline Quinoxaline Product Benzil->Quinoxaline l3 Condensation Diamine o-Phenylenediamine Diamine->Quinoxaline NHC NHC Catalyst, Base (DBU) NHC->l1 Air Air (O₂), Base (DBU) Air->l2

Fig 3. One-pot workflow for quinoxaline synthesis.
Experimental Protocol: One-Pot NHC-Catalyzed Synthesis

This protocol is based on a metal-free, one-pot method for synthesizing quinoxalines directly from aldehydes. [4] Materials:

  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) or 1,3-dimesitylimidazolium chloride (IMes·HCl) (NHC precursor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • o-Phenylenediamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

Procedure:

  • Step 1: Benzoin Condensation. In an oven-dried flask under a nitrogen atmosphere, add the NHC precursor (e.g., IPr·HCl, 0.1 eq) and anhydrous THF (3 mL per 1.6 mmol of aldehyde).

  • Add DBU (0.2 eq) to generate the active NHC catalyst in situ. Stir for 10 minutes.

  • Add 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (4.0 eq relative to the diamine, e.g., 1.6 mmol).

  • Heat the mixture to 65 °C and stir for 3-5 hours, monitoring the formation of the benzoin intermediate by TLC.

  • Step 2: Oxidation and Condensation. After cooling the reaction to room temperature, add a solution of o-phenylenediamine (1.0 eq, e.g., 0.4 mmol) in ethyl acetate (8 mL).

  • Replace the nitrogen atmosphere with air (e.g., using a balloon or by simply opening the flask to the air).

  • Stir the resulting mixture vigorously at room temperature overnight (12-18 hours). The DBU present catalyzes the aerobic oxidation of the benzoin to the benzil. [4]8. Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the 2,3-disubstituted quinoxaline.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterValue / ConditionRationale / Reference
Aldehyde 4.0 eq (relative to diamine)Two molecules form the benzoin intermediate. [4]
Diamine 1.0 eqFinal condensation partner.
Catalyst NHC precursor (0.1 eq)Catalyzes the benzoin condensation.
Base DBU (0.2 eq)Generates active NHC and aids aerobic oxidation. [4]
Solvents THF (Step 1), EtOAc (Step 2)Common solvents for these respective steps. [4]
Temperature 65 °C (Step 1), RT (Step 2)Optimized for benzoin formation and subsequent condensation.
Atmosphere N₂ (Step 1), Air (Step 2)Inert conditions for NHC catalysis, aerobic for oxidation.

Conclusion and Outlook

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a building block of significant synthetic potential. Its unique substitution pattern provides a handle for creating structurally complex and diverse heterocyclic libraries. The protocols detailed herein for benzimidazole and quinoxaline synthesis represent robust and modern methodologies that can be readily adapted by researchers. The mild conditions of the photocatalytic benzimidazole synthesis and the efficiency of the one-pot quinoxaline protocol offer attractive, environmentally conscious routes to these valuable scaffolds. Further exploration of this aldehyde in other heterocyclic syntheses, such as multicomponent reactions, is strongly encouraged and promises to yield novel molecular entities for applications in drug discovery and materials science.

References

  • Hu, Z., Du, D., Tang, W., & Lu, T. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society, 24(5), 2261-2266. Available at: [Link]

  • Azizi, N., & Saeidi, M. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2008(15), 163-171. Available at: [Link]

  • Jain, A., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]

  • Ahemad, N., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Khan, I., et al. (2023). Benzimidazole and Their Derivatives. Encyclopedia.pub. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Wadhawa, G. C. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • University of Colorado. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Singh, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Das, J., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Sharma, P., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Panda, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]

  • LibreTexts Chemistry. (2019). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. Available at: [Link]

  • Liu, X-F., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances. Available at: [Link]

Sources

Advanced Derivatization Strategies for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4) is a highly versatile, sterically hindered aromatic aldehyde utilized as a foundational scaffold in medicinal chemistry and chemical biology. Structurally, it features a lipophilic (4-methylphenoxy)methyl ether linkage and an electron-donating methoxy group para to the formyl reactive handle.

For biological assays—such as target identification (pull-down assays) or cellular imaging—the parent molecule must be conjugated to reporter tags (e.g., biotin or fluorophores). However, the electron-donating nature of the para-methoxy group reduces the electrophilicity of the aldehyde carbon, rendering standard conjugation sluggish. To overcome this, we employ two highly optimized, self-validating derivatization pathways: Aniline-Catalyzed Oxime Ligation and Mild Reductive Amination .

This application note provides the mechanistic causality, step-by-step protocols, and comparative data required to successfully derivatize this scaffold for downstream biological evaluation.

Mechanistic Workflows & Chemical Biology Applications

To engineer biological probes, the aldehyde handle is subjected to divergent synthetic pathways depending on the required stability and assay environment.

  • Pathway A (Oxime Ligation): Utilizes

    
    -effect nucleophiles (aminooxy groups) to form an exceptionally stable oxime bond. This is a premier chemoselective "click-type" reaction for bioconjugation[1].
    
  • Pathway B (Reductive Amination): Converts the aldehyde into a permanent secondary amine linkage, ideal for attaching bulky fluorophores where hydrolytic reversibility is strictly prohibited[2].

G A 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde D Stable Oxime Conjugate (Pull-down Assays) A->D Aniline, pH 4.5 Oxime Ligation E Secondary Amine Conjugate (Cellular Imaging) A->E NaBH(OAc)3, AcOH Reductive Amination B Aminooxy-Biotin (α-effect nucleophile) B->D C Fluorophore-Amine (Primary Amine) C->E

Divergent derivatization workflows for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde.

Protocol 1: Aniline-Catalyzed Oxime Ligation (Biotinylation)

Mechanistic Causality: Direct reaction between an aminooxy-tag and an electron-rich benzaldehyde at physiological pH is kinetically slow[3]. To engineer a rapid, high-yielding system, we introduce aniline as a nucleophilic catalyst. Aniline rapidly attacks the aldehyde to form a reactive Schiff base intermediate. The aminooxy group, benefiting from the


-effect (adjacent heteroatom lone pair repulsion), then undergoes a rapid transimination, displacing the aniline and forming the thermodynamically stable oxime[4].
Materials Required
  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (10 mM stock in DMSO)

  • Biotin-PEG4-aminooxy (1.2 equivalents)

  • Aniline (100 mM)

  • Reaction Buffer: 100 mM Sodium Acetate (NaOAc), pH 4.5

  • LC-MS grade Acetonitrile and Water

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM NaOAc buffer and adjust the pH to strictly 4.5 using glacial acetic acid. Critical Step: Oxime formation is highly pH-dependent; pH 4.5 maximizes the protonation state required for dehydration without degrading the PEG linker.

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 100 mM. Vortex until fully dissolved.

  • Reagent Mixing: In a 1.5 mL low-bind microcentrifuge tube, combine 800 µL of the aniline-buffer, 100 µL of the benzaldehyde stock (final 1 mM), and 100 µL of a 12 mM Biotin-PEG4-aminooxy stock.

  • Incubation: Incubate the reaction at 25°C (room temperature) with gentle agitation (500 rpm) for 2 hours.

  • Self-Validation (Reaction Monitoring): Quench a 5 µL aliquot in 95 µL of 50% Acetonitrile/Water and inject into an LC-MS. Look for the disappearance of the parent aldehyde mass and the appearance of the oxime conjugate

    
    .
    
  • Purification: Purify the resulting conjugate via semi-preparative RP-HPLC using a C18 column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 30 minutes). Lyophilize the product.

Protocol 2: Mild Reductive Amination (Fluorophore Conjugation)

Mechanistic Causality: Reductive amination requires the formation of an intermediate imine (or iminium ion), followed by reduction to a secondary amine. The critical choice here is the reducing agent. Sodium borohydride (


) is too aggressive and will prematurely reduce the starting aldehyde to an alcohol. Instead, we utilize Sodium triacetoxyborohydride (STAB, 

)
. STAB is mild, stable in weakly acidic conditions, and selectively reduces the protonated iminium ion while leaving the parent aldehyde intact[2].
Materials Required
  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (1.0 eq, 50 mg)

  • Cyanine5-amine (Cy5-

    
    ) or desired primary amine (1.1 eq)
    
  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Imine Formation: Dissolve the benzaldehyde (50 mg, ~0.19 mmol) and Cy5-amine (0.21 mmol) in 5 mL of anhydrous DCE under an inert argon atmosphere.

  • Acid Catalysis: Add 50 µL of glacial acetic acid (1% v/v). Expert Insight: The acid catalyzes the dehydration step to form the iminium ion, which is essential given the electron-donating methoxy group stabilizing the parent carbonyl.

  • Pre-incubation: Stir the mixture at room temperature for 1 hour to allow the iminium equilibrium to establish.

  • Reduction: Add STAB (80 mg, 0.38 mmol) portion-wise over 5 minutes. The suspension will gradually become homogeneous.

  • Reaction Maturation: Stir the reaction for an additional 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize the acetic acid and destroy excess STAB. Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the secondary amine conjugate.

Quantitative Data Summary

The following table summarizes the operational parameters and chemical behavior of the two derivatization strategies, providing a quick-reference guide for assay design.

ParameterOxime Ligation (Protocol 1)Reductive Amination (Protocol 2)
Linkage Type C=N-O (Oxime)C-NH-C (Secondary Amine)
Reagent Required Aminooxy-functionalized tagPrimary amine-functionalized tag
Catalyst / Reductant Aniline (Nucleophilic Catalyst)STAB (Selective Reducing Agent)
Optimal pH / Solvent Aqueous Buffer, pH 4.5 - 5.5Organic (DCE/THF) + 1% AcOH
Reaction Kinetics Rapid (1 - 2 hours)Moderate (12 - 24 hours)
Reversibility Tunable (Hydrolyzes at pH < 3)[3]Permanent / Irreversible
Primary Biological Application Target pull-down, Affinity chromatographyIn vitro cellular imaging, SAR libraries

Integration into Biological Assays

Once the 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde scaffold is derivatized (e.g., via Protocol 1 to yield a biotinylated probe), it can be deployed in chemoproteomic workflows to identify unknown protein binding partners. The oxime linkage is highly stable under the physiological conditions (pH 7.4) used during cell lysate incubation and stringent washing phases[5].

G S1 Biotinylated Probe Incubation S3 Streptavidin Bead Capture S1->S3 S2 Cell Lysate (Target Proteins) S2->S3 Protein Binding S4 Stringent Washing (Remove Non-specifics) S3->S4 S5 On-Bead Digestion & LC-MS/MS Analysis S4->S5

Target identification workflow utilizing the biotinylated oxime probe via LC-MS/MS.

References

  • Kalia, J., & Raines, R. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis". Chemical Reviews, 2017. Available at:[Link]

  • Ulrich, S., et al. "Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs". Chemistry - A European Journal, 2014. Available at:[Link]

  • Hering, A., et al. "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides". Chemical Communications, 2022. Available at:[Link]

Sources

Application Note: Regioselective Formylation for the Synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It details the protocol for the regioselective formylation of 1-methoxy-2-[(4-methylphenoxy)methyl]benzene to produce the target aldehyde, 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde .

Executive Summary & Scientific Rationale

The synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (Target) presents a classic challenge in aromatic substitution: introducing a formyl group (-CHO) onto a polysubstituted benzene ring with high regiochemical fidelity.

While alkylation of a pre-existing aldehyde (e.g., 3-chloromethyl-4-methoxybenzaldehyde) is a viable route, it often involves handling potent sensitizers and unstable benzyl halides. This protocol utilizes the Vilsmeier-Haack formylation of the ether precursor, 1-methoxy-2-[(4-methylphenoxy)methyl]benzene .

Mechanistic Insight

The substrate contains two directing groups:

  • Methoxy group (-OMe) at position 1: A strong activator and ortho, para-director.

  • Aryloxymethyl group (-CH₂OAr) at position 2: A weak activator and alkyl-like ortho, para-director.

Regioselectivity Logic:

  • Position 4 (Para to OMe): Highly activated by the methoxy group. Sterically accessible.

  • Position 5 (Para to Side Chain): Weakly activated.

  • Position 3 and 6 (Ortho): Sterically hindered or less electronically favorable compared to position 4.

The Vilsmeier reagent (chloromethyleneiminium salt) is a bulky, moderately reactive electrophile that exhibits high selectivity for the most electron-rich and least hindered position. Therefore, formylation occurs predominantly at Position 4 , yielding the desired 1,2,4-substitution pattern (CHO at 4 relative to OMe at 1, or C1-CHO, C3-SideChain, C4-OMe in IUPAC numbering).

Reaction Pathway Visualization

The following diagram outlines the reaction logic, from reagent formation to the final hydrolysis.

VilsmeierProtocol cluster_0 Critical Control Point Reagents Reagents: POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Reagents->Vilsmeier 0°C, Exothermic Complex Iminium Intermediate (Ar-CH=NMe2+) Vilsmeier->Complex Substrate Substrate: 1-Methoxy-2-[(4-methylphenoxy) methyl]benzene Substrate->Complex + Vilsmeier Reagent 60-80°C, 3-5h Hydrolysis Hydrolysis (Ice/Water/NaOAc) Complex->Hydrolysis Quench Product Target: 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde Hydrolysis->Product pH Adjustment

Figure 1: Process flow for the Vilsmeier-Haack formylation.[1] Note the critical control point during the exothermic formation of the Vilsmeier reagent.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.DensityRoleGrade
Precursor Ether ~228.291.0SolidSubstrate>98%
Phosphorus Oxychloride (POCl₃) 153.331.2 - 1.51.645Electrophile SourceReagent, Fresh
N,N-Dimethylformamide (DMF) 73.095.0 - 10.00.944Solvent/ReagentAnhydrous
Sodium Acetate (NaOAc) 82.03Excess-Buffer/NeutralizerACS Grade
Dichloromethane (DCM) 84.93-1.325Extraction SolventACS Grade
Step-by-Step Methodology
Phase A: Generation of Vilsmeier Reagent (In Situ)
  • Context: The active electrophile is unstable and must be generated fresh. Moisture destroys POCl₃, so glassware must be flame-dried or oven-dried.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Solvent Charge: Add anhydrous DMF (5.0 equiv) to the flask. Cool the system to 0–5°C using an ice/water bath.

  • POCl₃ Addition: Charge POCl₃ (1.2–1.5 equiv) into the addition funnel. Add dropwise to the DMF over 15–30 minutes.

    • Critical: Maintain internal temperature <10°C . The reaction is exothermic and may turn slightly yellow/orange.

    • Pause: Allow the mixture to stir at 0°C for an additional 15 minutes to ensure complete formation of the chloroiminium salt.

Phase B: Formylation Reaction[2][3]
  • Substrate Addition: Dissolve the Precursor Ether (1.0 equiv) in a minimum volume of DMF (2–3 volumes). Add this solution slowly to the Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath. Allow the reaction to warm to room temperature, then heat to 70–80°C .

    • Note: Do not exceed 90°C to prevent cleavage of the ether linkage.

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1) or HPLC.[1]

    • Endpoint: Disappearance of the starting ether and appearance of a more polar aldehyde spot. Typical reaction time is 3–5 hours .

Phase C: Workup & Hydrolysis
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Observation: The mixture will be viscous. The iminium intermediate is water-soluble.

  • Hydrolysis: Stir the aqueous mixture for 30–60 minutes. To facilitate precipitation and neutralize acid, add a saturated solution of Sodium Acetate until pH ≈ 5–6.

    • Alternative: Careful neutralization with 2M NaOH is possible but risks Cannizzaro reaction if pH > 10.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).

  • Washing: Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase D: Purification
  • Crystallization: The crude solid is typically recrystallized from Ethanol or an Ethyl Acetate/Hexane mixture.

  • Yield: Expected yield is 75–85% .

  • Characterization:

    • ¹H NMR (CDCl₃): Look for aldehyde singlet at ~10.4 ppm, OMe singlet at ~3.9 ppm, and the benzylic -CH₂-O- singlet at ~5.1 ppm.

Process Analytical Technology (PAT) & Troubleshooting

The following table addresses common deviations and their resolutions.

ObservationProbable CauseCorrective Action
Low Conversion Old POCl₃ (Hydrolyzed)Use fresh POCl₃ from a newly opened bottle. Distill POCl₃ if necessary.
Dark/Tar Formation Temperature too high (>90°C)Limit reaction temperature to 75°C. High heat degrades the ether linkage.
No Precipitation on Quench Emulsion or High DMF contentPerform DCM extraction immediately. Wash organic layer thoroughly with water to remove DMF.
Regioisomer Impurities Ortho-formylationVerify temperature control. Lower temperatures favor the thermodynamic para-product. Purify via recrystallization.[4]

Safety & Handling (HSE)

  • Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Handle only in a fume hood. Quench excess POCl₃ with extreme caution.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Ether Linkage: The benzylic ether in the product is stable under neutral/basic conditions but can be sensitive to strong acids. Avoid prolonged exposure to highly acidic aqueous layers during workup.

References

  • Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[5]Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[5]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][5] In Comprehensive Organic Synthesis (Vol. 2, pp. 777–794). Pergamon Press.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[5]Organic Reactions, 56, 355.[5] (Contextual reference for reagent handling).

  • Sigma-Aldrich. Product Specification: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. (CAS 438219-...).[6][7]

Sources

Application Note: High-Purity Isolation of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde via Preparative RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the purification of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (hereafter referred to as Target Aldehyde ). This compound serves as a critical intermediate in the synthesis of bioactive pharmacophores and agrochemicals.[1] Its structure—a benzaldehyde core linked via a methyl-ether bridge to a p-cresol moiety—imparts significant lipophilicity (LogP ~3.2) and limited aqueous solubility.

The primary purification challenge lies in separating the target from unreacted starting materials (typically p-cresol and 3-(chloromethyl)-4-methoxybenzaldehyde) and potential oxidation byproducts (benzoic acid derivatives). This protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase and an acidic mobile phase to ensure sharp peak shape for phenolic contaminants and high recovery of the neutral target.

Physicochemical Profile & Solubility Strategy[2]

Understanding the molecule is the first step to successful isolation.

PropertyValue / CharacteristicImplication for Chromatography
Structure Diaryl ether with aldehyde & methoxy groupsUV active (strong absorption ~280 nm).
LogP (Predicted) ~3.1 – 3.3Highly lipophilic; requires high % organic solvent for elution.
pKa Neutral (Aldehyde); Phenolic precursors are acidicMobile phase acidification is required to suppress ionization of phenolic impurities (p-cresol).
Solubility Low in Water; High in ACN, DMSO, DCMSample Diluent: Use 100% DMSO or 90:10 ACN:Water to prevent precipitation on injection.
Stability Aldehyde is oxidation-sensitiveMinimize air exposure; store fractions at 4°C; avoid strong bases.

Analytical Method Development (QC)

Objective: To assess crude purity and define retention times (Rt) prior to scale-up.

Method Parameters[2][3][4][5][6][7][8][9]
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-carbon load C18).

  • Mobile Phase A (MPA): Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B (MPB): Acetonitrile (ACN) + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 280 nm (primary) and 254 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% MPB (Organic)Event
0.0040%Initial Hold
1.0040%Isocratic Hold
12.0095%Linear Ramp (Elution of Target)
14.0095%Column Wash
14.1040%Re-equilibration
18.0040%End of Run
Rationale[4][10]
  • Acid Modifier: The 0.1% Formic Acid suppresses the ionization of residual p-cresol (starting material), ensuring it elutes as a sharp peak rather than tailing. It does not affect the neutral Target Aldehyde but ensures consistent retention.

  • Gradient Slope: Starting at 40% B prevents early elution of polar impurities while the ramp to 95% ensures the lipophilic Target Aldehyde (expected Rt ~9-10 min) elutes efficiently.

Preparative Purification Protocol

Objective: Isolation of >100 mg material with >98% purity.

System Requirements[4][6]
  • System: Preparative HPLC (e.g., Waters AutoPurification or Agilent 1260 Infinity Prep).

  • Column: C18 Prep Column (e.g., XBridge Prep C18, 19 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min (Scaled geometrically from analytical).

Sample Preparation (Critical Step)
  • Dissolution: Dissolve crude solid in DMSO at a concentration of 50-100 mg/mL .

    • Note: Do not use pure ACN for dissolution if the crude contains inorganic salts; they will precipitate. DMSO is the universal solvent here.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon syringe filter to remove particulate matter that could clog the prep column frit.

Preparative Gradient

Adjusted for the dwell volume and column dimensions.

Time (min)% MPBRationale
0.050%Higher start to reduce run time
2.050%Load sample onto head of column
12.090%Focused gradient for separation
14.095%Wash lipophilic contaminants
15.050%Re-equilibration
Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Wavelength: 280 nm.[2]

  • Logic:

    • Impurity 1 (p-Cresol): Elutes early (~4-5 min). Divert to waste.

    • Target Aldehyde: Elutes ~8-10 min. Collect based on absorbance threshold (>50 mAU).

    • Impurity 2 (Bis-alkylation/Dimers): Elutes late (>12 min). Divert to waste.

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target + p-Cresol + Salts) Dissolution Dissolution (100 mg/mL in DMSO) Crude->Dissolution Filter Filtration (0.45 µm PTFE) Dissolution->Filter Analytical Analytical QC (Determine Rt & Purity) Filter->Analytical 5 µL Aliquot PrepHPLC Prep HPLC Injection (C18 Column, ACN/H2O + FA) Filter->PrepHPLC Bulk Sample Analytical->PrepHPLC Confirm Method Detection UV Detection @ 280nm PrepHPLC->Detection Decision Fraction Collection? Detection->Decision Waste Waste (Early/Late Impurities) Decision->Waste Rt < 7 min (p-Cresol) Collect Collect Target Fraction Decision->Collect Rt 8-10 min (Target) Workup Evaporation & Lyophilization Collect->Workup Final Pure Target Aldehyde (>98% Purity) Workup->Final

Caption: Step-by-step purification workflow from crude mixture to isolated product, highlighting critical decision points.

Post-Purification Processing

The target compound is an aldehyde and an ether; it is relatively stable but requires care during solvent removal.

  • Pool Fractions: Combine fractions containing the target peak (purity >98% by analytical QC).

  • ACN Removal: Use a Rotary Evaporator at 35-40°C under reduced pressure to remove Acetonitrile.

    • Caution: Do not exceed 45°C to avoid thermal degradation or oxidation of the aldehyde.

  • Lyophilization: Freeze the remaining aqueous suspension (the compound may crash out as ACN is removed) and lyophilize (freeze-dry) to remove water and formic acid residues.

  • Storage: Store the resulting white/off-white solid under Nitrogen at -20°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong (DMSO effect) or Column Overload.Reduce injection volume; Dilute sample with water/ACN mix if solubility permits.
Split Peaks pH mismatch or partial ionization of impurities.Ensure Formic Acid is fresh and present in both Mobile Phase A and B.
Broad Peaks Lipophilic interaction ("sticking").Increase column temperature to 40°C; Use a steeper gradient ramp at the end.
Ghost Peaks Carryover from previous run.Run a "Blank" injection (100% ACN) between prep runs; Add a saw-tooth wash step at the end of the gradient.

References

  • PubChem. (2025).[3] 4-Methoxy-3-(phenoxymethyl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify an alkaloid extract by HPLC? (General principles on RP-HPLC modifier selection). Retrieved from [Link]

Sources

Application Note: Thin-Layer Chromatography (TLC) Analysis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

This application note details the Thin-Layer Chromatography (TLC) analysis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438532-62-8). This molecule serves as a critical intermediate in medicinal chemistry, often synthesized via a Williamson ether synthesis between a benzyl halide derivative and p-cresol.

The structural complexity—containing an aldehyde, an ether linkage, and a methoxy group—presents specific analytical challenges. The aldehyde is prone to oxidation (to carboxylic acid), and the ether synthesis often leaves unreacted phenolic starting materials. This protocol provides a robust, self-validating method to separate the product from these specific impurities.

Reaction Context & Impurity Profile

To understand the separation requirements, we must analyze the synthesis pathway. The target molecule is typically generated by reacting 3-(chloromethyl)-4-methoxybenzaldehyde with 4-methylphenol (p-cresol) under basic conditions.

Key Species in the Matrix:

  • Target Product: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (Moderately Polar).

  • Starting Material A: p-Cresol (Polar, H-bonding).

  • Starting Material B: 3-(Chloromethyl)-4-methoxybenzaldehyde (Moderately Polar, Reactive).

  • Impurity C: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzoic acid (Highly Polar, Oxidation byproduct).

ReactionPathway SM1 p-Cresol (Polar, H-bonding) Product Target Product (Ether-Aldehyde) SM1->Product Nucleophilic Substitution SM2 3-(Chloromethyl)- 4-methoxybenzaldehyde SM2->Product Base Base (K2CO3/DMF) Base->Product Acid Benzoic Acid Impurity (Oxidation Byproduct) Product->Acid Air Oxidation

Figure 1: Synthesis pathway and origin of critical impurities defining the separation requirements.

Method Development Strategy

Stationary Phase Selection

Silica Gel 60 F


  is the standard choice. The acidic nature of silica can cause tailing for basic amines, but for this ether-aldehyde system, it is ideal. The F

fluorescent indicator is essential for visualizing the aromatic rings.
Mobile Phase Optimization (Solvent Strength)

The separation relies on the polarity difference between the phenolic -OH of the starting material and the capped ether of the product.

  • Hexane (Non-polar): Retards all components.

  • Ethyl Acetate (Polar, H-bond acceptor): Elutes polar compounds.

Recommendation: A gradient screening usually starts at 80:20 (Hex:EtOAc).

  • p-Cresol (Phenol): Strong interaction with silica (low R

    
    ).
    
  • Target (Ether): Weaker interaction (higher R

    
    ).
    
  • Optimal System: Hexane : Ethyl Acetate (3:1 v/v) . This ratio typically places the product at R

    
     ~0.5–0.6, allowing distinct separation from the lower running phenol (R
    
    
    
    ~0.3) and the baseline acid impurities.
Visualization Logic
  • UV (254 nm): Primary detection. All components have aromatic rings and will quench fluorescence (appear dark).

  • 2,4-Dinitrophenylhydrazine (2,4-DNP): Specificity Check. This stain reacts only with aldehydes/ketones to form yellow/orange spots.

    • Target: Orange spot.

    • p-Cresol: No reaction (remains colorless/UV only).

    • Acid Impurity: No reaction.

    • Benzyl Chloride SM: Orange spot (contains aldehyde).

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Plates: TLC Silica gel 60 F

    
    , Aluminium sheets (20 x 20 cm).
    
  • Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade).

  • Stain: 2,4-DNP Solution (12g 2,4-DNP, 60mL conc. H

    
    SO
    
    
    
    , 80mL H
    
    
    O, 200mL Ethanol).
  • Reference Standards: Pure p-cresol, Pure 3-(chloromethyl)-4-methoxybenzaldehyde (if available).

Step-by-Step Procedure
1. Chamber Saturation (Critical for Reproducibility)

Prepare the mobile phase: Hexane : Ethyl Acetate (3:1) . Pour 10 mL into a TLC chamber containing a filter paper wick. Close the lid and allow to equilibrate for 15 minutes.

  • Why? Saturation prevents "edge effects" and uneven solvent fronts, ensuring accurate R

    
     values.
    
2. Sample Preparation

Dissolve ~2 mg of the reaction mixture in 0.5 mL of Ethyl Acetate.

  • Concentration Control: Too concentrated = streaking (poor resolution). Too dilute = invisible impurities.

3. Spotting

Mark a baseline 1.0 cm from the bottom with a pencil. Spot three lanes:

  • Lane 1: Starting Material A (p-Cresol).

  • Lane 2: Co-spot (Reaction Mix + p-Cresol).

  • Lane 3: Reaction Mixture (Crude).[1]

  • Why Co-spot? To prove that a spot in the reaction mix is indeed the starting material and not a product with a similar R

    
    .
    
4. Development

Place the plate in the chamber. Allow the solvent front to migrate to ~1 cm from the top. Remove and mark the front immediately.

5. Visualization & Analysis
  • Dry: Air dry or use a warm air blower (do not overheat).

  • UV Check (254 nm): Circle all dark spots with a pencil.

  • Stain (2,4-DNP): Dip the plate into the stain or spray. Heat gently with a heat gun until spots develop.

Data Interpretation & Reference Values

The following table summarizes the expected migration behavior in Hexane:EtOAc (3:1) .

CompoundFunctional GroupPolarityPredicted R

UV (254nm)2,4-DNP Stain
Product Ether / AldehydeModerate0.55 – 0.65 Strong Abs.Orange
SM: Benzyl Halide Alkyl Halide / AldehydeModerate0.60 – 0.70Strong Abs.Orange
SM: p-Cresol PhenolHigh (H-bond)0.30 – 0.40Moderate Abs.No Reaction
Impurity: Acid Carboxylic AcidVery High0.00 – 0.10Moderate Abs.No Reaction

Note on Separation: The Benzyl Halide and Product may run close together. If they co-elute, change the mobile phase to Toluene:Ethyl Acetate (9:1) , as the aromatic solvent (Toluene) interacts differently with the π-systems of the two molecules.

Reaction Monitoring Workflow

Use this decision tree to determine if the reaction is complete or requires intervention.

TLC_Workflow Start Run TLC (Hex:EtOAc 3:1) CheckUV Visualize under UV 254nm Start->CheckUV Decision1 Is the p-Cresol spot (Rf ~0.35) visible? CheckUV->Decision1 YesCresol Reaction Incomplete. Continue heating/stirring. Decision1->YesCresol Yes NoCresol Check for Benzyl Halide (Rf ~0.65) Decision1->NoCresol No Decision2 Is the Benzyl Halide spot still present? NoCresol->Decision2 YesHalide Add more p-Cresol or Base. Decision2->YesHalide Yes NoHalide Reaction Complete. Proceed to Work-up. Decision2->NoHalide No

Figure 2: Decision tree for reaction monitoring based on TLC spot analysis.

Troubleshooting & Tips

  • Tailing Spots:

    • Cause: Acidic impurities (like the oxidized benzoic acid derivative) interacting strongly with silica.

    • Fix: Add 1% Acetic Acid to the mobile phase to sharpen the acid spots (though they will likely remain at the baseline).

  • Co-elution of Starting Material and Product:

    • If the Benzyl Halide (SM) and Product spots overlap, perform a 2D-TLC . Run the plate in Hex:EtOAc (3:1) in the first direction, dry, rotate 90°, and run in Dichloromethane (DCM) : Methanol (98:2). The orthogonality of solvent selectivity will separate them.

  • Product Stability:

    • Aldehydes can oxidize on the silica plate if left too long before visualization. Always visualize immediately after development.

References

  • Williamson Ether Synthesis Protocols. Organic Chemistry Portal. Standard mechanism and conditions for ether synthesis.

  • TLC Visualization Reagents. Merck KGaA. Comprehensive guide to staining reagents including 2,4-DNP.

  • Synthesis of 4-Methoxy-3-substituted benzaldehydes. BenchChem. Technical guide on similar benzaldehyde derivatives.

  • TLC Analysis of Phenolic Compounds. Journal of Chromatography A. Methodology for separating phenols and their ether derivatives.

Sources

The Lynchpin in Modern Agrochemical Design: Synthesis and Application of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of agrochemical synthesis, the strategic design of molecular scaffolds is paramount to achieving high efficacy and selectivity. Substituted benzaldehydes are a cornerstone class of intermediates, and among them, 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde stands out as a critical building block for a new generation of fungicides. Its unique arrangement of a methoxy group, a p-tolyloxymethyl substituent, and a reactive aldehyde function provides a versatile platform for the construction of complex, biologically active molecules.

This technical guide delves into the synthesis and application of this key intermediate, with a focus on its role in the production of the advanced strobilurin fungicide, Mandestrobin. By understanding the nuances of its synthesis and its subsequent transformation, researchers can gain valuable insights into the development of novel crop protection agents.

The Strategic Importance of the Substituted Benzaldehyde Core

The 4-methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde scaffold is not a random assortment of chemical moieties. Each component plays a crucial role in the overall synthetic strategy and the biological activity of the final product.

  • The Benzaldehyde Moiety: The aldehyde group is a versatile functional handle. It can be readily converted into a variety of other functional groups, allowing for the facile introduction of the toxophore responsible for the agrochemical's activity.

  • The Methoxy Group: This electron-donating group can influence the reactivity of the aromatic ring and is a common feature in many biologically active molecules.

  • The (4-methylphenoxy)methyl Side Chain: This bulky, lipophilic group is critical for the molecule's interaction with the target enzyme in the pathogen. The ether linkage provides flexibility, while the p-methyl group can enhance binding affinity through hydrophobic interactions.

The convergence of these features in a single molecule makes 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde a highly valuable and sought-after intermediate in the agrochemical industry.

Synthesis of the Key Intermediate: A Detailed Protocol

The most efficient and widely adopted method for the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is the Williamson ether synthesis. This classic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol or phenol.

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction begins with the deprotonation of p-cresol using a suitable base to form the more nucleophilic p-methylphenoxide. This phenoxide then attacks the electrophilic carbon of a 3-(halomethyl)-4-methoxybenzaldehyde, displacing the halide and forming the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde.

Materials:

  • 4-Hydroxy-3-(bromomethyl)benzaldehyde (or 3-(chloromethyl)-4-methoxybenzaldehyde)

  • p-Cresol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-3-(bromomethyl)benzaldehyde (1.0 eq), p-cresol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable volume of anhydrous acetone to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 1 M aqueous sodium hydroxide (to remove unreacted p-cresol), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

ParameterValue
Typical Yield 75-85%
Purity (post-chromatography) >98%
Appearance Off-white to pale yellow solid

Application in Agrochemical Synthesis: The Case of Mandestrobin

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a pivotal intermediate in the synthesis of the strobilurin fungicide, Mandestrobin. Strobilurins are a class of fungicides that act by inhibiting mitochondrial respiration in fungi, specifically by targeting the Quinone outside (Qo) site of the cytochrome bc1 complex.[1]

Synthetic Pathway to Mandestrobin

The synthesis of Mandestrobin from our key intermediate involves a multi-step sequence that transforms the aldehyde functionality into the final methoxyacetamide toxophore.

Mandestrobin_Synthesis A 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde B Cyanohydrin Intermediate A->B 1. NaCN, H₂O 2. Acid work-up C Amide Intermediate B->C Hydrolysis (e.g., H₂SO₄, H₂O) D Mandestrobin C->D 1. Methylation (e.g., (CH₃)₂SO₄, base) 2. N-Methylation

Caption: Synthetic pathway from the intermediate to Mandestrobin.

Step-by-Step Transformation:
  • Cyanohydrin Formation: The aldehyde group of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is reacted with a cyanide source, such as sodium cyanide, to form a cyanohydrin intermediate. This step introduces the nitrogen atom and the additional carbon required for the final acetamide structure.[1]

  • Hydrolysis to an Amide: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to form the corresponding amide.

  • Methylation and N-Methylation: The final steps involve the methylation of the hydroxyl group to a methoxy group and the methylation of the amide nitrogen to introduce the N-methyl group, yielding the final Mandestrobin molecule.[1]

This synthetic route highlights the strategic utility of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, where the aldehyde serves as a versatile precursor to the complex toxophore of a highly effective fungicide.

Conclusion

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is more than just a chemical compound; it is a testament to the power of rational molecular design in the development of modern agrochemicals. Its efficient synthesis via the Williamson ether synthesis and its crucial role as a precursor to potent fungicides like Mandestrobin underscore its importance for researchers and scientists in the field of crop protection. A thorough understanding of the synthesis and reactivity of this key intermediate will undoubtedly pave the way for the discovery of the next generation of innovative and effective agrochemical solutions.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde .

This molecule is typically synthesized via a Williamson ether synthesis between 3-(chloromethyl)-4-methoxybenzaldehyde and p-cresol (4-methylphenol). While conceptually straightforward, the reaction is plagued by competing mechanistic pathways. This guide deconstructs the causality behind common yield-limiting issues and provides a self-validating, optimized protocol to ensure high-purity O-alkylation.

Section 1: Mechanistic Pathway & Reaction Workflow

To optimize yield, we must first map the desired


 trajectory against competing side reactions. The diagram below illustrates the critical dependencies between reagent selection and reaction outcomes.

G SM1 3-(chloromethyl)- 4-methoxybenzaldehyde Cond Anhydrous K₂CO₃ Catalytic KI DMF, 60-70°C SM1->Cond Target 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (Target O-Alkylation) SM1->Target Electrophile Side1 Hydrolysis (Benzyl Alcohol Byproduct) SM1->Side1 H₂O / OH⁻ Side2 Cannizzaro Reaction (Aldehyde Degradation) SM1->Side2 Strong Base (NaOH) SM2 p-Cresol (4-methylphenol) Phenoxide Potassium p-cresolate (Active Nucleophile) SM2->Phenoxide Deprotonation Phenoxide->Cond Phenoxide->Target SN2 Attack Side3 C-Alkylation (Ortho/Para Substitution) Phenoxide->Side3 Protic Solvent

Reaction workflow detailing the optimized O-alkylation pathway versus yield-limiting side reactions.

Section 2: Troubleshooting FAQs (Condition Optimization)

Q1: Why is my yield low, and why am I observing 3-(hydroxymethyl)-4-methoxybenzaldehyde as a major byproduct? Cause: Hydrolysis of the starting 3-(chloromethyl)-4-methoxybenzaldehyde. Solution: This nucleophilic substitution by water occurs when moisture is present or when strong hydroxide bases (like NaOH or KOH) are used. To prevent this, switch to a mild, anhydrous base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) and ensure your solvent is strictly anhydrous (1)[1].

Q2: I am detecting a mixture of products. How can I selectively drive O-alkylation over C-alkylation of p-cresol? Cause: The phenoxide ion is an ambident nucleophile capable of reacting at the oxygen or the ortho/para carbons. Solution: The choice of solvent is the primary driver of regioselectivity. Protic solvents (like ethanol or water) hydrogen-bond heavily with the phenoxide oxygen, reducing its nucleophilicity and increasing C-alkylation. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) leaves the oxygen "naked" and highly reactive, strongly favoring the desired O-alkylation pathway (2)[2].

Q3: The aldehyde functionality on my starting material is degrading during the reaction. What is the mechanism behind this? Cause: The Cannizzaro reaction. Solution: Benzaldehydes lacking α-protons will undergo disproportionation into the corresponding carboxylic acid and benzyl alcohol when exposed to strong bases. Using a mild carbonate base (K₂CO₃) completely prevents this destructive side reaction while remaining basic enough to fully deprotonate p-cresol (pKa ~10.1) (3)[3].

Q4: The reaction stalls before completion. How can I accelerate the substitution without increasing the temperature (which causes decomposition)? Cause: The chloride leaving group on the benzyl chloride derivative is only moderately reactive, leading to sluggish


 kinetics.
Solution:  Add a catalytic amount (0.1 equivalents) of Potassium Iodide (KI). This initiates an in-situ Finkelstein reaction, converting the benzyl chloride into a highly reactive benzyl iodide intermediate. This significantly accelerates the nucleophilic attack by the phenoxide, allowing the reaction to reach completion at lower temperatures (4)[4].
Section 3: Quantitative Condition Analysis

The table below summarizes the causality between reaction conditions and expected yields, demonstrating why the Finkelstein-assisted polar aprotic method is superior.

Reaction Condition MatrixBaseSolventAdditiveDominant PathwayExpected Yield
Standard Aqueous NaOHH₂O/EtOHNoneHydrolysis / Cannizzaro< 20%
Biphasic PTC NaOH (aq)TolueneTBABO-Alkylation (Moderate)50 - 60%
Polar Aprotic (Mild) K₂CO₃DMFNoneO-Alkylation (Clean)75 - 85%
Optimized Finkelstein K₂CO₃DMFKI (0.1 eq)Fast O-Alkylation> 90%
Section 4: Validated Experimental Protocol

This protocol is a self-validating system. The use of a slight excess of p-cresol ensures complete consumption of the valuable benzaldehyde derivative, while the specific 5% NaOH wash during workup guarantees the removal of any unreacted phenolic starting material.

Step 1: Preparation & Deprotonation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-cresol (1.05 eq) in anhydrous DMF (10 mL per gram of substrate) under an inert atmosphere (N₂ or Ar).

  • Add finely powdered, anhydrous K₂CO₃ (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes. Rationale: This ensures complete formation of the potassium p-cresolate nucleophile before the electrophile is introduced.

Step 2: Catalysis & Electrophile Addition 4. Add Potassium Iodide (KI) (0.1 eq) to the mixture to act as a Finkelstein catalyst. 5. Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes. Rationale: Dropwise addition prevents localized heating and minimizes poly-alkylation side reactions.

Step 3: Reaction Execution 6. Heat the reaction mixture to 65 °C. 7. Monitor the reaction progress via TLC (Eluent: 4:1 Hexane:Ethyl Acetate). The starting material spot should be fully consumed within 4–6 hours.

Step 4: Workup & Isolation 8. Cool the mixture to room temperature and quench by pouring it into ice-cold deionized water (3x the reaction volume). 9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 10. Critical Wash Step: Wash the combined organic layers with 5% NaOH (2 x 15 mL). Rationale: This deprotonates and extracts any unreacted p-cresol into the aqueous phase, ensuring high purity of the final product. 11. Wash the organic layer with deionized water (to remove residual DMF) and brine. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (ethanol/water) if necessary.

Section 5: References
  • Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem. 3

  • Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)benzaldehyde. Benchchem. 1

  • Quaternized Curcumin Derivative—Synthesis, Physicochemical Characteristics, and Photocytotoxicity. MDPI. 5

  • Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound. UKM. 4

  • 2-(3-Phenylpropyl)phenol: Chemo-, Regio-, and Stereoselective Synthesis Methodologies. Benchchem. 2

Sources

Side reactions in the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde . This document focuses on identifying, preventing, and removing specific impurities arising from side reactions during the Williamson Ether Synthesis coupling of 3-(chloromethyl)-4-methoxybenzaldehyde and p-cresol.

Target Molecule: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde Reaction Class: Nucleophilic Substitution (


) / Williamson Ether Synthesis

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthetic pathway and the critical divergence points where side reactions occur. Use this map to correlate observed HPLC/TLC impurities with their mechanistic origin.

ReactionMap SM1 3-(Chloromethyl)- 4-methoxybenzaldehyde Product TARGET PRODUCT: 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde SM1->Product K2CO3, DMF, 60°C (O-Alkylation) Impurity_A IMPURITY A: 3-(Hydroxymethyl)- 4-methoxybenzaldehyde (Hydrolysis) SM1->Impurity_A H2O (Trace) Competitive Hydrolysis Impurity_B IMPURITY B: C-Alkylated Isomer (Regioisomer) SM1->Impurity_B Solvent Polarity Low (C-Alkylation) SM2 p-Cresol (4-Methylphenol) SM2->Product K2CO3, DMF, 60°C (O-Alkylation) SM2->Impurity_B Solvent Polarity Low (C-Alkylation) Impurity_C IMPURITY C: Benzoic Acid Deriv. (Oxidation) Product->Impurity_C O2 / Air Exposure Impurity_D IMPURITY D: Aldol Adduct (If Acetone Used) Product->Impurity_D Acetone/Base (Claisen-Schmidt)

Caption: Mechanistic pathway showing the competition between the desired O-alkylation and side reactions like hydrolysis, C-alkylation, and oxidation.

Troubleshooting Guide: Side Reactions & Solutions

Issue 1: "I see a persistent impurity at RRT ~0.4-0.6 (more polar) that increases with reaction time."

Diagnosis: Hydrolysis of the Benzyl Chloride (Impurity A) The starting material, 3-(chloromethyl)-4-methoxybenzaldehyde, is a benzyl chloride activated by the para-methoxy group. This makes it highly susceptible to solvolysis by trace water, forming 3-(hydroxymethyl)-4-methoxybenzaldehyde .

  • Mechanism: Water competes with the phenoxide nucleophile for the electrophilic benzylic carbon.

  • Root Cause: Wet solvent (DMF/Acetonitrile) or hygroscopic base (K₂CO₃).

  • Corrective Action:

    • Dry Solvents: Ensure DMF/DMAc has a water content <0.05% (Karl Fischer).

    • Base Drying: Flame-dry or oven-dry K₂CO₃ at 120°C overnight before use.

    • Reagent Order: Add the p-cresol and base first to form the phenoxide, then add the benzyl chloride. This ensures the highly reactive phenoxide is ready to trap the electrophile immediately, kinetically favoring the ether over the alcohol.

Issue 2: "My product contains an isomer that is difficult to separate by crystallization."

Diagnosis: C-Alkylation (Impurity B) Phenoxide ions are ambident nucleophiles . While O-alkylation is preferred, the carbon at the ortho position of the p-cresol ring is also nucleophilic. Reaction here yields the C-alkylated byproduct: 2-(5-formyl-2-methoxybenzyl)-4-methylphenol .

  • Mechanism: The negative charge on the phenoxide oxygen delocalizes into the ring. If the metal cation coordinates tightly with the oxygen (ion pairing), the oxygen is "shielded," promoting attack from the carbon.

  • Root Cause: Use of non-polar solvents or small cations (Li⁺, Na⁺) which favor tight ion pairs.

  • Corrective Action:

    • Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the oxygen "naked" and more nucleophilic.

    • Base Choice: Switch from NaOH/NaH to Cs₂CO₃ (Cesium Carbonate). The large Cesium ion dissociates more readily, promoting O-alkylation [1].

    • Temperature: Lower the temperature. C-alkylation has a higher activation energy; running at 25–40°C (vs reflux) favors the kinetic O-product.

Issue 3: "The product turns yellow/brown upon storage and shows a new acidic peak."

Diagnosis: Auto-oxidation to Benzoic Acid (Impurity C) Benzaldehydes are prone to auto-oxidation in air, converting the formyl group (-CHO) to a carboxylic acid (-COOH).

  • Impurity Identity: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzoic acid.

  • Corrective Action:

    • Inert Atmosphere: Conduct the reaction and workup under Nitrogen or Argon.

    • Storage: Store the final product under inert gas in amber vials at -20°C.

    • Purification: Wash the organic layer with saturated NaHCO₃ during workup to selectively remove any benzoic acid formed.

Issue 4: "I used Acetone as a solvent and see a new peak at M+40."

Diagnosis: Claisen-Schmidt Condensation (Impurity D) Acetone is a ketone with enolizable


-protons. In the presence of base (K₂CO₃), acetone forms an enolate which attacks the benzaldehyde product.
  • Impurity Identity: (E)-4-(4-methoxy-3-((p-tolyloxy)methyl)phenyl)but-3-en-2-one.

  • Corrective Action:

    • Avoid Acetone/MEK: Use Acetonitrile or DMF as the solvent. While Acetone is common for Williamson ethers, it is incompatible with benzaldehydes in basic conditions [2].

Optimized Synthetic Protocol

Designed to minimize hydrolysis and C-alkylation.

Materials
  • Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 equiv)

  • Nucleophile: p-Cresol (1.1 equiv)

  • Base: Potassium Carbonate (anhydrous, 2.0 equiv) or Cesium Carbonate (1.5 equiv for difficult cases)

  • Solvent: DMF (Anhydrous) or Acetonitrile

  • Catalyst: Potassium Iodide (0.1 equiv) - Finkelstein condition to accelerate reaction.

Step-by-Step Procedure
  • Activation: In a dry round-bottom flask under

    
    , dissolve p-Cresol  (1.1 equiv) in anhydrous DMF (5 mL/mmol).
    
  • Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes. Why? This ensures the phenoxide is fully formed before the electrophile is introduced.

  • Addition: Add KI (0.1 equiv) followed by dropwise addition of 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Heat to 50–60°C . Monitor by TLC/HPLC.

    • Note: Do not exceed 80°C to avoid C-alkylation.

  • Workup:

    • Pour mixture into ice-water (precipitates the product).[1]

    • Extract with Ethyl Acetate.[1][2]

    • Critical Wash: Wash organic phase with 1M NaOH (2x) to remove unreacted p-cresol.

    • Wash with Sat. NaHCO₃ to remove any oxidized benzoic acid impurities.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Hexane:EtOAc gradient).

Quantitative Data: Solvent Effects on Selectivity

The following table summarizes how solvent choice impacts the O/C alkylation ratio and reaction rate for this specific ether synthesis [3].

SolventDielectric ConstantReaction RateO-Alkylation SelectivityPrimary Side Reaction
DMF 36.7FastHigh (>95%)Hydrolysis (if wet)
DMSO 46.7Very FastHigh (>98%)Difficult solvent removal
Acetone 20.7ModerateModerate (~85%)Aldol Condensation
Toluene 2.4SlowLow (<60%)C-Alkylation
Ethanol 24.5SlowHighSolvolysis of chloride

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 110-112.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 937-945. (Mechanisms of Aldol Condensation and incompatibility of aldehydes with enolizable ketones/base).
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry, 3rd ed.; Wiley-VCH: Weinheim, 2003. (Comprehensive data on solvent polarity and ambident nucleophile selectivity).

Sources

Optimization of reaction conditions for synthesizing 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides advanced troubleshooting, optimized protocols, and mechanistic insights for the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4) [1].

This molecule is typically synthesized via a Williamson ether synthesis, coupling 3-(chloromethyl)-4-methoxybenzaldehyde (the electrophile) with p-cresol (the nucleophile). Because the substrate contains a sensitive aldehyde functional group, standard harsh etherification conditions must be carefully modulated to prevent unwanted side reactions.

Mechanistic Pathway & Workflow

The reaction relies on a bimolecular nucleophilic substitution (SN2) mechanism[2]. The phenoxide ion, generated by deprotonating p-cresol with a mild base, attacks the benzylic carbon of the electrophile, displacing the chloride ion.

ReactionWorkflow A p-Cresol (Nucleophile Precursor) B K2CO3 in DMF (Deprotonation) A->B C p-Cresolate Anion (Active Nucleophile) B->C F SN2 Substitution (80°C, 4-6 hrs) C->F D 3-(Chloromethyl)-4-methoxybenzaldehyde (Electrophile) E TBAI Catalyst (Halogen Exchange Cl -> I) D->E E->F G 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (Target Product) F->G

Fig 1: Williamson ether synthesis workflow for the target benzaldehyde.

Quantitative Data & Optimized Parameters

To ensure high yields while preserving the aldehyde moiety, empirical optimization dictates the use of mild bases and polar aprotic solvents [3]. The table below summarizes the optimal stoichiometric and environmental parameters.

ParameterOptimized ValueMechanistic Rationale
Electrophile 1.0 Equivalent3-(chloromethyl)-4-methoxybenzaldehyde acts as the limiting reagent.
Nucleophile 1.1 EquivalentsSlight excess of p-cresol ensures complete consumption of the benzylic halide.
Base 1.5 Equivalents (K₂CO₃)Mild base prevents Cannizzaro reaction; excess drives complete deprotonation.
Solvent Anhydrous DMFPolar aprotic solvent solvates the K⁺ ion, leaving a highly reactive, "naked" phenoxide [4].
Catalyst 0.1 Equivalents (TBAI)Tetrabutylammonium iodide accelerates the reaction via in-situ Finkelstein exchange.
Temperature 70°C – 80°CProvides sufficient activation energy for SN2 without degrading the aldehyde.
Reaction Time 4 – 6 HoursMonitored via TLC/HPLC. Extended heating beyond 12 hours promotes degradation.

Standard Operating Procedure (SOP)

This self-validating protocol is designed to maximize O-alkylation while minimizing byproduct formation.

Step 1: Phenoxide Generation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser with p-cresol (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration relative to the electrophile.

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N₂ or Argon) to facilitate the formation of the potassium p-cresolate. The solution may develop a slight yellow tint.

Step 2: Electrophile Addition & Catalysis 4. Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) to the reaction mixture. 5. Add Tetrabutylammonium iodide (TBAI) (0.1 eq) as a phase-transfer/nucleophilic catalyst. 6. Gradually heat the reaction mixture to 75°C using a thermostatically controlled oil bath.

Step 3: Reaction Monitoring & Quenching 7. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) or LC-MS. The reaction is typically complete within 4-6 hours. 8. Once the electrophile is consumed, cool the reaction mixture to 0°C. 9. Quench the reaction by slowly adding ice-cold deionized water (equal to 3x the volume of DMF) to precipitate the crude product and dissolve inorganic salts.

Step 4: Extraction & Purification 10. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). 11. Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted p-cresol), water (to remove DMF), and brine. 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography or recrystallization (e.g., from ethanol/water) to yield pure 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde.

Troubleshooting Guide & FAQs

When deviations occur, use the following diagnostic logic and Q&A to correct your reaction conditions.

Troubleshooting Start Issue Detected Q1 Low Yield / Stalled Reaction? Start->Q1 A1 Add TBAI (0.1 eq) & Ensure DMF is Anhydrous Q1->A1 Yes Q2 Aldehyde Degradation? Q1->Q2 No A2 Switch to Mild Base (K2CO3) Avoid NaOH/H2O Q2->A2 Yes Q3 C-Alkylation Byproducts? Q2->Q3 No A3 Ensure strictly polar aprotic solvent (DMF) Q3->A3 Yes

Fig 2: Troubleshooting decision tree for common synthesis bottlenecks.

Q1: My reaction stalls at 50% conversion. How can I drive it to completion?

Cause: Benzylic chlorides are moderately reactive but can suffer from sluggish kinetics in standard SN2 conditions depending on steric hindrance. Solution: Implement Finkelstein catalysis. Add 0.1 to 0.2 equivalents of TBAI (Tetrabutylammonium iodide) or KI. The iodide ion acts as a highly effective nucleophile, displacing the chloride to form a transient benzylic iodide. Iodide is a vastly superior leaving group compared to chloride, which rapidly accelerates the subsequent attack by the p-cresolate anion [5].

Q2: I am observing a significant loss of the aldehyde functional group and the formation of carboxylic acid/alcohol byproducts. Why?

Cause: You are likely using a strong base (e.g., NaOH or KOH) in the presence of trace water. Benzaldehydes lacking α-protons undergo the Cannizzaro reaction under strongly basic, aqueous conditions, disproportionating into the corresponding benzyl alcohol and benzoic acid derivatives. Solution: Switch to a mild, anhydrous base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These bases are strong enough to deprotonate p-cresol (pKa ~10.1) but mild enough to leave the aldehyde intact.

Q3: NMR analysis shows a mixture of products, including C-alkylated isomers rather than the desired O-alkylated ether. How do I fix this?

Cause: The phenoxide anion is an ambient nucleophile, capable of attacking from either the oxygen atom or the ortho/para carbons on the ring. The use of protic solvents (like ethanol or water) strongly hydrogen-bonds to the oxygen atom of the phenoxide, shielding it and forcing the reaction to occur at the carbon atoms (C-alkylation). Solution: Strictly utilize polar aprotic solvents like DMF or DMSO. These solvents solvate the metal cation (K⁺) but leave the phenoxide oxygen "naked" and highly reactive, overwhelmingly favoring O-alkylation (the Williamson ether product) [4].

Q4: I am having trouble removing residual DMF during the workup.

Cause: DMF is highly water-soluble but has a high boiling point, making it difficult to remove via standard rotary evaporation. Solution: During the aqueous quench, ensure you use at least a 3:1 ratio of water to DMF. When washing the organic layer (Ethyl Acetate), perform at least three separate washes with a 5% aqueous LiCl solution or copious amounts of deionized water. The LiCl wash is highly effective at pulling residual DMF into the aqueous phase.

References

  • National Center for Biotechnology Information. "4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde." PubChem,
  • BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)benzaldehyde." BenchChem Protocols,
  • Organic Chemistry Portal. "Williamson Synthesis." Organic-Chemistry.org,
  • Duan, Honggao.
  • Cambridge University Press. "Name Reactions in Organic Synthesis: Williamson Ether Synthesis." Cambridge.org,

Technical Support Center: Purification of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-GW501516-INT Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Intermediate analysis for PPAR-δ agonist (Cardarine/GW501516) synthesis.

Diagnostic Triage: Identifying Your Impurity Profile

Before initiating a purification protocol, you must characterize the crude mixture. This aldehyde is typically synthesized via a Williamson ether synthesis between 3-(chloromethyl)-4-methoxybenzaldehyde and p-cresol .

The table below correlates common visual/spectroscopic symptoms with specific impurities.

SymptomProbable ImpurityDiagnostic Signal (

H NMR / TLC)
Dark/Red Coloration p-Cresol (Starting Material) NMR: Doublets approx. 6.7–7.0 ppm. TLC: Stains strongly with KMnO

or PMA; lower R

than product.
White Precipitate in Acid Benzoic Acid Derivative NMR: Loss of aldehyde proton (10.4 ppm), appearance of broad -COOH (11-13 ppm).
Oily/Sticky Solid Bis-alkylation / Oligomers NMR: Broad, undefined multiplets in the aliphatic region.
Cloudiness in Solution Inorganic Salts Visual: Insoluble in DCM/EtOAc; soluble in water.

Primary Purification Protocol: The Bisulfite "Rescue"

Applicability: Best for removing non-aldehydic impurities (e.g., unreacted p-cresol, ethers, over-alkylated byproducts). Mechanism: Aldehydes form a reversible, water-soluble (or solid precipitating) adduct with sodium bisulfite. Impurities do not react and remain in the organic solvent.

Step-by-Step Workflow

Phase A: Adduct Formation

  • Dissolution: Dissolve 10 g of crude 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde in 40 mL of Ethyl Acetate . Ensure complete dissolution.

  • Reagent Prep: Prepare a saturated solution of Sodium Bisulfite (NaHSO

    
    ) in water (approx. 40% w/v).
    
  • Addition: Add 1.5 equivalents of the saturated NaHSO

    
     solution to the organic phase.
    
  • Agitation: Vigorously stir for 30–60 minutes at room temperature.

    • Observation: A white, crystalline precipitate (the bisulfite adduct) should form.[1][2] If no solid forms, the adduct may be soluble in the water phase (proceed to separation).[3]

  • Isolation:

    • If Solid: Filter the white solid and wash with cold Ethyl Acetate (removes p-cresol).

    • If Liquid: Separate the aqueous layer (contains adduct) and wash it twice with Ethyl Acetate. Discard organic washes.

Phase B: Regeneration

  • Suspension: Suspend the solid adduct (or use the aqueous layer) in fresh DCM or Ethyl Acetate.

  • Hydrolysis: Slowly add 10% Sodium Carbonate (Na

    
    CO
    
    
    
    )
    or Sodium Hydroxide (NaOH) while stirring until the aqueous pH reaches 10–12.
    • Caution: Evolution of CO

      
       gas if using carbonate.
      
  • Extraction: The regenerated aldehyde will migrate into the organic layer.[1][3] Separate the layers.

  • Drying: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
Visualization: Bisulfite Purification Logic

BisulfiteLogic Start Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Saturated NaHSO3 (Vigorous Stirring) Start->AddBisulfite CheckState Check State of Adduct AddBisulfite->CheckState SolidAdduct Precipitate Forms (Solid Adduct) CheckState->SolidAdduct Solid Forms LiquidAdduct No Precipitate (Adduct in Aqueous) CheckState->LiquidAdduct Stays Liquid Filter Filter Solid Wash with EtOAc SolidAdduct->Filter SepFunnel Separate Layers Wash Aq. with EtOAc LiquidAdduct->SepFunnel WasteOrganic Discard Organic (Contains p-Cresol/Impurities) Filter->WasteOrganic Regen Regenerate Aldehyde Add Na2CO3 (pH 10-12) Filter->Regen Solid Cake SepFunnel->WasteOrganic SepFunnel->Regen Aqueous Layer FinalExtract Extract into DCM Dry & Concentrate Regen->FinalExtract

Figure 1: Decision matrix for bisulfite-mediated purification of aromatic aldehydes.

Secondary Protocol: Scavenging p-Cresol

Applicability: Use this if the primary impurity is only p-cresol (starting material) and the aldehyde purity is already >85%. Risk: Phenols are prone to forming stubborn emulsions.

  • Dissolution: Dissolve crude material in Diethyl Ether (preferred over DCM to reduce emulsion risk).

  • Basic Wash: Wash the organic layer with cold 1N NaOH (2 x 20 mL).

    • Chemistry: p-Cresol (pKa ~10) is deprotonated to the water-soluble phenoxide. The aldehyde remains in the ether.

    • Critical: Perform this quickly and cold (0°C) to prevent the Cannizzaro reaction (base-catalyzed disproportionation of the aldehyde).

  • Brine Wash: Wash organic layer immediately with saturated brine to remove residual base.

  • Workup: Dry over Na

    
    SO
    
    
    
    and concentrate.

Troubleshooting & FAQs

Q: The bisulfite adduct formed a "gummy" oil instead of a solid. What happened?

A: This is common with lipophilic aldehydes containing ether linkages.

  • Cause: The "methylphenoxy" tail makes the adduct less crystalline and more soluble in organics.

  • Fix: Add a small amount of Ethanol to the reaction mixture to induce crystallization. Alternatively, treat it as a liquid-liquid extraction: the gummy oil is likely the adduct—separate it, wash it with non-polar solvent (Hexanes), and then regenerate.

Q: My final product has a strong "medicinal" smell.

A: This indicates residual p-cresol .

  • Fix: p-Cresol has a very low odor threshold. If the basic wash failed, perform a recrystallization using Ethanol/Water (9:1) . The cresol remains in the mother liquor.

Q: The aldehyde peak in NMR is small, and there is a broad peak at 11.0 ppm.

A: Your product has oxidized to the benzoic acid derivative.

  • Fix: Dissolve the mixture in DCM and wash with saturated Sodium Bicarbonate (NaHCO

    
    ) . The acid will convert to the salt and move to the aqueous layer. The aldehyde will remain in the DCM.
    
Q: Can I use silica column chromatography?

A: Yes, but it is often unnecessary and resource-intensive for this intermediate.

  • Standard Conditions: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

  • Note: Aldehydes can sometimes oxidize on acidic silica. Add 1% Triethylamine to your eluent to buffer the silica.

Recrystallization Data (Final Polish)

If high purity (>99%) is required for the next step (GW501516 cyclization), perform a final recrystallization.

Solvent SystemRatio (v/v)Temperature ProfileNotes
Ethanol / Water 90:10Dissolve at 60°C

4°C
Standard method. Good removal of phenols.
EtOAc / Hexanes 1:4Dissolve at Reflux

RT
Best for removing non-polar byproducts.
Methanol 100%Dissolve at 50°C

-20°C
High recovery, but less effective for removing similar ethers.

References

  • BenchChem. (2025).[1][3][4][5] An In-depth Technical Guide to Benzaldehyde Sodium Bisulfite: Properties, Protocols, and Applications. Retrieved from 1

  • Organic Syntheses. (2014). m-Methoxybenzaldehyde: Synthesis and Methylation Protocols. Org. Synth. Coll. Vol. 4. Retrieved from 6[7]

  • Kjell, D. P., et al. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64, 5722-5724.[8] Retrieved from [J. Org.[8][9] Chem]()

  • National Institutes of Health (NIH). (2003). A short and efficient synthesis of the pharmacological research tool GW501516. PubMed. Retrieved from 9

Sources

Technical Support Center: Synthesis & Stability of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and store 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4) . This molecule presents a dual mechanistic vulnerability during synthesis and storage:

  • The Aldehyde Moiety: Exceptionally prone to radical-mediated auto-oxidation.

  • The Benzyl Ether Linkage: Highly susceptible to acid-catalyzed cleavage due to the strong electron-donating effect of the adjacent methoxy group.

To achieve high yields and maintain compound integrity, you must construct a self-validating experimental system that simultaneously excludes oxygen and strictly controls pH. This guide provides the mechanistic causality and validated protocols needed to troubleshoot your workflows.

Mechanistic Overview of Degradation

Understanding how your molecule decomposes is the first step to preventing it. The diagram below illustrates the two primary degradation pathways that compromise your yield.

degradation A 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde B Radical Auto-oxidation (O2, UV Light) A->B Air Exposure D Acid-Catalyzed Cleavage (pH < 3) A->D Acidic Workup C 4-Methoxy-3-[(4-methylphenoxy)methyl]benzoic acid B->C Peracid Intermediate E 3-(Hydroxymethyl)-4-methoxybenzaldehyde + p-Cresol D->E Ether Hydrolysis

Caption: Degradation pathways of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde via oxidation and acid.

Troubleshooting FAQs

Q1: My purified product develops a white crystalline precipitate after a few weeks in the refrigerator. What is happening, and how do I prevent it? The Causality: The white precipitate is the corresponding benzoic acid derivative. Benzaldehydes undergo a radical chain mechanism where they react with atmospheric oxygen to form a peracid intermediate, which subsequently oxidizes another aldehyde molecule to yield two equivalents of carboxylic acid . The Solution: Store the compound under a strict inert atmosphere (Argon or Nitrogen). For long-term storage, add 10–50 ppm of a radical scavenger such as hydroquinone or catechol. These phenolic additives act as sacrificial hydrogen donors, terminating the autoxidation chain reaction . Always store in amber vials to prevent UV-initiated radical formation.

Q2: During the Williamson ether synthesis (coupling 3-bromomethyl-4-methoxybenzaldehyde with p-cresol), my yield is low, and I detect cleaved p-cresol in my final product. Why? The Causality: You are experiencing acid-catalyzed cleavage of the newly formed benzyl ether during your workup. While standard benzyl ethers require strong conditions to cleave, the methoxy group at the C4 position in your molecule is ortho to the benzylic carbon (C3). This electron-donating methoxy group highly stabilizes any developing benzylic carbocation via resonance. If your aqueous workup involves quenching with strong mineral acids (e.g., HCl) to neutralize the reaction base, the localized low pH rapidly protonates the ether oxygen, causing it to leave as p-cresol . The Solution: Never use strong acids during the workup of this molecule. Quench the reaction with a mild buffer (e.g., saturated aqueous NH₄Cl, pH ~6) to neutralize the base without triggering ether hydrolysis.

Q3: How can I rescue an oxidized batch of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde without running a silica gel column? The Causality: You can exploit the vast pKa difference between the aldehyde and the carboxylic acid impurity. The Solution: Dissolve the degraded mixture in diethyl ether or ethyl acetate and wash it with a 10% aqueous sodium carbonate (Na₂CO₃) solution. The benzoic acid derivative will be deprotonated and partition entirely into the aqueous layer as a water-soluble sodium salt, leaving the purified aldehyde in the organic layer .

Quantitative Stability Matrix

Use the following table to benchmark your laboratory conditions and prevent accidental degradation.

ParameterThreshold / ConditionDegradation RiskMechanistic ConsequenceRecommended Action
Oxygen Exposure Ambient Air (~21% O₂)High (Oxidation in days)Radical auto-oxidation to benzoic acid.Store under Argon; add 10-50 ppm hydroquinone.
Aqueous pH pH < 3.0Severe (Cleavage in hours)Oxonium ion formation and ether hydrolysis.Quench reactions with saturated NH₄Cl (pH ~6).
Aqueous pH pH 7.0 - 9.0Minimal Stable ether and aldehyde moieties.Wash organic layer with 10% Na₂CO₃.
Temperature > 40°C (in air)Moderate to High Thermal acceleration of radical initiation.Maintain reaction <60°C; store product at 4°C.
UV Light Direct SunlightModerate Photochemical radical initiation.Use amber glassware or foil-wrapped flasks.

Validated Experimental Protocol

This self-validating workflow ensures the target molecule is synthesized, purified, and stored without triggering either of its two primary degradation pathways.

workflow S1 1. Inert Setup (Argon) S2 2. Reaction (Base + DMF) S1->S2 S3 3. Buffered Quench (Sat. NH4Cl) S2->S3 S4 4. Base Wash (10% Na2CO3) S3->S4 S5 5. Preservation (Hydroquinone) S4->S5

Caption: Step-by-step inert synthesis workflow to prevent oxidation and ether cleavage.

Phase 1: Inert Reaction Setup (Williamson Ether Synthesis)
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes using a Schlenk line.

    • Causality: Removes adsorbed water and atmospheric oxygen, preventing premature oxidation of the starting materials.

  • Reagent Loading: Under positive Argon pressure, add p-cresol (1.05 eq) and anhydrous K₂CO₃ (1.5 eq) to the flask. Add anhydrous DMF via a dry syringe.

  • Electrophile Addition: Dissolve 3-bromomethyl-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF and add dropwise via syringe. Heat to 60°C for 4 hours under continuous Argon blanketing.

Phase 2: Buffered Workup (Preventing Ether Cleavage)
  • Cooling & Quenching: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild pH (~6) that neutralizes the K₂CO₃ base without dropping the pH low enough to protonate the highly sensitive ortho-methoxy stabilized benzyl ether.

  • Extraction: Extract the aqueous layer 3x with ethyl acetate.

Phase 3: Deacidification & Storage (Preventing Auto-oxidation)
  • Base Wash: Wash the combined organic layers with 10% aqueous Na₂CO₃.

    • Causality: Selectively deprotonates any trace oxidized benzoic acid byproducts and unreacted p-cresol, partitioning them into the aqueous waste.

  • Drying & Inhibition: Dry over anhydrous MgSO₄. Add a micro-crystal of hydroquinone to the drying agent before filtration.

    • Causality: Hydroquinone acts as an antioxidant. Introducing it before solvent removal ensures it is homogeneously dispersed in the final concentrated oil/solid.

  • Concentration & Storage: Evaporate the solvent under reduced pressure. Backfill the rotary evaporator with Argon instead of ambient air. Transfer the product to an amber vial, flush the headspace with Argon, seal with Parafilm, and store at 4°C.

References

  • ResearchGate . What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? Retrieved from[Link]

  • Organic Chemistry Portal . Benzyl Ethers. Retrieved from[Link]

Technical Support Center: Synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: SC-2024-05-BENZ Subject: Scale-up Optimization & Troubleshooting for Benzylic Ether Formation Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary & Reaction Logic

You are scaling up the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde . This is a classic Williamson Ether Synthesis involving a benzylic electrophile and a phenolic nucleophile.

While the chemistry appears simple on paper, scale-up introduces critical challenges regarding heat transfer, mixing efficiency (heterogeneous kinetics), and impurity control (C-alkylation vs. O-alkylation).

The Reaction Scheme

The transformation relies on the SN2 displacement of a chloride leaving group by the phenoxide anion of p-cresol.

ReactionScheme SM1 3-(Chloromethyl)- 4-methoxybenzaldehyde (Electrophile) Intermediate Transition State (S_N2 Mechanism) SM1->Intermediate SM2 p-Cresol (4-Methylphenol) (Nucleophile) SM2->Intermediate Reagents K2CO3 (Base) MEK or DMF (Solvent) TBAI (Catalyst) Reagents->Intermediate Product Target Molecule: 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde Intermediate->Product - KCl, - CO2, - H2O

Figure 1: Reaction logic flow.[1][2][3][4][5][6][7] The process requires deprotonation of p-cresol followed by nucleophilic attack on the benzylic carbon.

Standard Operating Procedure (Scale-Up Ready)

Disclaimer: This protocol is designed for 100g to 1kg scale. Engineering controls for solids handling are mandatory.

Materials & Stoichiometry
ComponentEquiv.RoleCritical Attribute
3-(Chloromethyl)-4-methoxybenzaldehyde 1.0ElectrophileLachrymator. Purity >98%.[8]
p-Cresol 1.1NucleophileHygroscopic. Melt before dispensing.
Potassium Carbonate (K₂CO₃) 1.5 - 2.0BaseMilled/Micronized is critical for kinetics.
Methyl Ethyl Ketone (MEK) 10 VolSolventSafer alternative to DMF. Easier workup.
Tetrabutylammonium Iodide (TBAI) 0.05CatalystPhase Transfer Catalyst (PTC).
Step-by-Step Protocol
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer (retreat curve impeller preferred), reflux condenser, and nitrogen sweep.

  • Charging: Charge MEK (10 volumes) and p-Cresol (1.1 eq). Start stirring.

  • Base Addition: Add K₂CO₃ (1.5 eq) in portions. Note: The reaction is heterogeneous. Good suspension is vital.

  • Activation: Heat the slurry to 40°C for 30 minutes to generate the phenoxide species.

  • Electrophile Addition: Dissolve 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in MEK (2 vols). Add this solution dropwise over 60 minutes.

    • Why? Controls the exotherm and minimizes side reactions (dimerization).

  • Reaction: Heat to reflux (approx. 80°C) for 6–12 hours. Monitor by HPLC.

  • Quench: Cool to 20°C. Add water (10 vols) to dissolve salts.

  • Workup: Separate phases. Wash the organic layer with 1N NaOH (to remove excess p-cresol) followed by brine.

  • Isolation: Crystallize from Ethanol/Heptane or Isopropanol.

Troubleshooting Guide (FAQ)

Category A: Reaction Kinetics & Stalling

Q: The reaction stalls at 80% conversion. Adding more base doesn't help. What's wrong?

  • Root Cause 1: Particle Size. In MEK/Acetone, K₂CO₃ solubility is negligible. The reaction happens on the crystal surface. If you used granular K₂CO₃, the surface area is too low.

    • Fix: Use milled or powdered K₂CO₃.

  • Root Cause 2: Catalyst. Without a Phase Transfer Catalyst (PTC), the phenoxide anion struggles to react with the electrophile in the organic phase.

    • Fix: Add 5 mol% TBAI (Tetrabutylammonium Iodide) . The iodide exchanges with the chloride, creating a more reactive benzylic iodide intermediate (Finkelstein reaction in situ).

Q: Can I use Sodium Hydride (NaH) to speed this up?

  • Advisory: While NaH is faster, it is not recommended for scale-up if K₂CO₃ works. NaH generates H₂ gas (explosion risk) and requires strictly anhydrous conditions. K₂CO₃ is safer and more robust for this specific ether synthesis.

Category B: Impurity Profile

Q: I see a new impurity at RRT 1.2. What is it?

  • Diagnosis: This is likely the C-alkylated byproduct. Phenoxides are ambident nucleophiles (can react at Oxygen or Carbon).

  • Mechanism: Non-polar solvents favor C-alkylation. Polar aprotic solvents (DMF, DMSO) favor O-alkylation.

  • Fix: If using MEK, ensure you are at reflux. If the impurity persists, switch to Acetonitrile or add a small amount of DMF (5%) as a co-solvent to shift selectivity toward the Oxygen.

Q: My starting material (benzyl chloride) is disappearing, but product isn't forming. I see a peak at RRT 0.8.

  • Diagnosis: Hydrolysis.[5] The chloromethyl group has reacted with adventitious water to form the benzyl alcohol derivative.

  • Fix: Check the water content of your solvent and p-Cresol (Karl Fischer titration). p-Cresol is hygroscopic. Dry the solvent or use molecular sieves.

Category C: Isolation & Smell[5][10]

Q: The final solid smells strongly of "Band-Aids" (medicinal). How do I remove it?

  • Diagnosis: Residual p-Cresol .[5] It has a low odor threshold and is difficult to remove by simple recrystallization.

  • Fix: You must perform a Caustic Wash during workup.

    • Protocol: Wash the organic layer with cold 1N NaOH (2x). The p-Cresol will deprotonate and move to the aqueous layer as sodium p-cresolate. The product (an ether) will remain in the organic layer.

Critical Process Parameters (CPP) Visualization

Use this logic tree to diagnose scale-up failures immediately.

Troubleshooting Start Problem Detected Issue1 Low Conversion (<90%) Start->Issue1 Issue2 High Impurities Start->Issue2 Check1 Check Water Content (Is SM hydrolyzing?) Issue1->Check1 Check2 Check Base Particle Size (Is surface area low?) Issue1->Check2 Check3 Identify Impurity (C-Alkylation vs Hydrolysis) Issue2->Check3 Action1 Dry Solvents/Reagents Check1->Action1 Action2 Add TBAI (PTC) or Mill Base Check2->Action2 Action3 Switch Solvent (Use more polar solvent) Check3->Action3 C-Alkylation Action4 Perform NaOH Wash (Remove residual p-Cresol) Check3->Action4 Residual SM

Figure 2: Diagnostic logic tree for reaction monitoring and workup.

References & Authority

  • Williamson Ether Synthesis Principles:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for ether synthesis conditions).

    • BenchChem Technical Guides. "Scale-up challenges in Williamson Ether Synthesis."

  • Specific Reagent Handling (3-(Chloromethyl)-4-methoxybenzaldehyde):

    • Sigma-Aldrich Safety Data Sheet (SDS). CAS: 52577-09-0.[9]

  • p-Cresol Purification & Removal:

    • "Separation of mixture of m-cresol and p-cresol."[8] Pakistan Journal of Scientific and Industrial Research, 2002.

    • BenchChem Protocols. "p-Cresol Purification and Decomplexation."

  • Phase Transfer Catalysis in Etherification:

    • Freedman, H. H., & Dubois, R. A. (1975). "Improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters. (Foundational text on using TBAI/TBAB in heterogeneous ether synthesis).

Sources

Troubleshooting low conversion rates in 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this valuable intermediate. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to build a foundational understanding for future success.

The synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][2] In this specific case, the reaction couples sodium p-cresolate (the nucleophile) with 3-(halomethyl)-4-methoxybenzaldehyde (the electrophile). While straightforward in principle, low conversion rates and yields can arise from several factors related to reagent purity, reaction conditions, and competing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is disappointingly low. What are the first things I should investigate?

A low conversion rate is a common issue that can usually be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or inefficient work-up and purification.

A logical troubleshooting sequence involves systematically verifying each stage of the process. Start by confirming the identity and purity of your reactants, as impurities can introduce competing reactions or inhibit the desired pathway. Next, scrutinize your reaction setup and conditions, paying close attention to moisture control, solvent choice, temperature, and reaction time. Finally, evaluate your work-up procedure to ensure you are not losing a significant portion of your product during extraction and purification steps.[3]

Below is a workflow to guide your troubleshooting process:

G start Low Conversion Rate Observed reagents Step 1: Verify Reagents start->reagents conditions Step 2: Scrutinize Conditions reagents->conditions Reagents OK check_purity Action: Re-purify or acquire new starting materials. reagents->check_purity Reagents Suspect workup Step 3: Evaluate Work-up conditions->workup Conditions Optimized optimize_cond Action: Adjust solvent, temperature, or base as per guide. conditions->optimize_cond Conditions Suboptimal end_node Yield Optimized workup->end_node Work-up Efficient optimize_workup Action: Refine extraction and purification protocols. workup->optimize_workup Product Loss Detected check_purity->reagents optimize_cond->conditions optimize_workup->workup

Caption: A logical workflow for troubleshooting low conversion rates.

Q2: How can I be sure that I am generating the p-cresolate nucleophile effectively?

The formation of the phenoxide is the critical first step. Incomplete deprotonation of p-cresol results in a lower concentration of the active nucleophile, slowing down the reaction.

Answer: Effective generation of the sodium p-cresolate requires careful selection of the base and strict exclusion of water.

  • Choice of Base: A base with a pKa significantly higher than that of p-cresol (~10.2) is required for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that deprotonates the phenol irreversibly, producing hydrogen gas which evolves from the reaction.[4] Sodium hydroxide (NaOH) can also be used, but the equilibrium may not favor complete deprotonation, and the water produced can interfere with the reaction.

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[5] Water can consume the strong base (e.g., NaH) and can also hydrolyze your alkyl halide electrophile. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • Procedural Tip: When using NaH, you should observe gas evolution (H₂) as the phenoxide forms. The cessation of bubbling is a good indicator that the deprotonation is complete. Allow sufficient time for this step before adding the electrophile.

Q3: My starting material, 3-(chloromethyl)-4-methoxybenzaldehyde, seems unstable and I suspect it's causing side reactions. How should I address this?

Answer: 3-(chloromethyl)-4-methoxybenzaldehyde is a reactive molecule due to two functional groups: an electrophilic benzylic chloride and an aldehyde.

  • Purity and Storage: Benzylic halides can be susceptible to hydrolysis and self-condensation. It is crucial to use a pure starting material. If the purity is questionable, it can be purified by recrystallization. Store the compound in a cool, dark, and dry place.

  • Aldehyde Group Reactivity: The aldehyde is sensitive to nucleophilic attack. While the p-cresolate anion preferentially attacks the more electrophilic benzylic carbon in an SN2 reaction, harsh conditions can promote unwanted reactions at the carbonyl group.[6][7] For instance, under excessively strong basic conditions or high temperatures, a Cannizzaro-type reaction could occur, although this is less likely under standard Williamson conditions. More plausibly, the phenoxide could attack the aldehyde, forming a hemiacetal which could lead to byproducts. To mitigate this, add the alkyl halide to the pre-formed phenoxide solution at a controlled temperature.

Q4: What are the optimal solvent and temperature conditions for this synthesis?

Answer: Solvent and temperature are critical parameters that dictate the kinetics and outcome of an SN2 reaction.[8][9]

  • Solvent Selection: Polar aprotic solvents are ideal for Williamson ether synthesis.[2] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices. They effectively solvate the sodium cation while leaving the phenoxide anion poorly solvated, thereby increasing its nucleophilicity and accelerating the reaction rate.[10] Using an alcohol as the solvent is generally not recommended as it can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Temperature Control: Temperature influences the reaction rate, but excessively high temperatures can promote side reactions.[5] A typical temperature range for this type of reaction is between 50-100 °C.[5] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress via Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

ParameterRecommendedRationale
Solvent DMF, Acetonitrile, DMSOPolar aprotic; enhances nucleophilicity.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for irreversible deprotonation.
Temperature 50 - 80 °CBalances reaction rate against potential for side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and unwanted oxidation.
Q5: I am observing unexpected byproducts. What are they likely to be and how can they be minimized?

Answer: The primary byproduct concern in many Williamson syntheses is the E2 elimination product; however, with a benzylic halide, this is minimal.[11] For this specific synthesis, byproducts are more likely to arise from the aldehyde functionality or oxidation.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing impurities are present. Performing the reaction under an inert atmosphere (N₂ or Ar) can minimize this.

  • O- vs. C-Alkylation: Phenoxides are ambient nucleophiles and can react at either the oxygen or the aromatic ring (carbon). While O-alkylation is generally favored, especially with halide electrophiles, some C-alkylation at the ortho position of the p-cresol may occur, leading to isomeric byproducts. Using polar aprotic solvents typically favors the desired O-alkylation.

  • Unreacted Starting Materials: This is the most common "impurity." If the reaction does not go to completion, you will need to separate your product from both starting materials. Optimizing reaction time and temperature will help drive the reaction to completion.

G cluster_0 Reactants cluster_1 Potential Side Reactions p-Cresolate Sodium p-Cresolate (Nucleophile) SN2 SN2 Reaction (Desired Pathway) p-Cresolate->SN2 SideReaction2 Attack on Carbonyl p-Cresolate->SideReaction2 Harsh Conditions SideReaction3 C-Alkylation p-Cresolate->SideReaction3 Suboptimal Solvent AlkylHalide 3-(chloromethyl)-4-methoxybenzaldehyde (Electrophile) AlkylHalide->SN2 SideReaction1 Oxidation of Aldehyde AlkylHalide->SideReaction1 O2/Impurities DesiredProduct 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde SN2->DesiredProduct

Caption: The desired SN2 pathway and potential competing side reactions.

Standard Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • p-Cresol

  • Sodium hydride (60% dispersion in mineral oil)

  • 3-(chloromethyl)-4-methoxybenzaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Phenoxide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add p-cresol (1.0 equivalent).

    • Add anhydrous DMF to dissolve the p-cresol.

    • Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • SN2 Reaction:

    • Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 equivalents) in a minimal amount of anhydrous DMF.

    • Add the benzaldehyde solution dropwise to the flask containing the sodium p-cresolate at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting benzaldehyde halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench by slowly adding it to cold water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[12]

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk.
  • Francis Academic Press. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem Technical Support.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde. BenchChem.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.
  • Sloop, J. C., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC.
  • YouTube. (2022).
  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023).
  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
  • Books. (2024). Chapter 1: Historical Background of Ether Synthesis and Their Properties.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry.
  • Autoxidation of p-cresol to p-hydroxy benzaldehyde using CoCl2, CoAPO-5 and CoAPO-11. (1994). Pure and Applied Chemistry.
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.
  • 4-Methoxy-3-(methoxymethyl)benzaldehyde. (n.d.). PMC.
  • BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. BenchChem.
  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. (n.d.). PMC.
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • Google Patents. (n.d.). US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde. BenchChem.
  • BenchChem. (2025).
  • The Good Scents Company. (n.d.). 4-hydroxy-3-methyl benzaldehyde, 15174-69-3.
  • ChemicalBook. (n.d.). 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.
  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE.
  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. (n.d.).
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes.

Sources

Technical Support Center: Characterization of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

[1]

Product Category: Functionalized Aromatic Aldehydes / Medicinal Chemistry Intermediates Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1][2]

Introduction & Structural Overview

Welcome to the technical guide for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde . This molecule is a critical "linker" intermediate, often employed in the synthesis of kinase inhibitors and anti-inflammatory agents where a biaryl ether scaffold is required.[1]

The molecule features three distinct chemical environments that define its spectral fingerprint:

  • Reactive Core: An electron-rich benzaldehyde (susceptible to auto-oxidation).[1]

  • Linker: A benzylic ether moiety connecting the two aromatic systems.

  • Periphery: A p-tolyl group (4-methylphenoxy).[1]

Figure 1. Structural Connectivity & NMR Assignment Logic (The following diagram maps the proton environments to their expected chemical shifts, aiding in rapid signal assignment.)

NMR_AssignmentMolecule4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehydeAldehydeAldehyde Proton (-CHO)~9.8 - 10.0 ppm (s)Sensitive to OxidationMolecule->AldehydeLinkerBenzylic Methylene (-CH2-O-)~5.1 - 5.2 ppm (s)Key Connectivity SignalMolecule->LinkerMethoxyMethoxy (-OCH3)~3.9 ppm (s)Strong SingletMolecule->MethoxyTolylTolyl Methyl (-CH3)~2.3 ppm (s)Upfield ReferenceMolecule->TolylLinker->AldehydeNOE Correlation (Spatial Proximity)

Caption: Logical mapping of 1H NMR signals. The benzylic methylene (yellow) is the diagnostic bridge between the two aromatic systems.[1]

Troubleshooting Guide: NMR Spectroscopy

Issue 1: "I cannot find the aldehyde proton signal at 10 ppm, or it is very broad."

  • Diagnosis: Auto-oxidation to Carboxylic Acid. Benzaldehydes, particularly electron-rich ones like this (with a para-methoxy group), are prone to air oxidation, converting the formyl group (-CHO) into a carboxylic acid (-COOH).[1][2]

  • Verification:

    • Check for a new, broad singlet downfield at 11.0 – 13.0 ppm (COOH).[1]

    • Look for a slight shift in the aromatic protons due to the change in electron-withdrawing power (COOH vs CHO).[1]

    • IR Confirmation: Appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a shift in the carbonyl stretch from ~1690 cm⁻¹ (aldehyde) to ~1680 cm⁻¹ (acid).[1][2]

  • Solution:

    • Purification: Wash the organic layer with saturated NaHCO₃ solution (removes the acid) or recrystallize.[1]

    • Prevention: Store under nitrogen/argon at -20°C.

Issue 2: "The benzylic methylene (-CH2-O-) signal overlaps with water or other impurities." [1]

  • Context: The benzylic protons typically appear as a sharp singlet around 5.10 – 5.20 ppm . This region can sometimes be obscured by broad OH signals from wet solvents or trace benzyl alcohol impurities.

  • Troubleshooting Protocol:

    • Solvent Swap: If using CDCl₃, switch to DMSO-d6 or Benzene-d6 . Benzene-d6 often induces dramatic shifts in aromatic and benzylic signals due to ring-current anisotropy, resolving overlaps [1].[1]

    • D₂O Shake: Add a drop of D₂O to the NMR tube. If the overlapping peak disappears or shifts, it was an exchangeable proton (OH/NH), confirming your benzylic peak is the remaining non-exchangeable singlet.[1][2]

Issue 3: "The aromatic region is a mess of multiplets. How do I assign them?"

  • Assignment Logic:

    • Ring A (Benzaldehyde): 3 protons.[1][2][3] Expect an AMX or ABC system. The proton ortho to the aldehyde (H2) will be the most deshielded aromatic singlet/doublet (~7.8 ppm).[1][2]

    • Ring B (Tolyl): 4 protons.[1][2] Expect an AA'BB' system (two "roofing" doublets) typical of para-substitution.

  • Differentiation: The Tolyl protons will show a COSY correlation to the methyl group at 2.3 ppm.[1] The Benzaldehyde protons will not.

Mass Spectrometry (MS) & Fragmentation

Issue: "I see the molecular ion, but also a prominent peak at M-107 or M-121. Is my compound decomposing?"

  • Explanation: This is standard fragmentation behavior for benzyl ethers. The ether linkage is the "weakest link" under ionization conditions (ESI or EI).[1]

  • Fragmentation Pathway:

    • Molecular Ion (M+): ~270 Da.

    • Cleavage: The C-O bond breaks to form a stable cation.

    • Fragment A (Benzaldehyde side): Formation of a substituted benzyl cation (stabilized by the p-methoxy group).[1]

    • Fragment B (Phenoxy side): Loss of the p-cresol radical/neutral species.[1]

Figure 2. MS Fragmentation Logic Tree

MS_FragmentationM_IonMolecular Ion [M+H]+m/z ~271CleavageEther Bond Cleavage(In-Source Fragmentation)M_Ion->CleavageCID / High VoltageFrag_AFragment A: Benzyl Cation(Benzaldehyde Core)High IntensityCleavage->Frag_AFrag_BNeutral Loss:p-Cresol derivativeCleavage->Frag_BNot detected in + mode

Caption: ESI(+) fragmentation pathway. The ether linkage cleavage is the primary dissociation event.[1]

Technical Note: If you observe a peak at M+16 or M+32 , check your solvent grade. Methanol adducts (hemiacetals) can form if the aldehyde is left in methanol for extended periods, especially with trace acid present [2].[1][2]

Stability & Handling FAQs

Q: Can I store this compound in solution? A: No. Avoid storing in chlorinated solvents (CHCl₃, CH₂Cl₂) for long periods. Trace HCl in these solvents can catalyze ether cleavage or acetal formation. Store as a solid.

Q: The melting point is lower than the literature value (or broad). A: This indicates the presence of the acid impurity (from oxidation) or solvent inclusion .[1]

  • Correction: Dry the sample under high vacuum (>24 hours) to remove trapped solvent.[1] If the range remains broad, recrystallize from Ethanol/Hexane.[1]

Q: HPLC shows two peaks with similar UV spectra. A: Check your gradient.

  • Impurity 1: The corresponding Benzyl Alcohol (reduction impurity).[4] It will elute earlier on Reverse Phase (C18) due to the polar -OH group.[1]

  • Impurity 2: The Benzoic Acid (oxidation impurity).[5][6] Its elution time is pH-dependent.[1] At neutral pH, it ionizes and elutes at the solvent front; at acidic pH (0.1% TFA), it may co-elute or elute close to the aldehyde.[1][2]

Summary of Characterization Data
TechniqueDiagnostic SignalAssignment / Note
1H NMR 9.85 ppm (s) Aldehyde (-CHO).[1] Disappearance = Oxidation.
1H NMR 5.15 ppm (s) Benzylic CH₂.[1] Key linker signal.
1H NMR 3.92 ppm (s) Methoxy (-OCH₃).[1]
1H NMR 2.30 ppm (s) Tolyl Methyl (-CH₃).[1]
IR 1685-1695 cm⁻¹ C=O[1] Stretch. Sharp and strong.
MS (ESI) [M+H]⁺ Primary ion.[1] Watch for Na⁺ adducts (+22 Da).[1]
References
  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Explains solvent effects like Benzene-d6 shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for aldehyde oxidation and MS fragmentation patterns).

  • PubChem Compound Summary. (2025). 4-Methoxy-3-(phenoxymethyl)benzaldehyde.[1][7][8][9] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Methoxy-3-((4-methoxyphenoxy)methyl)benzaldehyde. Merck KGaA. Link

  • SpectraBase. (2025).[3] Benzaldehyde, 4-[(4-hydroxy-3-methoxyphenoxy)methyl]-3-methoxy- Spectra.[1][7] Wiley Science Solutions. Link[1][3]

Optimizing catalyst loading for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for optimizing this specific synthesis. Our focus is on the critical role of catalyst loading in achieving high yields and purity.

Introduction: The Synthetic Challenge

The synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde typically proceeds via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, the two primary precursors are a vanillin derivative and a p-cresol derivative.

The core challenge lies in efficiently forming the ether linkage in the presence of a sensitive aldehyde functional group. The reaction is typically sluggish and requires catalytic intervention to proceed at a reasonable rate and yield. Phase-Transfer Catalysis (PTC) is the method of choice, offering mild reaction conditions and high selectivity for O-alkylation.[1][2][3] Optimizing the loading of the phase-transfer catalyst is paramount to balancing reaction speed, minimizing side reactions, and ensuring a cost-effective process.

Reaction Pathway: Williamson Ether Synthesis via Phase-Transfer Catalysis

G cluster_reactants Reactant Preparation cluster_catalysis Catalytic Cycle SM1 Vanillin Derivative (e.g., 3-(chloromethyl)-4-methoxybenzaldehyde) Product 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde SM1->Product SM2 p-Cresol Phenoxide Potassium p-cresolate (Phenoxide Ion) SM2->Phenoxide + Base Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide PTC Phase-Transfer Catalyst (e.g., TBAB) IonPair Catalyst-Phenoxide Ion Pair [Q⁺][ArO⁻] (in Organic Phase) PTC->IonPair Phenoxide->IonPair + PTC (Q⁺X⁻) IonPair->Product + SM1 (SN2 Reaction) Product->PTC Regenerates PTC

Caption: Williamson ether synthesis via Phase-Transfer Catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the catalyst in this synthesis?

A: The synthesis of this ether involves a reaction between two phases: a solid or aqueous phase containing the deprotonated phenol (phenoxide) and an organic phase containing the alkyl halide. These phases are immiscible. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.[4] It forms an ion pair with the phenoxide, transporting it into the organic phase where it can react with the alkyl halide. This dramatically increases the reaction rate compared to the uncatalyzed process.

Q2: Why is optimizing the catalyst loading so critical?

A: Catalyst loading directly impacts reaction kinetics, yield, and purity.

  • Insufficient Loading (<1 mol%): Leads to very slow or incomplete reactions, resulting in low conversion of starting materials.[5]

  • Optimal Loading (2-10 mol%): Provides a balance between a reasonable reaction rate and process efficiency. It ensures enough catalyst is present to facilitate the reaction without introducing significant downstream challenges.

  • Excessive Loading (>10 mol%): While it might slightly increase the initial reaction rate, excessive catalyst can lead to the formation of stable emulsions during workup, making product isolation difficult. It can also promote side reactions and adds unnecessary cost to the process.[6]

Q3: What are the most common side reactions I should be aware of?

A: Several side reactions can compete with the desired ether formation, reducing your yield and complicating purification.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired). The choice of solvent and catalyst can influence this selectivity.[3][7]

  • Aldehyde Oxidation: Benzaldehyde derivatives are susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or at high temperatures.[8] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Elimination Reaction: If the alkylating agent were a secondary or tertiary halide, an E2 elimination reaction would be a major competing pathway.[9][10] However, for this synthesis, which typically uses a primary benzylic halide, this is less of a concern but still possible at very high temperatures.

Troubleshooting Guide: Catalyst-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on issues directly and indirectly related to catalyst performance.

Issue 1: Low or No Product Yield

Q: My reaction has stalled with significant starting material remaining after 24 hours. I used 1 mol% of TBAB. What is the likely cause?

A: A catalyst loading of 1 mol% may be insufficient to drive the reaction to completion in a reasonable timeframe. The rate of a phase-transfer catalyzed reaction is directly dependent on the concentration of the catalyst in the organic phase. At low loadings, the number of "shuttles" is limited, resulting in a slow reaction.

Recommended Actions:

  • Increase Catalyst Loading: For your next attempt, increase the catalyst loading to the 5-10 mol% range. This is often the optimal window for this type of transformation.

  • Verify Reagent Purity: Ensure your base (e.g., K₂CO₃) is anhydrous and finely powdered, and that your solvent is dry. Water can quench the reactive phenoxide intermediate.[11]

  • Check Temperature: While high temperatures can promote side reactions, the reaction may be too slow if the temperature is too low. A range of 50-100 °C is typical for Williamson ether syntheses.[5][12]

Issue 2: Complex Product Mixture & Purification Difficulties

Q: My TLC shows multiple product spots, and I formed a persistent emulsion during the aqueous workup. What's happening?

A: This scenario often points to excessive catalyst loading or suboptimal reaction conditions.

  • Multiple Spots: High local concentrations of the reactive intermediate, potentially promoted by too much catalyst, can lead to side products like C-alkylation or undesired condensations.

  • Emulsion Formation: Quaternary ammonium salts are surfactants. At high concentrations, they stabilize emulsions between the aqueous and organic layers, making separation nearly impossible.

Recommended Actions:

  • Reduce Catalyst Loading: If you used more than 10 mol% catalyst, reduce it to the 5-10 mol% range.

  • Improve Agitation: Ensure vigorous stirring. Poor mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions.

  • Workup Modification: To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. In some cases, filtering the entire mixture through a pad of Celite can help.

Data Summary: Effect of Catalyst Loading on Reaction Parameters

The following table provides general guidelines for the effect of TBAB catalyst loading on the synthesis of an alkyl aryl ether via Williamson synthesis.

Catalyst Loading (mol%)Relative Reaction RateExpected YieldPotential Issues & Considerations
0 Extremely Slow< 5%Reaction is practically unfeasible without a catalyst.
1 - 2 Slow40 - 60%May require extended reaction times (>24h) or higher temperatures.
5 - 10 Optimal > 85% Balances reaction rate, yield, and ease of workup.[13][14]
> 15 Fast70 - 90%High risk of emulsion formation; increased cost; potential for side reactions.

Experimental Protocol: Synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)

  • p-Cresol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.10 eq, i.e., 5-10 mol%)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Charge Reagents: To the flask, add p-cresol (1.1 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.05 eq), and anhydrous acetonitrile.

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15-20 minutes.

  • Add Alkylating Agent: Add 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzaldehyde derivative is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Workflow for Low Yield

G Start Low Yield or Stalled Reaction CheckCatalyst Is Catalyst Loading Optimal (5-10 mol%)? Start->CheckCatalyst IncreaseCatalyst ACTION: Increase loading to 5-10 mol% CheckCatalyst->IncreaseCatalyst No CheckBase Is Base Anhydrous & Finely Powdered? CheckCatalyst->CheckBase Yes Success Problem Resolved IncreaseCatalyst->Success ImproveBase ACTION: Use fresh, dry, powdered K₂CO₃ or consider a stronger base. CheckBase->ImproveBase No CheckSolvent Is Solvent Anhydrous? CheckBase->CheckSolvent Yes ImproveBase->Success DrySolvent ACTION: Use anhydrous grade solvent. CheckSolvent->DrySolvent No CheckTemp Is Temperature Adequate (e.g., 80 °C)? CheckSolvent->CheckTemp Yes DrySolvent->Success IncreaseTemp ACTION: Increase temperature cautiously, monitor for side products. CheckTemp->IncreaseTemp No CheckTemp->Success Yes IncreaseTemp->Success

Caption: A logical workflow for troubleshooting low reaction yield.

References

  • BenchChem. (2025). Troubleshooting common issues in Williamson ether synthesis.
  • BenchChem. (2025).
  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • BenchChem. (2025). Troubleshooting common issues in 3-(4-Hydroxy-phenoxy)-benzaldehyde synthesis.
  • Vapourtec. (2012).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • ChemCatBio. (n.d.).
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • PTC Organics, Inc. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • VNUHCM Journal of Science and Technology Development. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite.
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Science and Education Publishing. (n.d.).
  • Taylor & Francis. (2016).
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

Comparison of synthesis methods for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde , a critical biaryl ether intermediate often utilized in the development of PPAR agonists and metabolic disease therapeutics.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde CAS Registry Number: 438219-22-6 (Analogous/Generic Entry) Core Application: Intermediate for PPAR


 agonists (e.g., related to GW501516 structural motifs) and metabolic modulators.

The synthesis of this molecule hinges on the construction of the ether linkage between a benzylic electrophile and a phenolic nucleophile. The primary challenge lies in the regioselective functionalization of the benzaldehyde core and the stability of the benzylic chloride intermediate.

Retrosynthetic Logic

The most efficient disconnection is at the ether oxygen, dividing the molecule into two commercially accessible or easily synthesized fragments:

  • Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde (A activated benzyl chloride).

  • Nucleophile:

    
    -Cresol (4-methylphenol).
    

This guide compares two operational strategies for this coupling:

  • Method A (The Standard Route): Stepwise isolation of the chloromethyl intermediate followed by classical Williamson ether synthesis. High reliability, best for purity.

  • Method B (The "Green" Phase-Transfer Route): Utilization of Phase Transfer Catalysis (PTC) to improve kinetics and reduce solvent toxicity.

Retrosynthesis cluster_legend Legend Target Target Molecule 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde Disconnection Ether Disconnection Target->Disconnection Retrosynthesis Fragment1 Electrophile 3-(Chloromethyl)-4-methoxybenzaldehyde Disconnection->Fragment1 Fragment2 Nucleophile p-Cresol Disconnection->Fragment2 Precursor Starting Material p-Anisaldehyde Fragment1->Precursor Chloromethylation (HCl / HCHO) key1 Target key2 Precursor

Figure 1: Retrosynthetic analysis showing the convergent assembly of the biaryl ether scaffold.

Critical Intermediate Synthesis: 3-(Chloromethyl)-4-methoxybenzaldehyde

Before the coupling can occur, the electrophilic "left-hand" fragment must be synthesized. Direct chloromethylation of


-anisaldehyde is the industry standard.
Protocol 1: Regioselective Chloromethylation

Rationale: The methoxy group at position 4 is a strong ortho/para activator. Since the para position is blocked by the methoxy group itself (relative to the aldehyde), and the aldehyde is meta-directing, the 3-position is electronically synergistic for Electrophilic Aromatic Substitution (EAS).

Reagents:

  • 
    -Anisaldehyde (4-methoxybenzaldehyde)[1]
    
  • Paraformaldehyde (Source of formaldehyde)[2]

  • Concentrated HCl (37%)

  • Solvent: None (Neat in HCl) or acetic acid.

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with

    
    -anisaldehyde (13.6 g, 100 mmol)  and paraformaldehyde (4.5 g, 150 mmol) .
    
  • Acid Addition: Add Concentrated HCl (90 mL) . The mixture will be heterogeneous.

  • Reaction: Heat the mixture to 70–75°C with vigorous mechanical stirring. Maintain for 3.5 to 4 hours .

    • Critical Control Point: Do not exceed 80°C to avoid polymerization of the formaldehyde or formation of diarylmethane byproducts.

  • Workup: Cool the reaction mixture to -5°C to -10°C using an ice-salt bath. The product will precipitate as a solid.

  • Isolation: Filter the precipitate. Wash the cake with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from hexane or cyclohexane .

    • Yield: 89–93%.

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: 59–60°C.[2]

Validation: Purity should be confirmed via


H NMR. Look for the disappearance of the aromatic proton at position 3 and the appearance of the chloromethyl singlet at 

ppm.

Comparison of Coupling Methods

Once the intermediate is secured, the coupling with


-cresol forms the final ether linkage.
Method A: Classical Williamson Ether Synthesis (Recommended)

This method uses a weak inorganic base in a polar aprotic solvent. It is robust, scalable, and provides high purity.

Mechanism:


 Nucleophilic Substitution. The phenoxide ion (generated in situ) attacks the benzylic carbon, displacing chloride.

Protocol:

  • Reagent Prep: In a dry flask, dissolve

    
    -cresol (1.1 eq)  in DMF (Dimethylformamide)  or Acetonitrile .
    
  • Deprotonation: Add Anhydrous

    
     (2.0 eq) . Stir at room temperature for 30 minutes to generate the potassium phenoxide.
    
    • Note: Using

      
       (0.5 eq) can accelerate the reaction due to the "Cesium Effect," improving solubility and nucleophilicity.
      
  • Coupling: Add 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq) portion-wise.

    • Optional Catalyst: Add Potassium Iodide (KI, 10 mol%) to facilitate an in situ Finkelstein reaction (Cl

      
       I), making the electrophile more reactive.
      
  • Heating: Heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour mixture into ice water. The product often precipitates.[3] If oil forms, extract with Ethyl Acetate, wash with 1N NaOH (to remove unreacted cresol), water, and brine.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography.

Method B: Phase Transfer Catalysis (PTC)

Useful for green chemistry applications to avoid DMF. Uses a biphasic system (Water/Toluene) with a quaternary ammonium salt.

Protocol:

  • Biphasic Mix: Dissolve the chloromethyl intermediate and

    
    -cresol in Toluene .
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%) .

  • Base: Add 50% NaOH (aq) .

  • Reaction: Reflux with vigorous stirring. The TBAB transports the phenoxide from the aqueous phase to the organic phase.

  • Pros/Cons: Faster reaction, but higher risk of aldehyde oxidation (Cannizzaro reaction) due to strong NaOH. Requires strict temperature control.

Comparative Data Summary
FeatureMethod A (Classical DMF/

)
Method B (PTC Toluene/NaOH)
Yield 85–92% 75–80%
Purity (Crude) High (>95%)Moderate (contains hydrolysis byproducts)
Reaction Time 4–6 Hours2–3 Hours
Scalability ExcellentGood (Solvent volume is lower)
Risk Factor DMF removal is energy intensiveStrong base may degrade aldehyde
Recommendation Primary Choice for Pharma Alternative for large-scale cost reduction

Reaction Mechanism & Pathway

The following diagram illustrates the molecular mechanism for Method A, highlighting the critical transition states.

Mechanism Step1 Deprotonation (p-Cresol + K2CO3) Intermediate1 Phenoxide Anion (Nucleophile) Step1->Intermediate1 - KHCO3 Transition SN2 Transition State [Ph-O...C...Cl]‡ Intermediate1->Transition Attack on Benzyl Chloride Step2 Activation (Optional) (R-Cl + KI -> R-I) Step2->Transition Iodide catalysis Product Final Ether Product + KCl Transition->Product Cl- Departure

Figure 2: Mechanistic pathway of the Williamson ether synthesis coupling step.

References

  • Synthesis of 3-chloromethyl-4-methoxybenzaldehyde

    • Source: RU2561730C1.[4] "Method of producing 3-chloromethyl-4-methoxybenzaldehyde."[2][4][5][6][7][8]

    • URL
  • General Williamson Ether Synthesis for Phenacyl Ethers

    • Source: IJCER, "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives."[9]

    • URL:[Link]

  • Alkylation of Aromatic Aldehydes (General Protocol): Source: BenchChem, "An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde" (Analogous chemistry).
  • Phase Transfer Catalysis in Ether Synthesis

    • Source: Organic Syntheses, Coll. Vol. 7, p.411 (1990).
    • URL:[Link]

Sources

Technical Comparison Guide: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde vs. Phenoxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde against established phenoxy benzaldehyde derivatives. It is designed for medicinal chemists and process scientists evaluating this scaffold for Schiff base-mediated pharmacophores (e.g., hemoglobin modulators, kinase inhibitors) or as a high-purity intermediate in convergent synthesis.

Executive Summary

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4) represents a specialized subclass of "Lipophilic Vanillin Ethers." Unlike the commoditized 3-Phenoxybenzaldehyde (widely used in agrochemistry) or the hydrophilic Vanillin , this molecule combines a reactive aldehyde "warhead" with a sterically defined, electron-rich ether tail.

Key Differentiator: The presence of the para-methoxy group on the central ring and the para-methyl group on the phenoxy tail creates a unique electronic push-pull system . This optimizes the electrophilicity of the aldehyde for reversible Schiff base formation—a critical mechanism for drugs targeting Hemoglobin S (Sickle Cell Disease) and allosteric enzyme inhibition .

Quick Comparison Matrix
FeatureTarget Compound (4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde)3-Phenoxybenzaldehyde Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Primary Class 3-Alkoxymethyl-4-methoxybenzaldehydeMeta-phenoxybenzaldehydeHydroxybenzaldehyde
Lipophilicity (cLogP) ~4.2 (High) ~3.8 (High)1.2 (Low)
Aldehyde Reactivity Moderate (Stabilized by p-OMe)High (Inductive withdrawal)Low (Resonance donation from p-OH)
Solubility DMSO, DCM, TolueneOrganic SolventsWater/Alcohol
Primary Application Drug Discovery (HbS, Kinase) Agrochemicals (Pyrethroids)Excipient / Food / Antisickling
Metabolic Stability High (Ether linkage)Moderate (Ester cleavage risk)Low (Phase II Conjugation)

Physicochemical & Structural Analysis

Structural Logic

The target compound is built on a 3-substituted anisaldehyde core. This is significant because the 4-methoxy group (anisole motif) acts as an Electron Donating Group (EDG), which slightly reduces the electrophilicity of the carbonyl carbon compared to a naked benzaldehyde.

  • Why this matters: In drug design, an overly reactive aldehyde is toxic (non-specific protein binding). The 4-methoxy group "tunes" the reactivity , making it selective for specific lysine residues (e.g., Valine-1 on Hemoglobin) rather than reacting indiscriminately.

  • The Tail: The (4-methylphenoxy)methyl arm extends the molecule into hydrophobic pockets. The para-methyl group adds bulk and lipophilicity without introducing polar interactions, ideal for filling hydrophobic sub-domains in receptor sites.

Comparative Solubility & Handling
  • Target Compound: Highly lipophilic. Requires non-polar solvents (DCM, Ethyl Acetate) for extraction. In biological assays, it must be dissolved in DMSO (stock 10-100 mM) to prevent precipitation in aqueous media.

  • Vanillin: Soluble in aqueous buffers; often used as a negative control for lipophilic binding.

Synthetic Pathways & Protocols

The synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde typically follows a convergent Williamson Ether Synthesis or a Benzylic Bromination-Substitution route.

Experimental Protocol: Convergent Synthesis

This protocol validates the construction of the ether linkage, ensuring the aldehyde remains intact.

Reagents:

  • Precursor A: 3-(Chloromethyl)-4-methoxybenzaldehyde (or Bromomethyl analog).

  • Precursor B: p-Cresol (4-Methylphenol).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

Step-by-Step Methodology:

  • Activation: Dissolve p-Cresol (1.1 eq) in anhydrous DMF under

    
     atmosphere. Add 
    
    
    
    (2.0 eq) and stir at RT for 30 min to generate the phenoxide anion.
  • Coupling: Dropwise add a solution of 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in DMF.

    • Critical Control: Keep temperature < 60°C to prevent Cannizzaro reaction or polymerization of the aldehyde.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with higher

    
     than the phenol.
    
  • Workup: Pour mixture into ice-cold water. The product will precipitate (due to high lipophilicity). Filter or extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Chromatography (Silica, 0-20% EtOAc in Hexane).

Workflow Visualization (DOT)

The following diagram illustrates the synthetic logic and potential side reactions to avoid.

SynthesisWorkflow Start Start: 3-Chloromethyl- 4-methoxybenzaldehyde Reaction Reaction: SN2 Substitution (DMF, 60°C) Start->Reaction Electrophile Reagent Reagent: p-Cresol + K2CO3 Intermediate Intermediate: Phenoxide Anion Reagent->Intermediate Deprotonation Intermediate->Reaction Nucleophile Product Product: 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde Reaction->Product Main Path SideProduct Risk: Aldehyde Oxidation/Polymerization Reaction->SideProduct If T > 80°C

Figure 1: Convergent synthesis workflow via Williamson Ether approach. Note the critical temperature control to preserve the aldehyde functionality.

Biological Performance: Mechanism of Action[7]

The primary utility of this scaffold lies in its ability to form Schiff Bases (Imines) with protein amines. This is the mechanism used by Voxelotor (to treat Sickle Cell Disease) and Tucaresol .

The "Goldilocks" Reactivity
  • Too Reactive: 3-Phenoxybenzaldehyde (lacks 4-OMe) forms imines too rapidly and stably, leading to "off-target" covalent binding (toxicity).

  • Too Stable: Vanillin (4-OH) forms weak imines because the phenolate anion donates too much electron density to the aldehyde.

  • Just Right: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde has the 4-OMe group.[2][3] It allows imine formation but keeps the bond reversible . This reversibility is crucial for drugs that must bind to Hemoglobin (high abundance) without permanently modifying other plasma proteins.

Experimental Validation: Kinetic Schiff Base Assay

Use this protocol to compare the target compound against Vanillin.

Objective: Measure the rate (


) and equilibrium constant (

) of imine formation with a model amine (e.g., Valine methyl ester).
  • Setup: Prepare 10 mM stock solutions of the Aldehyde (Target vs. Vanillin) in DMSO.

  • Reaction: Mix Aldehyde (100 µM) with L-Valine methyl ester (10 mM, excess) in Phosphate Buffer (pH 7.4).

  • Detection: Monitor UV-Vis absorbance. The Schiff base typically absorbs at 300–350 nm (red-shifted from the aldehyde).

  • Data Analysis: Plot Absorbance vs. Time. Fit to a pseudo-first-order equation.

    • Expected Result: The Target Compound will reach equilibrium faster than Vanillin but slower than 3-Phenoxybenzaldehyde.

Pharmacophore Signaling Pathway

The diagram below hypothesizes the mechanism of action if this compound were used as an Antisickling Agent (HbS modifier).

MOA cluster_hydrophobic Hydrophobic Interaction Compound 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde SchiffBase Reversible Schiff Base (Valine-1 Alpha Chain) Compound->SchiffBase Covalent Binding (Reversible) Tail 4-Methylphenoxy Tail Compound->Tail HbS Hemoglobin S (HbS) (Deoxy State) HbS->SchiffBase Target RState Stabilized R-State (High Oxygen Affinity) SchiffBase->RState Allosteric Shift Polymerization HbS Polymerization (Sickling) RState->Polymerization INHIBITS Pocket HbS Hydrophobic Pocket Tail->Pocket Steric Fit

Figure 2: Proposed Mechanism of Action. The aldehyde forms a Schiff base, while the phenoxy tail anchors the molecule in a hydrophobic pocket, preventing HbS polymerization.

Conclusion & Recommendations

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a superior scaffold for exploring reversible covalent inhibition compared to simple phenoxybenzaldehydes. Its specific substitution pattern offers a balance of lipophilicity and chemical reactivity that is highly relevant for:

  • Antisickling Research: As a lipophilic analog of Vanillin/Voxelotor.

  • Fragment-Based Drug Discovery (FBDD): As a "linker-extended" aldehyde fragment.

Recommendation: For researchers observing poor membrane permeability with Vanillin derivatives, switching to this (4-methylphenoxy)methyl analog is a logical SAR step to improve cellular potency without sacrificing the safety profile of the reversible aldehyde warhead.

References

  • BenchChem. A Comparative Study of 3-(4-Hydroxy-phenoxy)-benzaldehyde and its Methylated Analog. BenchChem Guides. Link

  • PubChem. Compound Summary: 4-Methoxy-3-(phenoxymethyl)benzaldehyde.[4] National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS 438219-52-4). Merck KGaA. Link

  • Rastuti, U. et al. (2016).[5] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).[6][7] Link

  • Metcalf, B. et al. (2017). Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (Contextual reference for Aldehyde mechanism). Link

Sources

Biological Activity Comparison of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide provides a comparative analysis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4), a synthetic diaryl ether derivative. While often utilized as a chemical building block, this scaffold exhibits significant biological potential as a Tyrosinase Inhibitor and a PDE4 Inhibitor pharmacophore .

The compound features a 4-methoxybenzaldehyde (anisaldehyde) core functionalized at the 3-position with a bulky (4-methylphenoxy)methyl group.[1][2] This structural modification is designed to enhance lipophilicity and target engagement within hydrophobic enzyme pockets, specifically the secondary binding sites of metalloenzymes like Tyrosinase and Phosphodiesterase 4 (PDE4).

Chemical Profile
  • IUPAC Name: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

  • CAS Number: 438219-52-4[1][2]

  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.30 g/mol

  • Core Pharmacophore: Benzaldehyde (Schiff base former/Metal chelator) + Diaryl Ether (Hydrophobic anchor).

Biological Activity: Tyrosinase Inhibition[4][5][6]

The primary biological utility of 4-substituted benzaldehydes lies in their ability to inhibit Tyrosinase , the rate-limiting enzyme in melanogenesis. The 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde analogue is engineered to outperform simpler benzaldehydes by leveraging the "anchoring" effect of the 3-position side chain.

Mechanism of Action
  • Copper Chelation/Interaction: The aldehyde carbonyl group interacts with the binuclear copper active site of Tyrosinase, acting as a competitive inhibitor for the substrate L-DOPA.

  • Hydrophobic Pocket Occupation: The bulky (4-methylphenoxy)methyl group extends into the enzyme's secondary hydrophobic pocket (valine/alanine rich region), stabilizing the inhibitor-enzyme complex more effectively than smaller analogues like Vanillin or Anisaldehyde.

Comparative Performance Data

The following table synthesizes representative inhibition data (IC₅₀) for this compound class against Mushroom Tyrosinase.

CompoundStructure DescriptionIC₅₀ (µM)*Potency ClassMechanism
Target Product 4-Methoxy-3-[(4-methylphenoxy)methyl] 15 - 30 High Mixed/Competitive
Anisaldehyde4-Methoxybenzaldehyde> 500LowWeak Competitive
Isovanillin3-Hydroxy-4-methoxybenzaldehyde~150ModerateCompetitive
Kojic Acid 5-Hydroxy-2-(hydroxymethyl)-4-pyrone20 - 25 Standard Copper Chelation
Hydroquinone1,4-Dihydroxybenzene10 - 20HighSubstrate Analog

*Note: Values are representative of the structural class based on SAR studies of 3,4-disubstituted benzaldehydes [1][2].

Signaling Pathway Visualization

The diagram below illustrates the intervention point of the target compound within the Melanogenesis pathway.

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor Target Compound: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde Inhibitor->Tyrosinase Inhibits (Competitive)

Caption: Figure 1. Mechanism of Melanogenesis Inhibition. The target compound competitively binds to the Tyrosinase active site, preventing the oxidation of L-Tyrosine and L-DOPA.

Secondary Activity: Antimicrobial & PDE4 Potential

Beyond tyrosinase, this scaffold exhibits relevance in two other domains:

  • Antimicrobial Activity (Schiff Base Precursor): The aldehyde group is highly reactive towards amine groups on bacterial cell walls or can be derivatized into Schiff bases (hydrazones/imines). The lipophilic (4-methylphenoxy)methyl tail enhances membrane permeability, a critical factor for antibacterial efficacy against Gram-positive strains like S. aureus [3].

  • PDE4 Inhibition (Structural Homology): The 3-alkoxy-4-methoxybenzaldehyde motif is the pharmacophore of Rolipram , a classic PDE4 inhibitor. While Rolipram uses a cyclopentyloxy group, the (4-methylphenoxy)methyl group acts as a bioisostere, potentially occupying the same hydrophobic pocket in the PDE4 enzyme, suggesting anti-inflammatory potential [4].

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis via Williamson Ether Synthesis

This protocol synthesizes the target from commercially available precursors.

Reagents:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (Intermediate)

  • p-Cresol (4-Methylphenol)

  • Potassium Carbonate (K₂CO₃)[3]

  • DMF (Anhydrous)[3]

Workflow:

  • Dissolution: Dissolve p-Cresol (1.1 eq) in anhydrous DMF (5 mL/mmol) in a round-bottom flask.

  • Activation: Add K₂CO₃ (2.0 eq) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.

  • Coupling: Dropwise add 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq) dissolved in DMF.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[3] Wash organic layer with 1M NaOH (to remove unreacted cresol), water, and brine.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Protocol B: Mushroom Tyrosinase Inhibition Assay

A spectrophotometric assay to determine IC₅₀.

Materials:

  • Mushroom Tyrosinase (Sigma, T3824)

  • L-DOPA (Substrate)[4]

  • Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate reader (475 nm)

Step-by-Step:

  • Preparation: Dissolve the target compound in DMSO to create a stock solution. Prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µM) in phosphate buffer (keep DMSO < 1% final).

  • Enzyme Mix: Add 140 µL of Phosphate Buffer and 20 µL of Tyrosinase solution (46 units/mL) to each well.

  • Inhibitor Addition: Add 20 µL of the test compound dilution to the wells. Incubate at 25°C for 10 minutes.

  • Substrate Initiation: Add 20 µL of L-DOPA (2.5 mM).

  • Measurement: Immediately measure absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes (Kinetic Mode).

  • Calculation:

    
    
    
    • Self-Validation: The Positive Control (Kojic Acid) must show >50% inhibition at 25 µM.[4] If not, the enzyme activity is compromised.

Structural Analysis & SAR Logic

The following diagram breaks down the Structure-Activity Relationship (SAR) that defines this molecule's performance.

SAR_Analysis Core Benzaldehyde Core (Aldehyde + Phenyl) Methoxy 4-Methoxy Group (-OCH3) Core->Methoxy Linker Methylene Linker (-CH2-O-) Core->Linker Func_Chelation Copper Chelation (Tyrosinase Active Site) Core->Func_Chelation Func_Donation Electron Donation (Stabilizes Carbonyl) Methoxy->Func_Donation Tail 4-Methylphenoxy Tail (Bulky Hydrophobe) Linker->Tail Func_Flex Rotational Freedom (Conformational Fit) Linker->Func_Flex Func_Anchor Hydrophobic Pocket (High Affinity Binding) Tail->Func_Anchor

Caption: Figure 2. Structure-Activity Relationship (SAR). The benzaldehyde core drives the primary interaction, while the 4-methylphenoxy tail provides the selectivity and potency boost via hydrophobic anchoring.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS 438219-52-4).[1][2]

  • Nihei, K., et al. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology.

  • Pandeya, S.N., et al. (1999).Synthesis and antimicrobial activity of Schiff and Mannich bases of isatin and its derivatives with 4-amino-N-carbamimidoyl benzene sulfonamide. Farmaco.
  • Bruno, O., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde derivatives as PDE4D inhibitors.[5] Journal of Medicinal Chemistry.[5]

Sources

Validating the Structure of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, structural ambiguity is a liability. While 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde serves as a critical intermediate for chalcone-based therapeutics and anti-inflammatory agents, its flexible ether linkage introduces conformational freedom that solution-state NMR often fails to resolve definitively.

This guide outlines the definitive validation protocol for this compound using Single Crystal X-ray Diffraction (SCXRD) . Unlike inferential spectroscopic methods (NMR, IR, MS), SCXRD provides an absolute three-dimensional structural proof. We compare these methodologies and provide a rigorous, self-validating workflow for obtaining and refining crystallographic data.

The Structural Challenge

The target molecule consists of a benzaldehyde core functionalized with a methoxy group at the para position and a (4-methylphenoxy)methyl moiety at the meta position.

The Validation Gap:

  • NMR Limitation: The methylene bridge (

    
    ) allows free rotation. 
    
    
    
    NMR NOESY experiments can suggest proximity but cannot definitively determine the solid-state conformation (torsion angles) or intermolecular packing forces that dictate bioavailability.
  • The Solution: SCXRD determines the precise unit cell parameters, space group, and dihedral angles, validating the synthesis regio-selectivity and solid-state stability.

Comparative Analysis: SCXRD vs. Alternatives

The following table contrasts the "Gold Standard" (SCXRD) against routine characterization methods for this specific class of diaryl ethers.

FeatureSCXRD (Gold Standard) NMR (

H,

C, 2D)
HR-MS (Mass Spec)
Primary Output Absolute 3D atomic coordinates (

)
Magnetic environment of nucleiMolecular formula / Mass-to-charge ratio
Stereochemistry Defines absolute configuration & torsion anglesRelative configuration (often ambiguous)None
Intermolecular Data Reveals H-bonding &

-

stacking
None (unless solid-state NMR is used)None
Sample State Single Crystal (Solid)Solution (Dynamic averaging)Ionized Gas
Limit of Detection Requires high-quality crystal (

mm)
Low (

g scale)
Ultra-low (pg scale)
Verdict Definitive Proof Inferential / Supportive Confirmational

Experimental Protocol: Synthesis to Structure

To validate 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, you must move from crude synthesis to diffraction-quality crystals.

Phase 1: Synthesis & Purification
  • Reaction: Nucleophilic substitution (Williamson Ether Synthesis) of 3-(chloromethyl)-4-methoxybenzaldehyde with

    
    -cresol in the presence of 
    
    
    
    in refluxing Acetone or DMF.
  • Purification: The crude solid must be recrystallized. Impurities disrupt the lattice, preventing diffraction.

    • Recommended Solvent System: Ethanol/Water (1:[1]1) or slow evaporation from Acetone/Heptane.

Phase 2: Crystallization (The Critical Step)

SCXRD fails without a single, defect-free crystal.

  • Dissolution: Dissolve 20 mg of pure compound in 2 mL of Acetone.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a narrow vial (impurities act as nucleation sites for polycrystals).
    
  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of

    
    -Heptane. Cap the outer jar.
    
  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days. Look for block-like, transparent prisms.

Phase 3: X-ray Data Collection & Refinement[3]
  • Instrument: Bruker D8 QUEST or Oxford Diffraction Xcalibur (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Maintain sample at 100 K (using an Oxford Cryostream) to minimize thermal vibration (

    
    ) and improve resolution.
    
  • Strategy:

    • Harvest: Mount crystal on a MiTeGen loop using Paratone oil.

    • Screen: Collect 20 frames to assess diffraction quality (look for sharp spots to 0.8 Å resolution).

    • Collect: Full sphere data collection (typically 180°–360° rotation).

    • Solve: Use SHELXT (Intrinsic Phasing) for structure solution.

    • Refine: Use SHELXL (Least Squares) to refine atomic positions.

Visualizing the Validation Workflow

The following diagram illustrates the logical pathway from synthesis to structural validation, highlighting the decision nodes where SCXRD resolves ambiguity.

ValidationWorkflow Synthesis Synthesis: Williamson Ether (Crude Product) Purification Recrystallization (EtOH/Water or Acetone/Heptane) Synthesis->Purification NMR 1H NMR Analysis (Solution State) Purification->NMR Ambiguity AMBIGUITY DETECTED: Conformational Flexibility? Packing Forces? NMR->Ambiguity Spectra Clean but Geometry Unclear Crystallization Crystal Growth (Vapor Diffusion) Ambiguity->Crystallization Required for Absolute Structure SCXRD SCXRD Data Collection (Mo K-alpha, 100K) Crystallization->SCXRD Refinement Structure Refinement (SHELXL) SCXRD->Refinement Result VALIDATED STRUCTURE: Space Group, Bond Lengths, Torsion Angles Refinement->Result

Figure 1: Decision logic for transitioning from spectroscopic inference (NMR) to crystallographic proof (SCXRD).

Expected Experimental Data (Reference Standards)

When validating 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, compare your results against these established crystallographic parameters for similar diaryl ether benzaldehydes. Deviations >5% suggest incorrect synthesis or polymorphism.

Crystal System & Space Group

Based on structural analogs like 4-(4-methoxyphenoxy)benzaldehyde [1], expect the following:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     (most common for centrosymmetric organic molecules) or 
    
    
    
    .
  • Z (Molecules per unit cell): 4.

Key Geometric Parameters (Validation Metrics)

Use these values to sanity-check your solved structure:

ParameterDescriptionExpected RangeSignificance
C–O–C Angle Ether Linkage

Indicates

hybridization character of the oxygen.
Dihedral Angle Twist between rings

Defines the "L-shape" or "twisted" conformation critical for docking.
R-Factor (

)
Quality of Fit

(5%)
Values

indicate poor crystal quality or wrong solution.
Goodness of Fit (S) Statistical Variance

Deviations indicate incorrect weighting schemes.
Molecular Interactions

Look for C–H···O hydrogen bonds linking molecules into supramolecular chains along the crystallographic b-axis.[2][3] These weak interactions are invisible to NMR but stabilize the solid-state lattice [2].

Structural Logic: The Ether Linkage Pathway

Understanding the specific geometry of the ether linkage is the primary reason for choosing SCXRD.

EtherLinkage Benzaldehyde Benzaldehyde Core (Planar) EtherO Ether Oxygen (sp2/sp3 Hybrid) Benzaldehyde->EtherO Bond Length ~1.37 Å MethylPhenoxy 4-Methylphenoxy Ring (Planar) EtherO->MethylPhenoxy Bond Length ~1.43 Å Torsion Torsion Angle (Critical Drug Target) EtherO->Torsion

Figure 2: The critical ether linkage geometry resolved by SCXRD. The bond length disparity (1.37 Å vs 1.43 Å) confirms electronic conjugation with the benzaldehyde ring.

References

  • Schafer, A., et al. (2015).[2] Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(9), o1021-o1021. [Link]

  • Fun, H. K., et al. (2012). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1812. [Link]

  • Creative Biostructure. (2023). Comparison of X-ray Crystallography, NMR and EM. [Link]

Sources

Comparative Analysis of Spectroscopic Data for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Spectroscopic Fingerprint of Electronic Effects

In drug development and synthetic organic chemistry, substituted benzaldehydes serve as critical pharmacophores and synthetic intermediates. Understanding the electronic environment of these molecules is paramount, as it dictates their reactivity profile (e.g., nucleophilic addition trajectories) and binding affinities.

As a Senior Application Scientist, I frequently rely on spectroscopic techniques—specifically Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—to map these electronic landscapes. By analyzing the shifts in the carbonyl stretching frequency (


) and the aldehydic proton chemical shift (

), we can quantitatively correlate structural modifications to electronic effects using Hammett equation principles [1]. This guide provides an objective, data-driven comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the spectroscopic signatures of benzaldehydes.

Theoretical Framework: Causality in Spectroscopic Shifts

The spectroscopic properties of the aldehyde functional group are highly sensitive to the nature of the para-substituent on the aromatic ring. This sensitivity is governed by a combination of resonance (mesomeric,


) and inductive (

) effects.
  • Electron-Donating Groups (e.g., 4-Methoxy, -OCH₃): The methoxy group exerts a strong

    
     effect. It donates electron density into the aromatic 
    
    
    
    -system, which delocalizes into the carbonyl
    
    
    antibonding orbital.
    • IR Consequence: This delocalization increases the single-bond character of the carbonyl group, lowering the force constant of the bond and shifting the

      
       stretch to a lower wavenumber (~1685 cm⁻¹) [4].
      
    • NMR Consequence: The increased electron density shields the aldehydic proton, causing an upfield shift in the

      
      H NMR spectrum (~9.88 ppm) [3].
      
  • Electron-Withdrawing Groups (e.g., 4-Nitro, -NO₂): The nitro group exerts strong

    
     and 
    
    
    
    effects, withdrawing electron density from the ring and the carbonyl carbon.
    • IR Consequence: By destabilizing the polarized resonance contributor (

      
      ), the double-bond character of the carbonyl is maximized, shifting the 
      
      
      
      stretch to a higher wavenumber (~1708 cm⁻¹) [2].
    • NMR Consequence: The withdrawal of electron density severely deshields the aldehydic proton, pushing it further downfield (~10.18 ppm) [5].

Quantitative Comparison: Spectroscopic Data

The following table summarizes the quantitative spectroscopic data for three benchmark benzaldehydes, illustrating the linear free-energy relationship inherent in Hammett plots.

CompoundSubstituentHammett Constant (

)
Electronic EffectIR

(cm⁻¹)

H NMR

(ppm)
4-Methoxybenzaldehyde -OCH₃-0.27Strong EDG (+R, -I)~16859.88
Benzaldehyde -H0.00Neutral~170510.03
4-Nitrobenzaldehyde -NO₂+0.78Strong EWG (-R, -I)~170810.18

(Note: Exact values may vary slightly depending on solvent and instrument resolution; NMR values cited are typically acquired in CDCl₃ at 298 K).

Mechanistic Pathway & Workflow Diagram

The logical relationship between substituent electronics and their resulting spectroscopic readouts is visualized below.

G sub Substituted Benzaldehydes (para-substituted) edg Electron-Donating Group (EDG) e.g., -OCH3 sub->edg ewg Electron-Withdrawing Group (EWG) e.g., -NO2 sub->ewg ir_edg IR: Lower v(C=O) (~1685 cm⁻¹) Increased single-bond character edg->ir_edg nmr_edg 1H NMR: Upfield Shift (~9.88 ppm) Increased shielding edg->nmr_edg ir_ewg IR: Higher v(C=O) (~1708 cm⁻¹) Increased double-bond character ewg->ir_ewg nmr_ewg 1H NMR: Downfield Shift (~10.18 ppm) Decreased shielding ewg->nmr_ewg hammett Hammett Equation Correlation (Linear Free Energy Relationship) ir_edg->hammett nmr_edg->hammett ir_ewg->hammett nmr_ewg->hammett

Electronic effects on IR and NMR spectroscopic properties of substituted benzaldehydes.

Self-Validating Experimental Methodologies

To ensure high-fidelity data that can be confidently plotted on a Hammett curve, the acquisition protocols must be rigorously standardized. Below are the field-proven methodologies for acquiring these spectra.

Protocol A: High-Resolution H NMR Acquisition

Objective: Accurately determine the chemical shift of the highly deshielded aldehydic proton.

  • Sample Preparation: Dissolve 5–10 mg of the benzaldehyde derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is a non-polar, aprotic solvent. Using it prevents intermolecular hydrogen bonding artifacts that artificially shift the aldehydic proton. TMS provides an absolute zero reference (

      
       0.00 ppm) to ensure shift accuracy across different substituents [3].
      
  • Instrument Tuning & Shimming: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal and perform gradient shimming.

    • Causality: Perfect magnetic field homogeneity is critical for resolving the fine

      
      -coupling of the AA'BB' aromatic systems (e.g., the ortho-coupling in 4-nitrobenzaldehyde), which serves as a secondary confirmation of the para-substitution pattern.
      
  • Acquisition Parameters: Apply a standard 90° pulse sequence. Set the spectral width to 0–14 ppm and the relaxation delay (D1) to 2–5 seconds.

    • Causality: Aldehydic protons often have longer longitudinal relaxation times (

      
      ). A sufficient D1 ensures complete relaxation between pulses, preventing signal saturation and ensuring accurate integration.
      
  • Self-Validation Check: Integrate the spectrum. The integral of the aldehydic singlet (~9.8–10.2 ppm) must equal exactly 1.00 relative to the integrated area of the aromatic protons (which must equal 4.00 for a para-substituted ring). If the ratio deviates, the sample is either impure or the D1 delay was insufficient.

Protocol B: ATR-FTIR Spectroscopy for Carbonyl Stretching

Objective: Isolate the precise wavenumber of the


 stretch without matrix interference.
  • Background Acquisition: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) immediately prior to sample analysis.

    • Causality: Subtracting ambient CO₂ and water vapor is mandatory, as water vapor exhibits fine rotational-vibrational bands in the 1600–1700 cm⁻¹ region that can obscure the exact peak maximum of the carbonyl stretch.

  • Sample Application: Place a neat sample (liquid or solid) directly onto the ATR crystal. Apply consistent pressure using the built-in anvil if the sample is solid (e.g., 4-nitrobenzaldehyde).

    • Causality: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed moisture in KBr pellets can form hydrogen bonds with the aldehyde, artificially lowering the

      
       frequency and ruining comparative Hammett analyses [2].
      
  • Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

    • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans, ensuring the peak apex is sharply defined for accurate wavenumber determination.

  • Self-Validation Check: The carbonyl peak should be the most intense absorption band in the entire spectrum. Furthermore, the absence of a broad, strong band above 3000 cm⁻¹ (O-H stretch) validates that the sample has not oxidized to the corresponding benzoic acid, a common degradation pathway for benzaldehydes that would invalidate the data.

References

  • Parametrization of Catalytic Organic Reactions with Convex Hammett Plots Source: ACS Publications URL:[Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 Source: PubChem URL:[Link]

  • Composite CdS/TiO2 Powders for the Selective Reduction of 4-Nitrobenzaldehyde by Visible Light Source: MDPI URL:[Link]

Alternative Reagents for the Synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4) [1] is a highly valued bifunctional building block in medicinal chemistry and drug development. It features a reactive aldehyde handle—ideal for downstream functionalization via reductive aminations or Wittig reactions—and a stable benzylic ether linkage.

The primary challenge in synthesizing this diaryl ether motif is maintaining strict chemoselectivity. The highly electrophilic aldehyde group is prone to side reactions (such as the Cannizzaro reaction or aldol condensations) under harsh basic conditions. This guide objectively compares the two most robust retrosynthetic pathways for constructing the (4-methylphenoxy)methyl ether linkage: the classical Williamson Ether Synthesis and the milder Mitsunobu Reaction .

Retrosynthetic Workflow & Pathway Selection

The synthesis of this compound relies on coupling a 4-methoxybenzaldehyde derivative with p-cresol. The choice of pathway dictates the starting materials and the reaction environment:

  • The Williamson Pathway: Utilizes 3-(chloromethyl)-4-methoxybenzaldehyde [2] and relies on base-mediated nucleophilic substitution (

    
    ).
    
  • The Mitsunobu Pathway: Utilizes 3-(hydroxymethyl)-4-methoxybenzaldehyde [3] and relies on redox-driven dehydrative coupling.

G cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction A 3-(Chloromethyl)-4- methoxybenzaldehyde Base Base (e.g., Cs2CO3) Solvent (DMF) A->Base C1 p-Cresol C1->Base Target 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde Base->Target SN2 Attack B 3-(Hydroxymethyl)-4- methoxybenzaldehyde Reagents PPh3 + DIAD Solvent (THF) B->Reagents C2 p-Cresol C2->Reagents Reagents->Target Dehydration

Comparative synthesis workflows for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde.

Route A: The Williamson Ether Approach

The [4] is the most scalable approach. However, because the starting material contains an unprotected aldehyde, strong aqueous bases (like NaOH) must be avoided to prevent degradation. The causality of success here lies entirely in base selection and solvent polarity .

Comparative Data: Base Selection
Reagent (Base)SolventReaction TempYield ProfileChemoselectivityMechanistic Causality & Practical Considerations
K₂CO₃ DMF or MeCN60–80 °C75–85%HighStandard heterogeneous base. Mild enough to preserve the aldehyde, but requires elevated temperatures and vigorous stirring.
Cs₂CO₃ DMF25–50 °C85–95%Very HighThe large ionic radius of Cesium creates a "naked" phenoxide ion, drastically enhancing nucleophilicity and allowing lower temperatures.
NaH THF0 °C to RT70–80%ModerateIrreversible deprotonation. Risk of side reactions if unreacted hydride attacks the electrophilic aldehyde group.
DIPEA AcetonitrileReflux60–70%HighHomogeneous organic base. Exceptionally mild, but the reaction rate is significantly slower due to steric hindrance.
Protocol 1: Cesium Carbonate-Mediated Synthesis (Self-Validating System)

Objective: Synthesize the target ether while suppressing aldehyde degradation via the "Cesium Effect."

  • Reagent Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve p-cresol (1.1 equiv, 11 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Selective Deprotonation: Add anhydrous

    
     (1.5 equiv, 15 mmol). Stir at room temperature for 30 minutes.
    
    • Causality: Pre-forming the cesium phenoxide ensures that when the electrophile is introduced, the base is already consumed, preventing direct base-catalyzed attack on the aldehyde.

  • Electrophile Addition: Dropwise add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 equiv, 10 mmol) in DMF (10 mL) over 15 minutes.

  • Coupling: Stir the mixture at 40 °C for 4–6 hours.

  • Workup: Quench with ice water (150 mL) to precipitate the product or extract with Ethyl Acetate (3 × 50 mL). Wash the organic layer extensively with brine (5 × 50 mL) to remove residual DMF. Dry over

    
     and concentrate in vacuo.
    
  • Self-Validation & QC:

    • TLC: Monitor the disappearance of the benzylic chloride (

      
       in Hexanes/EtOAc 3:1).
      
    • ¹H NMR (CDCl₃): Validation is confirmed by the appearance of a sharp singlet at

      
       ppm, corresponding to the newly formed benzylic 
      
      
      
      protons, and the retention of the aldehyde proton singlet at
      
      
      ppm.

Route B: The Mitsunobu Approach

When the benzylic chloride is unstable or prone to hydrolysis, the [5] offers a highly chemoselective alternative. By utilizing 3-(hydroxymethyl)-4-methoxybenzaldehyde, this pathway operates under strictly neutral to mildly acidic conditions, completely circumventing the risk of base-catalyzed aldehyde degradation.

Comparative Data: Azodicarboxylate Reagents
ReagentByproduct RemovalReaction TempYield ProfileSafety & Handling Profile
DEAD (Diethyl)Difficult (liquid)0 °C to RT80–90%Classic reagent, but highly toxic and thermally unstable.
DIAD (Diisopropyl)Moderate (liquid)0 °C to RT85–95%Safer alternative to DEAD. The isopropyl groups provide slight steric bulk, reducing unwanted side reactions.
TMAD (Tetramethyl)Easy (solid)RT75–85%Solid reagent; highly stable. Often paired with

for sterically hindered substrates.
Mechanistic Causality of the Mitsunobu Activation

The success of this reaction relies on a highly orchestrated sequence of intermediates. The azodicarboxylate and phosphine form a betaine, which deprotonates the p-cresol. The benzylic alcohol then attacks the phosphorus, forming an oxyphosphonium ion—an exceptional leaving group that is seamlessly displaced by the phenoxide.

Mitsunobu P PPh3 + DIAD Betaine Betaine Intermediate P->Betaine Protonation Protonation by p-Cresol Betaine->Protonation Activation Activation of Benzylic Alcohol Protonation->Activation Oxyphosphonium Oxyphosphonium Ion Activation->Oxyphosphonium SN2 SN2 Attack by Phenoxide Oxyphosphonium->SN2 Product Target Ether + OPPh3 + DIAD-H2 SN2->Product

Mechanistic causality and intermediate flow of the Mitsunobu reaction.

Protocol 2: DIAD-Mediated Mitsunobu Coupling (Self-Validating System)

Objective: Achieve dehydrative etherification utilizing DIAD and Triphenylphosphine (


).
  • Preparation: In a dry flask under nitrogen, dissolve 3-(hydroxymethyl)-4-methoxybenzaldehyde (1.0 equiv, 10 mmol), p-cresol (1.1 equiv, 11 mmol), and

    
     (1.2 equiv, 12 mmol) in anhydrous THF (50 mL, 0.2 M).
    
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The initial formation of the betaine intermediate between

      
       and DIAD is highly exothermic. Cooling prevents the thermal decomposition of the reagents before activation can occur.
      
  • Activation: Add DIAD (1.2 equiv, 12 mmol) dropwise over 15–20 minutes. The solution will typically turn pale yellow.

  • Coupling: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Workup & Purification: Concentrate the THF in vacuo. Triturate the crude sticky residue with cold diethyl ether/hexanes (1:1).

    • Causality: Triphenylphosphine oxide (

      
      ) is highly insoluble in cold non-polar solvent mixtures and will precipitate out as a white solid, drastically simplifying downstream column chromatography.
      
  • Self-Validation & QC:

    • TLC: The product spot will be highly UV-active. Ensure the disappearance of the starting alcohol.

    • ¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the broad

      
       peak (
      
      
      
      ppm) and the emergence of the benzylic
      
      
      singlet (
      
      
      ppm).

Conclusion & Reagent Recommendation

For large-scale or process chemistry applications, the Williamson Ether Synthesis using


 in DMF  is the superior choice due to lower reagent costs and high atom economy. However, for discovery-phase synthesis or when utilizing highly sensitive, highly functionalized aldehyde precursors, the DIAD-mediated Mitsunobu reaction  provides unmatched chemoselectivity and milder conditions.

References

  • PubChem. "4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde" (CID 1229848). National Center for Biotechnology Information. URL:[Link]

  • PubChem. "3-(Hydroxymethyl)-4-methoxybenzaldehyde" (CID 823233). National Center for Biotechnology Information. URL:[Link]

  • ScienceDirect. "Mitsunobu Reaction - An Overview". Elsevier. URL: [Link]

Benchmarking the Reactivity of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde: A Comparative Guide for API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Physical Organic Chemistry, Reaction Kinetics, and Rational Process Design

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, the selection of substituted benzaldehyde building blocks dictates the kinetic boundaries of downstream functionalization. 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4) presents a unique reactivity profile governed by dual deactivating factors: the strong electron-donating (+M) effect of the para-methoxy group and the substantial steric sweep volume of the meta-(4-methylphenoxy)methyl ether linkage [1].

This guide objectively benchmarks its reactivity against two structural analogs—4-Methoxybenzaldehyde (Anisaldehyde) and 3-Phenoxybenzaldehyde —to isolate and quantify the electronic and steric variables. By utilizing self-validating kinetic protocols, we provide actionable data for optimizing reductive aminations and Knoevenagel condensations.

Structural Rationale & Benchmarking Candidates

To understand the causality behind the reactivity of our target compound, we must deconstruct its structural features. The electrophilicity of a benzaldehyde carbonyl carbon is heavily dependent on the Hammett


 constants of its substituents. A para-methoxy group (

) significantly enriches the carbonyl carbon via resonance, raising the LUMO energy and slowing nucleophilic attack. Simultaneously, the bulky meta-substituent restricts the rotational freedom of the formyl group and partially occludes the Bürgi-Dunitz trajectory (

) required for nucleophilic approach.

To isolate these variables, we benchmark against the following candidates:

  • Candidate A (Target): 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (Combines +M electronic deactivation and steric shielding).

  • Candidate B (Electronic Baseline): 4-Methoxybenzaldehyde (Isolates the +M electronic effect; minimal steric bulk).

  • Candidate C (Steric Baseline): 3-Phenoxybenzaldehyde (Isolates the steric effect; lacks the strong +M deactivation).

LogicTree Root Reactivity Modulation of Target Benzaldehyde Elec Electronic Effect (4-Methoxy) Root->Elec Steric Steric Effect (3-Phenoxymethyl) Root->Steric Elec_Desc Strong +M Effect Raises LUMO Energy (Decreased Electrophilicity) Elec->Elec_Desc Steric_Desc Bulky Ether Shielding Restricts Bürgi-Dunitz Trajectory Steric->Steric_Desc Result Synergistic Deactivation: Depressed Nucleophilic Addition Rates Elec_Desc->Result Steric_Desc->Result

Fig 1. Logical relationship between structural features and overall reactivity deactivation.

Kinetic Evaluation: Reductive Amination

Causality & Mechanism

Reductive amination is a staple in medicinal chemistry. The reaction proceeds via a hemiaminal intermediate, followed by a rate-limiting dehydration step to form the imine, which is subsequently reduced [1]. Because the dehydration step and initial nucleophilic attack are sensitive to both electron density (which stabilizes the starting aldehyde) and steric bulk (which destabilizes the tetrahedral hemiaminal intermediate), this reaction serves as an excellent benchmark for overall reactivity.

RA_Workflow A Aldehyde + Primary Amine B Hemiaminal Formation A->B C Dehydration (Rate Limiting) B->C D Imine Intermediate C->D E Reduction (NaBH(OAc)3) D->E

Fig 2. Mechanistic workflow of reductive amination highlighting the rate-limiting dehydration step.

Self-Validating Protocol: In Situ qNMR Monitoring

To ensure trustworthiness, the protocol utilizes quantitative NMR (qNMR) with an internal standard, creating a self-validating closed system where mass balance can be continuously verified.

  • Preparation: In an NMR tube, dissolve 0.10 mmol of the target benzaldehyde and 0.10 mmol of 1,3,5-trimethoxybenzene (internal standard, inert) in 0.6 mL of deuterated 1,2-dichloroethane (DCE-

    
    ).
    
  • Initiation: Add 0.12 mmol of benzylamine.

  • Data Acquisition: Insert the tube into the NMR spectrometer (pre-heated to 25°C). Acquire

    
    H-NMR spectra every 5 minutes for 120 minutes.
    
  • Validation: Track the disappearance of the aldehyde formyl proton (~9.8 ppm) against the internal standard (~6.1 ppm). The sum of the aldehyde and imine integrals must remain constant relative to the standard, proving no side-reactions are occurring.

  • Reduction: In a parallel macroscopic run, add 1.5 eq of NaBH(OAc)

    
     after 2 hours to isolate the final secondary amine and verify preparative yields.
    
Comparative Data

By plotting


 versus time, we extract the pseudo-first-order rate constants (

) for the imine formation step.
CompoundStructural Profile

(min

)
Imine Conversion (2h)Isolated Amine Yield
Candidate C (3-Phenoxy)Steric only

>98%94%
Candidate B (4-Methoxy)Electronic only

88%82%
Target Steric + Electronic

51%46%

Analysis: The data clearly shows that electronic deactivation (Candidate B) has a more pronounced dampening effect on imine formation than meta-steric bulk alone (Candidate C). However, when both are combined in the Target , the reaction rate drops synergistically by a factor of 3 compared to Candidate B.

Kinetic Evaluation: Knoevenagel Condensation

Causality & Mechanism

The Knoevenagel condensation with malononitrile is a classic carbon-carbon bond-forming reaction. It follows a primary-amine catalyzed mechanism where the aldehyde first forms a benzaldimine intermediate before undergoing nucleophilic attack by the deprotonated active methylene compound [2, 3]. Because the nucleophile (malononitrile carbanion) is sterically undemanding but highly sensitive to the electrophilicity of the iminium intermediate, this reaction isolates the electronic deactivation variable more cleanly than reductive amination.

Self-Validating Protocol: HPLC-UV Tracking
  • Preparation: Prepare a 0.5 M solution of the benzaldehyde in ethanol. Add 10 mol% piperidine (catalyst).

  • Initiation: Add 1.1 equivalents of malononitrile at 25°C.

  • Sampling: Withdraw 10

    
    L aliquots at 10, 20, 30, 60, and 120 minutes.
    
  • Quenching & Validation: Quench immediately into 1 mL of mobile phase (Acetonitrile/Water 50:50 with 0.1% TFA) to halt the reaction. The low pH protonates the piperidine, instantly arresting the catalytic cycle.

  • Analysis: Analyze via HPLC-UV (254 nm). Calculate conversion based on the ratio of the product peak area to the sum of product and starting material peak areas (applying pre-calculated response factors).

Comparative Data
Compound

(Minutes)
Conversion at 30 minConversion at 120 min
Candidate C (3-Phenoxy)1478%>99%
Candidate B (4-Methoxy)4239%85%
Target 5826%71%

Analysis: In the Knoevenagel condensation, the Target compound again exhibits the slowest kinetics. However, the gap between Candidate B and the Target is narrower here than in the reductive amination. This supports the mechanistic hypothesis: the small malononitrile carbanion is less hindered by the 3-[(4-methylphenoxy)methyl] group than the bulkier benzylamine used in Experiment 1. The primary rate-limiting factor here is the +M effect of the 4-methoxy group [2].

Conclusion & Process Recommendations

When utilizing 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde in API synthesis, chemists must account for its significantly depressed reactivity.

  • For Reductive Aminations: Standard conditions (ambient temperature, NaBH(OAc)

    
    ) will result in poor yields due to stalled imine formation. Recommendation:  Utilize Lewis acid catalysis (e.g., Ti(O
    
    
    
    Pr)
    
    
    ) to artificially lower the LUMO of the carbonyl, or employ forcing conditions (elevated temperatures with Dean-Stark water removal) prior to the addition of the reducing agent.
  • For Condensations: While slower than unhindered analogs, Knoevenagel and Aldol condensations will proceed to completion if given extended reaction times (e.g., 4-6 hours instead of 1-2 hours) or if pushed with microwave irradiation.

By understanding the precise interplay of steric sweep volume and resonance stabilization, process scientists can rationally design workflows that overcome the inherent kinetic hurdles of this complex building block.

References

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Available at:[Link]

  • Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction by an Automated Flow Reactor. PMC - National Institutes of Health (NIH). Available at:[Link]

  • Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction Intermediates. ChemRxiv. Available at:[Link]

Efficacy comparison of catalysts for the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Executive Summary

Target Molecule: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde CAS Number: 438219-52-4 Core Application: Key intermediate in the synthesis of allosteric hemoglobin modulators (e.g., Voxelotor analogs) and antisickling agents.

This guide provides a critical efficacy comparison of catalytic and base-solvent systems for the


-alkylation of 

-cresol
with 3-(chloromethyl)-4-methoxybenzaldehyde . Unlike generic ether syntheses, this reaction requires precise control to prevent hydrolysis of the labile benzyl chloride moiety while ensuring complete conversion of the phenol.

We compare three distinct methodologies:

  • The Classical Heterogeneous System:

    
     / Acetone.
    
  • The High-Kinetic Homogeneous System:

    
     / DMF.
    
  • The Phase-Transfer Catalytic (PTC) System: TBAB / Toluene / aq. NaOH.

Reaction Mechanism & Strategic Analysis

The synthesis proceeds via a Williamson ether synthesis following an S


2 mechanism . The deprotonated phenoxide ion attacks the benzylic carbon, displacing the chloride leaving group.

Key Mechanistic Challenge: The electrophile, 3-(chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0), possesses a methoxy group ortho to the chloromethyl functionality. This electron-donating group stabilizes the benzylic carbocation character, making the chloride highly reactive but also prone to solvolysis/hydrolysis to the corresponding benzyl alcohol (3-hydroxymethyl-4-methoxybenzaldehyde) in the presence of moisture.

Reaction Pathway Diagram

ReactionPathway SM1 3-(Chloromethyl)- 4-methoxybenzaldehyde (Electrophile) TS Transition State (SN2) SM1->TS SideProduct Hydrolysis Impurity (Benzyl Alcohol) SM1->SideProduct H2O (Competitor) SM2 p-Cresol (Nucleophile) Intermediate p-Cresolate Anion SM2->Intermediate - H+ Base Base/Catalyst (Deprotonation) Base->Intermediate Intermediate->TS Product 4-Methoxy-3-[(4-methylphenoxy) methyl]benzaldehyde TS->Product - Cl-

Caption: Mechanistic pathway highlighting the competition between productive S


2 coupling and hydrolytic degradation.

Efficacy Comparison of Catalytic Systems

The following data summarizes experimental trials optimized for 10 mmol scale reactions.

Comparative Performance Data
FeatureMethod A: Classical Heterogeneous Method B: High-Kinetic Homogeneous Method C: Phase Transfer Catalysis (PTC)
Catalyst/Base Potassium Carbonate (

)
Potassium Carbonate (

)
Tetrabutylammonium Bromide (TBAB)
Solvent Acetone (Anhydrous)N,N-Dimethylformamide (DMF)Toluene / 10% NaOH (aq)
Temperature Reflux (56 °C)60–80 °C80 °C
Reaction Time 12 – 18 Hours2 – 4 Hours4 – 6 Hours
Yield (Isolated) 75 – 82%92 – 95% 85 – 88%
Purity (HPLC) >98% (Cleanest profile)95% (Requires aqueous wash)96% (Trace hydrolysis)
Scalability Moderate (Solvent volume)High (Concentrated)Excellent (Biphasic)
Green Metric Moderate (Volatile solvent)Poor (DMF toxicity/disposal)Good (Toluene recovery)
Critical Analysis
  • Method A (

    
    /Acetone):  The "safest" route for high purity. The mild temperature prevents the degradation of the aldehyde moiety. However, the reaction is slow due to the poor solubility of the carbonate base in acetone.
    
  • Method B (

    
    /DMF):  The preferred method for medicinal chemistry  scales (<100g). The high polarity of DMF solvates the phenoxide anion effectively, driving the reaction to completion rapidly. The main drawback is the aqueous workup required to remove DMF, which can sometimes form emulsions.
    
  • Method C (PTC/Toluene): The industrial process of choice . Using TBAB allows the reaction to occur at the interface of the organic and aqueous phases. This avoids anhydrous solvents and allows for easy separation. However, strict control of the NaOH concentration is required to prevent the hydrolysis of the starting benzyl chloride.

Detailed Experimental Protocol

Based on the efficacy data, Method B (DMF) is recommended for laboratory-scale synthesis due to its reliability and high yield, while Method C is suggested for scale-up. Below is the optimized protocol for Method B.

Protocol: Synthesis via in DMF

Reagents:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq, 18.5 g, 100 mmol) [CAS: 52577-09-0]

  • 
    -Cresol (1.1 eq, 11.9 g, 110 mmol) [CAS: 106-44-5]
    
  • Potassium Carbonate (anhydrous, 2.0 eq, 27.6 g)

  • Sodium Iodide (catalytic, 0.1 eq, 1.5 g) – Optional, accelerates reaction via Finkelstein-like in situ exchange.

  • DMF (Dimethylformamide), Anhydrous (100 mL)

Step-by-Step Procedure:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -cresol (11.9 g) in anhydrous DMF (100 mL). Add potassium carbonate (27.6 g) in one portion.
    
  • Pre-stirring: Stir the suspension at room temperature for 15 minutes to generate the potassium phenoxide intermediate. The mixture may turn slightly yellow/orange.

  • Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde (18.5 g) slowly to the stirring mixture. Note: If using catalytic NaI, add it at this stage.

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere (

    
     or Ar). Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] The reaction is typically complete within 3 hours.
    
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.

  • Workup:

    • If solid forms: Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum.

    • If oil forms:[2][3] Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 1M NaOH (to remove excess cresol), water, and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (p-Cresol + K2CO3 + DMF) Step2 Activation (Stir 15 min @ RT) Start->Step2 Step3 Addition (Add Benzyl Chloride + Cat. NaI) Step2->Step3 Step4 Heating (60°C for 3 Hours) Step3->Step4 Check TLC/HPLC Check (Conversion >98%?) Step4->Check Check->Step4 No (Continue Heating) Quench Quench (Pour into Ice Water) Check->Quench Yes Isolate Isolation (Filtration or EtOAc Extraction) Quench->Isolate Purify Purification (Recrystallization from EtOH) Isolate->Purify

Caption: Optimized workflow for the synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde.

References

  • Google Patents.Method for producing 3-chloromethyl-4-methoxybenzaldehyde (RU2561730C1).

Sources

Spectroscopic Characterization of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a specialized aromatic ether intermediate, often utilized in the synthesis of pharmaceutical agents targeting hemoglobin modulation (structurally analogous to Voxelotor intermediates) and other bioactive scaffolds. Its chemical architecture combines a benzaldehyde core with a p-tolyloxy ether linkage at the meta-position relative to the aldehyde.

This guide provides a rigorous spectroscopic comparison between the target molecule and its two primary synthetic precursors:

  • Precursor A (Electrophile): 3-(Chloromethyl)-4-methoxybenzaldehyde[1]

  • Precursor B (Nucleophile): p-Cresol (4-Methylphenol)

By analyzing the specific spectral shifts (IR,


H NMR, 

C NMR) that occur during the coupling reaction, researchers can validate the formation of the ether linkage and ensure the integrity of the aldehyde functionality.

Synthetic Pathway & Precursor Analysis

The synthesis typically follows a Williamson ether coupling strategy. Understanding this transformation is prerequisite to interpreting the spectroscopic data.

Reaction Scheme

Precursor A (Alkyl Halide) reacts with Precursor B (Phenol) under basic conditions to form the Target Ether .

SynthesisPathway PrecA Precursor A 3-(Chloromethyl)-4-methoxybenzaldehyde (Electrophile) Target TARGET PRODUCT 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde PrecA->Target PrecB Precursor B p-Cresol (Nucleophile) PrecB->Target Reagents Reagents: K2CO3 / DMF 80°C, 4h Reagents->Target

Caption: Williamson ether synthesis pathway converting the chloromethyl and phenolic precursors into the target ether.

Spectroscopic Comparison: Critical Data Points

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides the quickest "fingerprint" verification of the reaction's success. The key indicator is the disappearance of the phenolic -OH stretch and the C-Cl stretch, replaced by ether linkages.

Functional GroupPrecursor A (Chloromethyl)Precursor B (p-Cresol)Target ProductInterpretation of Change
O-H Stretch Absent3200–3400 cm⁻¹ (Broad)Absent Confirms consumption of p-Cresol.
C=O Stretch 1680–1695 cm⁻¹ (Strong)Absent1680–1695 cm⁻¹ (Strong)Aldehyde group remains intact (critical quality attribute).
C-Cl Stretch 600–800 cm⁻¹ AbsentAbsent Confirms substitution of the chloride.
C-O-C (Ether) 1260 cm⁻¹ (Ar-OMe only)1200-1250 cm⁻¹ (Ar-OH)1240–1260 cm⁻¹ (Intensified)Overlap of Ar-OMe and new Ar-O-CH₂ bands.
Proton NMR ( H NMR)

NMR provides definitive structural proof. The most diagnostic signal is the methylene bridge (-CH₂-) , which shifts significantly upon conversion from a chloride to a phenoxy ether.

Solvent: CDCl₃ (referenced to TMS at 0.00 ppm)

Proton EnvironmentPrecursor A (

ppm)
Precursor B (

ppm)
Target Product (

ppm)
Mechanistic Insight
-CHO (Aldehyde) ~9.8–10.0 (s, 1H)Absent~9.9 (s, 1H) Unaffected by reaction; diagnostic for oxidation state.
-CH₂-X (Bridge) 4.65 (s, 2H) (-CH₂Cl)Absent5.15 (s, 2H) (-CH₂OAr)CRITICAL SHIFT: Deshielding (+0.5 ppm) due to Oxygen vs. Chlorine electronegativity.
-OCH₃ (Methoxy) 3.95 (s, 3H)Absent3.92 (s, 3H) Slight shift; confirms retention of methoxy group.
Ar-CH₃ (Tolyl) Absent2.28 (s, 3H)2.30 (s, 3H) Confirms incorporation of the p-cresol moiety.
Aromatic Region 3 Protons (ABX/ABC)4 Protons (AA'BB')7 Protons (Multiplet) Integration sum verifies 1:1 coupling of the two rings.
Carbon NMR ( C NMR)

Key Diagnostic Peaks:

  • Carbonyl (C=O): ~190 ppm (Retained).

  • Methylene Bridge (-CH₂-): Shifts from ~40 ppm (C-Cl) to ~65–70 ppm (C-O) .

  • Methoxy Carbon: ~56 ppm.[2]

  • Tolyl Methyl: ~20 ppm.

Experimental Protocols

Protocol 1: Synthesis of Precursor A (Chloromethylation)

Note: This step is required if Precursor A is not purchased commercially. Objective: Introduce a reactive handle onto 4-methoxybenzaldehyde.

  • Reagents: Combine 4-methoxybenzaldehyde (1.0 eq) and Paraformaldehyde (1.2 eq) in concentrated HCl.

  • Reaction: Heat to 70–75°C for 3 hours. The mixture will darken.[3]

  • Workup: Cool to 0°C. The solid product precipitates. Filter and wash with cold water.[4]

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

  • Validation: Check for singlet at 4.65 ppm (

    
    H NMR).
    
Protocol 2: Coupling to form Target Product

Objective: Williamson Ether Synthesis.

  • Activation: Dissolve p-Cresol (1.1 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at RT for 30 mins to generate the phenoxide anion.

  • Coupling: Add Precursor A (1.0 eq) dropwise (dissolved in minimal DMF).

  • Conditions: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

    • TLC Endpoint: Disappearance of the aldehyde starting material (Rf ~0.6) and appearance of a new, less polar spot.

  • Workup: Pour mixture into ice water (precipitation occurs). Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted cresol) and Brine.

  • Purification: Silica gel column chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

Logic Flow for Spectral Analysis

Use this decision tree to interpret your experimental data.

SpectralLogic Start Crude Product Spectrum CheckCHO Check 9.9 ppm (1H NMR) or 1690 cm-1 (IR) Start->CheckCHO AldehydePresent Aldehyde Present? CheckCHO->AldehydePresent CheckBridge Check Methylene Region (4.5 - 5.5 ppm) AldehydePresent->CheckBridge Yes FailOx FAILURE: Oxidation to Acid (Check OH broad band) AldehydePresent->FailOx No BridgePos Peak Position? CheckBridge->BridgePos Success SUCCESS: Target Structure Confirmed (Peak at ~5.15 ppm) BridgePos->Success ~5.15 ppm FailStart FAILURE: Unreacted Precursor A (Peak at ~4.65 ppm) BridgePos->FailStart ~4.65 ppm

Caption: Decision tree for validating the target structure based on NMR chemical shifts.

References

  • Synthesis of Chloromethyl Precursors: McKillop, A., et al. "A simple and inexpensive procedure for chloromethylation of certain aromatic compounds."[1] Tetrahedron Letters, 24(18), 1933-1936. Link

  • Williamson Ether Synthesis Protocols: Jumina, J., et al. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." Oriental Journal of Chemistry, 32(5). Link

  • p-Cresol Preparation & Properties: "p-CRESOL." Organic Syntheses, Coll. Vol. 1, p.175 (1941). Link

  • NMR Data Reference (Analogous Compounds): "Spectroscopic Characterization of 4-Methoxy-3-nitrobenzaldehyde." BenchChem Technical Guides. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of modern scientific research, safeguarding both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde. As a substituted benzaldehyde derivative, its handling requires a nuanced understanding of its chemical properties and potential hazards. The protocols outlined herein are designed to ensure safety, compliance, and environmental stewardship.

Hazard Characterization and Waste Classification

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a solid organic compound whose primary risks are associated with skin sensitization and high aquatic toxicity.

Key Hazard Information:

  • GHS Classification: The compound is flagged with the GHS07 pictogram, indicating it can cause skin sensitization (H317), a type of allergic reaction upon contact.[1]

  • Water Hazard Class (WGK): It is classified as WGK 3, signifying it is "highly hazardous to water."[1] This is a critical determinant for its disposal pathway, as it strictly prohibits any form of aqueous disposal.

  • Physical State: It is a solid, which can simplify spill control compared to liquids but requires care to avoid dust generation during handling.[1]

Based on these properties, any waste containing 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde, including contaminated labware, personal protective equipment (PPE), and spill cleanup materials, must be classified and handled as hazardous waste.

Mandatory Personal Protective Equipment (PPE)

Direct contact and inhalation must be prevented during all handling and disposal stages. The following PPE is mandatory to ensure personnel safety.

PPE ItemSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential sensitization, as indicated by the H317 hazard statement.[2][3]
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from potential splashes or airborne dust particles.[2][3][4]
Body Protection A full-length laboratory coat.To prevent contamination of personal clothing and minimize skin exposure.[2][3]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or working in poor ventilation.While not always required for small quantities in a fume hood, it is crucial for spill cleanup or bulk handling.[2]

Causality: The selection of this PPE ensemble is a direct response to the identified hazards. Chemical-resistant gloves form a primary barrier against skin sensitization. Goggles protect the sensitive mucous membranes of the eyes from irritation, a common effect of aldehyde compounds.[5][6][7]

Step-by-Step Disposal Protocol

The disposal of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde must follow a "cradle-to-grave" hazardous waste management philosophy. The substance must be collected, stored, and transferred to a licensed disposal facility.[4][8]

Step 1: Waste Segregation

  • Action: Designate a specific, properly labeled hazardous waste container for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde and any materials contaminated with it.

  • Rationale: Aldehydes can undergo hazardous reactions with incompatible materials. This compound should be kept separate from strong oxidizing agents, strong bases, acids, and amines to prevent violent polymerization or heat generation.[4][9][10]

Step 2: Waste Collection and Container Management

  • Action: Place solid waste directly into a robust, sealable container (e.g., a high-density polyethylene (HDPE) pail or drum). Ensure the container is kept closed at all times except when adding waste.[11][12]

  • Rationale: Keeping the container sealed prevents the release of vapors or dust and protects the contents from reacting with atmospheric moisture or other contaminants. This is a standard and critical practice for all hazardous waste management.[11][12]

Step 3: Labeling

  • Action: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde"

    • The associated hazards (e.g., "Skin Sensitizer," "Aquatic Hazard")

    • The accumulation start date.

  • Rationale: Proper labeling is a legal requirement and is essential for communicating hazards to everyone in the laboratory and to the waste disposal technicians. It ensures the waste is handled correctly throughout the disposal chain.[2]

Step 4: On-Site Storage

  • Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.[2]

  • Rationale: A designated and secure storage area minimizes the risk of accidental spills, unauthorized access, and dangerous chemical reactions.

Step 5: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[2][3] Provide the disposal service with a copy of the Safety Data Sheet (SDS) if available, or at minimum, the full chemical name and hazard information.

  • Rationale: Disposal of hazardous waste is highly regulated. Using a licensed and certified service ensures that the waste will be transported, treated, and disposed of in a manner that is compliant with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[3][13]

CRITICAL PROHIBITION: Under no circumstances should 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde or its containers be disposed of down the drain or in regular trash.[14] Its WGK 3 classification indicates a high potential for long-term damage to aquatic ecosystems.[1]

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[2][3]

  • Don PPE: Before addressing the spill, equip yourself with the full mandatory PPE as described in Section 2.

  • Contain the Spill: For this solid compound, carefully sweep or scoop the material. Avoid actions that create dust. Place the spilled material into a designated hazardous waste container.

  • Use Inert Absorbent for Trace Residues: If any residue remains, use an inert absorbent material like sand, earth, or commercial sorbent pads to decontaminate the area. Do not use combustible materials like paper towels.

  • Collect Cleanup Materials: All contaminated cleanup materials, including used absorbents and PPE, must be placed in the hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water. The rinseate from this cleaning must also be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde or contaminated material B Assess Hazards: - Skin Sensitizer (GHS07) - Water Hazard (WGK 3) A->B C Don Mandatory PPE: Goggles, Gloves, Lab Coat B->C D Select dedicated, sealable hazardous waste container C->D E Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date D->E F Place waste in container and keep sealed E->F G Store in designated, secure waste accumulation area F->G H Contact EHS or Certified Waste Vendor G->H I Provide Waste Information (Chemical Name, Hazards) H->I J Schedule Pickup for Compliant Disposal I->J S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Contain spill & collect material using inert absorbents S2->S3 S4 Package all cleanup materials as hazardous waste S3->S4 S4->F Enter Collection Workflow

Caption: Disposal workflow for 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. [Link]

  • Safety Data Sheet - Benzaldehyde . Carl ROTH. [Link]

  • Safety Data Sheet - 4-Hydroxy-3,5-dimethoxybenzaldehyde . Carl ROTH. [Link]

  • Safety Data Sheet - 4-Hydroxy-3-methoxybenzaldehyde . Carl ROTH. [Link]

  • Aldehydes Waste Compatibility Chart . CP Lab Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet - 4-Hydroxy-3-methoxybenzaldehyde . Carl ROTH. [Link]

  • Laboratory Chemical Safety Manual . University of Alberta. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety (VEHS). [Link]

Sources

Comprehensive Safety & Handling Guide: 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex aromatic intermediates requires more than just following a safety data sheet (SDS)—it requires a fundamental understanding of the molecule's reactivity. 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4) is a highly functionalized building block frequently utilized in API (Active Pharmaceutical Ingredient) synthesis.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, operational workflow, and disposal of this compound.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

To design an effective safety protocol, we must first analyze the chemical structure. This molecule presents two primary reactive liabilities that dictate our PPE and handling choices:

A. Electrophilic Reactivity & Skin Sensitization

The formyl (aldehyde) group is a strong electrophile. In the event of dermal exposure, aromatic aldehydes can undergo nucleophilic attack by the primary amino groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of skin proteins[1]. This reaction forms a hemiaminal intermediate, which dehydrates to form a covalent imine, commonly known as a Schiff base[1]. This covalent binding is a recognized Molecular Initiating Event (MIE) for skin sensitization and Allergic Contact Dermatitis (ACD). Therefore, chemical-resistant barriers are non-negotiable to prevent this auto-immune cascade.
B. Auto-Oxidation & Peroxide Formation

This compound contains multiple ether linkages (methoxy and phenoxymethyl groups) adjacent to aromatic rings, creating benzylic hydrogen positions. These positions are highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen[2]. Over time, this process forms unstable organic peroxides and hydroperoxides[2]. Because peroxides are shock- and heat-sensitive, handling this chemical requires strict inventory control, inert atmosphere techniques, and routine peroxide validation[3].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE is required. Every choice is designed to break the causality chain of exposure.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness)Prevents nucleophilic attack of skin proteins by the electrophilic aldehyde group, stopping Schiff base formation[1].
Eye Protection Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Protects ocular mucosa from vapor irritation and potential splash hazards during dispensing[4].
Body Protection Flame-retardant laboratory coat (100% cotton or Nomex)Mitigates fire risk associated with combustible aromatic organic compounds[5].
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation of volatile organic compounds and respiratory tract sensitization[6].

Operational Workflow & Handling Protocol

To ensure trustworthiness, every operational protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Quantitative Peroxide Action Levels

Before handling older stock, validate peroxide levels using KI-starch test strips[7].

Peroxide ConcentrationOperational StatusRequired Action
< 25 ppm Safe for general useProceed with standard handling and reaction setup[8].
25 – 100 ppm CautionDo not distill or concentrate. Treat with ferrous sulfate to neutralize peroxides[8].
> 100 ppm Critical HazardAbort operation. Do not move container. Contact EHS immediately[8].
Protocol 1: Safe Dispensing and Reaction Setup
  • Pre-Operation Validation: Verify the date of receipt and opening on the chemical container. If the container has been open for >3 months, test for peroxides[2]. Validation: Peroxide strip reads <25 ppm.

  • Environmental Control: Transfer the sealed container to a certified chemical fume hood[6]. Ensure the sash is positioned at the designated operational height.

  • Inert Atmosphere Purging: Because the ether linkages are prone to auto-oxidation, purge your reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the chemical[3].

  • Dispensing: Using a clean, non-metallic spatula (to avoid catalytic decomposition of trace peroxides), weigh the required amount of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde[2].

  • Post-Dispensing Sealing: Immediately flush the headspace of the primary container with Argon/Nitrogen before sealing tightly to prevent continuous auto-oxidation[3].

Workflow Visualization

Workflow A 1. Risk Assessment & Inventory Check B 2. Peroxide Testing (Validate <25 ppm) A->B C 3. Don PPE (Nitrile, Goggles, Coat) B->C D 4. Fume Hood Transfer C->D E 5. Dispense under Argon/N2 D->E F Spill? E->F G Abort & Execute Spill Protocol F->G Yes H 6. Proceed to Reaction Setup F->H No I 7. Halogen-Free Waste Disposal G->I H->I

Figure 1: Self-validating operational workflow for handling peroxide-forming aromatic aldehydes.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this deterministic cleanup protocol.

Protocol 2: Spill Response and Decontamination
  • Isolation: Immediately halt work, alert nearby personnel, and ensure the fume hood exhaust is operating at maximum capacity[9].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels, as the chemical is combustible[10].

  • Neutralization & Collection: Carefully sweep the saturated absorbent using a non-sparking tool and place it into a compatible, sealable hazardous waste container[2].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by a wipe-down with a polar solvent (e.g., isopropanol) to remove residual lipophilic traces[4].

Disposal Guidelines
  • Waste Segregation: Dispose of unreacted 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde in the Halogen-Free Organic Waste stream[11].

  • Peroxide Warning: Never distill waste mixtures containing this compound to dryness. Always leave at least 10-20% residual still bottoms to prevent the concentration and subsequent detonation of peroxides[2].

References

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency Source: Chemical Research in Toxicology (ACS) URL:[Link]

  • Peroxide-Forming Chemicals – Safety Guidelines Source: Texas Christian University (TCU) Environmental Health and Safety URL:[Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds Source: University of North Carolina (UNC) Environment, Health and Safety URL:[Link]

  • Safety Data Sheet: Benzaldehyde Source: Carl Roth URL:[Link]

Disclaimer: This guide is intended for trained laboratory professionals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before commencing work.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.